Product packaging for Prunetrin(Cat. No.:CAS No. 154-36-9)

Prunetrin

货号: B192197
CAS 编号: 154-36-9
分子量: 446.4 g/mol
InChI 键: OFUWGCQDMVDLIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Prunetrin has been reported in Dalbergia sissoo, Trifolium pratense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B192197 Prunetrin CAS No. 154-36-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWGCQDMVDLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

154-36-9
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Prunetrin Isoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone (Prunetin 4′-O-glucoside), is a naturally occurring isoflavone found in various plants, including those of the Prunus species.[1] As a member of the flavonoid family, this compound has garnered significant scientific interest for its diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2] Its mechanisms of action are multi-faceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits a dose-dependent cytotoxic effect on liver cancer cells, significantly inhibiting cell proliferation.[1][2] The half-maximal inhibitory concentration (IC50) values further quantify its potency.

Table 1: Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

Cell LineTreatment DurationIC50 Value (µM)Reference
HepG248hNot explicitly stated, but significant viability reduction at 30 µM[2]
Huh748hNot explicitly stated, but significant viability reduction at 30 µM[2]
Hep3B24hBelow 50% viability from 20 µM to 50 µM[1]
Induction of Cell Cycle Arrest at G2/M Phase

A key mechanism of this compound's anti-proliferative activity is its ability to induce cell cycle arrest at the G2/M phase.[1][2] This is achieved by downregulating the expression of critical cell cycle regulatory proteins.

Table 2: Effect of this compound on Cell Cycle Distribution in Hep3B Cells (24h treatment)

This compound Concentration (µM)% of Cells in G2/M PhaseReference
0 (Control)Not explicitly stated[1]
10Increased accumulation[1]
20Increased accumulation[1]
40Highly accumulated[1]

Note: While the exact percentages are not provided in the source, a significant dose-dependent increase in the G2/M population was reported.

This compound's induction of G2/M arrest is associated with the decreased expression of Cyclin B1, CDK1/CDC2, and CDC25c.[1]

Induction of Apoptosis

This compound effectively induces apoptosis, or programmed cell death, in liver cancer cells through the intrinsic mitochondrial pathway.[1][2]

Table 3: Effect of this compound on Apoptosis in Hep3B Cells (24h treatment)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)Reference
0 (Control)0.721.151.87[1]
4013.2813.7927.07[1]

Table 4: Effect of this compound on Apoptosis in HepG2 and Huh7 Cells

Cell LineThis compound ConcentrationEarly Apoptosis (%)Late Apoptosis (%)Reference
HepG2Highest dose19.0828.80[3]
Huh7Highest dose7.1428.35[3]

The pro-apoptotic effects of this compound are mediated by the upregulation of pro-apoptotic proteins like Bak and an increased pBad/Bad ratio, alongside the downregulation of the anti-apoptotic protein Bcl-xL.[1][2] Furthermore, this compound treatment leads to the cleavage of caspase-9, caspase-3, and PARP, which are hallmark proteins of apoptosis.[1][2]

Anti-Inflammatory Activity

This compound and its related compounds have demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB and MAPK signaling pathways.[4][5]

Inhibition of Inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound and its derivatives have been shown to inhibit the production of key inflammatory mediators.

Table 5: Anti-inflammatory Effects of Prunetin and its Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationInhibition of NO ProductionInhibition of PGE2 ProductionInhibition of TNF-α SecretionInhibition of IL-6 SecretionInhibition of IL-1β SecretionReference
PrunetinNot specifiedYesYesYesYesYes[4]
Prunetin 4′-O-phosphate50 µMYes51%31%65%43%[5]
PrunetinosideDose-dependentYesNot specifiedYes (mRNA)YesYes (mRNA)[6]

This inhibition is a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[4][6]

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by modulating several critical intracellular signaling pathways.

Akt/mTOR Pathway

In hepatocellular carcinoma cells, this compound inhibits the Akt/mTOR signaling pathway.[1][2] This is evidenced by a dose-dependent decrease in the phosphorylation of both Akt and mTOR.[1][2] The inhibition of this pathway contributes to the observed decrease in cell viability and induction of apoptosis.[1]

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Caption: this compound inhibits the Akt/mTOR signaling pathway.

MAPK Pathway

This compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be cell-type specific. In Hep3B liver cancer cells, this compound treatment leads to a dose-dependent activation of p38-MAPK, which is associated with cell cycle arrest.[1] Conversely, in LPS-stimulated RAW 264.7 macrophages, a phosphorylated derivative of prunetin was found to downregulate the phosphorylation of ERK, JNK, and p38.[5] In HepG2 and Huh7 cells, this compound activated the MAPK pathway, evidenced by elevated phospho-p38 and phospho-ERK expressions.[2]

MAPK_Pathway_Cancer This compound This compound p38 p38 MAPK This compound->p38 activates (Hep3B, HepG2, Huh7) ERK ERK This compound->ERK activates (HepG2, Huh7) Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38->Cell_Cycle_Arrest induces NFkB_Pathway LPS LPS IKK IKK LPS->IKK activates This compound This compound/ Derivatives This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

References

Prunetrin: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone also known as Prunetin 4'-O-glucoside or Trifoside, is a plant-derived natural product with demonstrated bioactive properties. Notably, it has been shown to induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells through modulation of the Akt/mTOR/MAPK signaling pathways, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological activities.

Natural Sources of this compound

This compound is primarily found in species of the Prunus genus and in red clover (Trifolium pratense). The concentration of this compound can vary depending on the plant species, the part of the plant used, and the geographical origin.

Quantitative Data on this compound Content

The following table summarizes the known quantitative data for this compound in various natural sources.

Plant SpeciesPlant PartCompound Name ReportedConcentrationCitation
Prunus avium var. burlatBranchesPrunin10.87 ± 0.38 mg/g of dry matter[1]
Trifolium pratense (Red Clover)-Prunetin0.33% w/w in a purified fraction[2]

Note: "Prunin" in the context of Prunus avium is understood to be this compound. The data for Trifolium pratense represents the concentration in a specific fraction after chromatographic separation, not the raw plant material.

Extraction and Purification Protocols

The extraction and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are based on established methods for the extraction of isoflavones and other phenolic compounds from Prunus species and red clover.

Experimental Protocol: Extraction of this compound from Prunus avium Branches

This protocol is adapted from a method for the extraction of phenolic compounds from cherry tree branches.

Objective: To extract this compound from dried Prunus avium branch material.

Materials and Reagents:

  • Dried and powdered Prunus avium branches

  • 70% aqueous ethanol (v/v)

  • Accelerated Solvent Extractor (ASE) or conventional heating and agitation apparatus

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Methodology:

  • Sample Preparation: The Prunus avium branches are air-dried and ground into a fine powder.

  • Extraction:

    • Accelerated Solvent Extraction (ASE): Place the powdered plant material into the extraction cell of the ASE system. Perform the extraction with 70% aqueous ethanol at 70°C.

    • Conventional Solvent Extraction: Mix the powdered plant material with 70% aqueous ethanol in a flask. Heat the mixture to 70°C and maintain with constant agitation for a specified period (e.g., 1-2 hours).

  • Filtration: After extraction, filter the mixture through filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude extract powder containing this compound.

Experimental Protocol: Isolation and Purification of this compound from Trifolium pratense (Red Clover)

This protocol is based on a method for the fractionation of isoflavones from a red clover extract using centrifugal partition chromatography (CPC).

Objective: To isolate and purify this compound from a crude red clover extract.

Materials and Reagents:

  • Crude isoflavone-rich red clover extract

  • Centrifugal Partition Chromatography (CPC) system

  • Solvent system: Hexanes-ethyl acetate-methanol-water (HEMWat)

  • High-Performance Liquid Chromatography (HPLC) system for fraction analysis

Methodology:

  • Crude Extract Preparation: Obtain a crude extract of red clover rich in isoflavones, for example, through ethanolic extraction.

  • CPC System Preparation:

    • Prepare the two-phase HEMWat solvent system. The specific volume ratios may need optimization, with a starting point of 5.5:4.5:5:5 (v/v/v/v) being a documented example for isoflavone separation[2].

    • Fill the CPC column with the stationary phase and then equilibrate the system by pumping the mobile phase through at a set flow rate.

  • Sample Injection: Dissolve the crude red clover extract in a suitable volume of the solvent system (e.g., a 1:1 mixture of the stationary and mobile phases) and inject it into the CPC system.

  • Chromatographic Separation: Perform the separation by pumping the mobile phase through the rotating column. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using an analytical HPLC method.

  • Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts.

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the available instrumentation and the complexity of the sample matrix.

Objective: To quantify the concentration of this compound in an extract.

Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (optional, for pH adjustment of the mobile phase)

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the crude or purified extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with 0.1% formic acid. For example, a gradient starting from 80:20 (A:B) and increasing to 20:80 (A:B) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: DAD detection at the UV absorbance maximum of this compound (typically around 260 nm). For higher specificity and sensitivity, LC-MS can be used.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

This compound's Impact on Cancer Cell Signaling

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways that regulate cell cycle progression and apoptosis. The diagram below illustrates the inhibitory effect of this compound on the Akt/mTOR pathway and its activation of the MAPK pathway, leading to G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells[3].

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR This compound->mTOR p38_MAPK p38 MAPK This compound->p38_MAPK ERK ERK This compound->ERK Akt->mTOR Cell_Cycle_Proteins CDC25c, Cdk1/CDC2, Cyclin B1 mTOR->Cell_Cycle_Proteins Apoptosis_Proteins Cleaved PARP, Cleaved Caspase-3 p38_MAPK->Apoptosis_Proteins ERK->Apoptosis_Proteins G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: this compound's signaling pathway in cancer cells.

General Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow from the plant source to the final quantified pure compound.

Prunetrin_Extraction_Workflow Plant_Material Plant Material (Prunus sp. or Trifolium pratense) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., CPC, Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-DAD/MS) Crude_Extract->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Quantification Final_Data Quantitative Data Quantification->Final_Data

Caption: Workflow for this compound extraction and analysis.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring O-methylated isoflavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed information on its chemical identifiers, and a summary of its biological activities, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound, also known as Prunetin-4'-O-glucoside or Trifoside, is systematically named 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1][2][3]. Its chemical structure consists of a prunetin aglycone (5-hydroxy-7-methoxy-3-(4-hydroxyphenyl)chromen-4-one) linked to a β-D-glucopyranosyl moiety at the 4'-position of the phenyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1][2][3]
Synonyms Prunetin-4'-O-glucoside, Trifoside, Prunitroside[1][2]
CAS Number 154-36-9[1][2]
Molecular Formula C₂₂H₂₂O₁₀[1][2]
Molecular Weight 446.40 g/mol [2]
SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[3]
InChI Key OFUWGCQDMVDLIR-RECXWPGBSA-N[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Solid[2]
Melting Point 181 °C[2]
Solubility Soluble in DMSO (25 mg/mL with sonication). Formulations for in vivo studies have been prepared in DMSO, PEG300, Tween-80, and saline, as well as in DMSO and corn oil.
pKa (Predicted) Data not available in searched resources.
XLogP3-AA 1.2[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 10[2]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniquePredicted/Expected Data
¹H-NMR Expected signals would include aromatic protons, a methoxy group singlet, and complex signals for the glucose moiety.
¹³C-NMR Expected signals would correspond to the carbons of the isoflavone core and the glucose unit.
IR Spectroscopy Expected characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.
UV-Vis Spectroscopy As a flavonoid, this compound is expected to exhibit two major absorption bands in the UV-Vis spectrum, typically Band I (300-400 nm) and Band II (240-280 nm).
Mass Spectrometry The monoisotopic mass is 446.12129689 Da. Predicted adducts include [M+H]⁺ (m/z 447.12858) and [M-H]⁻ (m/z 445.11402).

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities.

Anticancer Activity

This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Its mechanism of action involves the modulation of several key signaling pathways.

  • Akt/mTOR Pathway: this compound inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

  • MAPK Pathway: this compound activates the p38 MAPK pathway while having minimal effect on JNK and ERK, leading to the induction of apoptosis.

  • Intrinsic Apoptosis Pathway: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bak and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.

Prunetrin_Anticancer_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits p38 p38 MAPK This compound->p38 Activates Bcl_xL Bcl-xL This compound->Bcl_xL Downregulates Bak Bak This compound->Bak Upregulates mTOR mTOR Akt->mTOR Phosphorylation Apoptosis Apoptosis mTOR->Apoptosis Suppresses p38->Apoptosis Induces Caspase9 Caspase-9 Bak->Caspase9 Activation Caspase9->Apoptosis Execution

This compound's anticancer signaling pathways.
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

  • NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).

Prunetrin_Anti_inflammatory_Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) NFkB->Inflammation Induces

This compound's anti-inflammatory mechanism.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound can be adapted from standard methodologies. Below are generalized workflows for assessing its anticancer and anti-inflammatory effects.

Workflow for Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells (e.g., HepG2) in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

General workflow for an MTT assay.
Workflow for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound on the expression of proteins involved in signaling pathways.

Western_Blot_Workflow A Treat cells (e.g., HepG2) with this compound and lyse B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with secondary antibody E->F G Detect protein bands F->G

General workflow for Western blotting.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. This guide provides a consolidated resource of its chemical structure, physicochemical characteristics, and biological activities. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the existing information strongly supports further investigation of this compound as a potential therapeutic agent. The detailed understanding of its mechanisms of action, particularly its modulation of the Akt/mTOR, MAPK, and NF-κB signaling pathways, provides a solid foundation for future drug development efforts.

References

Prunetrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Prunetrin (Trifoside), an O-methylated isoflavone, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its anti-inflammatory and anti-cancer potentials.

Core Chemical and Physical Properties

This compound is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense) and Prunus yedoensis.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 154-36-9[2][3][4][5]
Molecular Formula C₂₂H₂₂O₁₀[1][3][5]
Molecular Weight 446.40 g/mol [1][3]
Synonyms Trifoside, Prunetin 4′-O-β-D-glucopyranoside[1][2]

Biological Activity and Signaling Pathways

This compound has demonstrated significant bioactivity, primarily as an anti-inflammatory and anti-cancer agent. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by suppressing pro-inflammatory mediators. Research has shown that it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1][2]

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It modulates the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, which is a central pathway in inflammatory responses.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Cancer_Signaling_Pathway cluster_akt_m_tor Akt/mTOR Pathway cluster_p38_mapk p38-MAPK Pathway This compound This compound Akt Akt This compound->Akt Inhibition p38_MAPK p38-MAPK This compound->p38_MAPK Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture RAW 264.7 Cell Culture Treatment_IV This compound Pre-treatment Cell_Culture->Treatment_IV LPS_Stimulation LPS Stimulation Treatment_IV->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay RT_PCR RT-PCR (iNOS, COX-2) LPS_Stimulation->RT_PCR Western_Blot Western Blot (NF-κB) LPS_Stimulation->Western_Blot Animal_Model C57BL/6 Mice Treatment_V This compound Administration Animal_Model->Treatment_V LPS_Injection LPS Injection Treatment_V->LPS_Injection Survival Survival Monitoring LPS_Injection->Survival ELISA Serum Cytokine ELISA LPS_Injection->ELISA

References

Prunetrin: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Prunetrin (Prunetin-4'-O-glucoside), an O-methylated isoflavone found in various plants, including those from the Prunus species. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on solubility in common laboratory solvents, detailed experimental protocols, and insights into its biological pathways. Understanding the solubility of this compound is fundamental for its application in preclinical and clinical research, impacting everything from in vitro assay design to the formulation of delivery systems for in vivo studies.

Quantitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This compound exhibits varied solubility across different solvent systems. While highly soluble in Dimethyl Sulfoxide (DMSO), it demonstrates limited aqueous solubility. The quantitative data gathered from various sources are summarized below.

Table 1: this compound Solubility Data
Solvent SystemConcentration (mg/mL)Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)25 mg/mL56.00 mMRequires ultrasonic assistance for dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL≥ 2.80 mMA common vehicle for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL≥ 2.80 mMAn alternative in vivo formulation.
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL≥ 2.80 mMA lipid-based vehicle for administration.
Aqueous Buffer (PBS, pH 7.2) with DMSO~0.25 mg/mL~0.56 mMData for the aglycone, Prunetin, in a 1:3 DMSO:PBS solution. This compound's glycosylation is expected to increase aqueous solubility.
Water (Estimated)~0.0711 mg/mL~0.16 mMEstimated data for the aglycone, Prunetin.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The two primary methods employed are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This provides an indication of solubility under conditions where equilibrium has not been reached.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 1-5 µL) of each dilution to a corresponding well on a new plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed. Common detection methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by absorbance.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO transfer Add DMSO Stock to Buffer (Final DMSO <= 1%) stock->transfer plate_prep Add Aqueous Buffer to 96-Well Plate plate_prep->transfer incubate Incubate with Shaking (1-2 hours) transfer->incubate measure Measure Precipitate (Nephelometry or UV-Vis) incubate->measure analyze Determine Solubility Concentration measure->analyze G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis add_solid Add Excess Solid this compound to Solvent equilibrate Equilibrate with Agitation (24-72 hours) add_solid->equilibrate separate Separate Solid and Liquid (Centrifuge & Filter) equilibrate->separate analyze_supernatant Quantify Concentration in Supernatant (HPLC) separate->analyze_supernatant result Equilibrium Solubility Value analyze_supernatant->result G cluster_nucleus Nuclear Translocation LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription G cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound Akt Akt This compound->Akt p38 p38-MAPK This compound->p38 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis & Cell Cycle Arrest p38->Apoptosis Induces

The Anti-inflammatory Potential of Prunetrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, an O-methylated isoflavone found in Prunus yedoensis, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary anti-inflammatory mechanism of this compound involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) and Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathways. In vivo studies have corroborated these findings, demonstrating this compound's ability to reduce serum levels of inflammatory cytokines and decrease mortality in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of inflammatory mediators.

Suppression of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes.[1]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been observed to influence this pathway, although the exact mechanisms are still being elucidated. Some studies suggest that this compound can modulate the phosphorylation of key MAPK proteins, contributing to its overall anti-inflammatory effect.

Attenuation of the TLR4/MyD88 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key receptor that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 initiates a signaling cascade through the adaptor protein MyD88, ultimately leading to the activation of NF-κB and the production of inflammatory cytokines. This compound has been found to inactivate the TLR4/MyD88 pathway, thereby inhibiting LPS-induced inflammatory responses in human nasal epithelial cells.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration of this compoundEffectReference
Nitric Oxide (NO) Production10, 20, 40 µMDose-dependent inhibition[1]
Prostaglandin E2 (PGE2) Production10, 20, 40 µMDose-dependent inhibition[1]
iNOS Protein Expression10, 20, 40 µMDose-dependent suppression[1]
COX-2 Protein Expression10, 20, 40 µMDose-dependent suppression[1]
TNF-α mRNA Expression10, 20, 40 µMDose-dependent reduction[1]
IL-6 mRNA Expression10, 20, 40 µMDose-dependent reduction[1]
IL-1β mRNA Expression10, 20, 40 µMDose-dependent reduction[1]

Table 2: In Vivo Effects of this compound in a Lipopolysaccharide (LPS)-induced Endotoxemia Mouse Model

ParameterDosage of this compoundEffectReference
Serum TNF-α LevelsNot specifiedSignificant reduction[1]
Serum IL-6 LevelsNot specifiedSignificant reduction[1]
Mortality RateNot specifiedSignificant reduction[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

This compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RAW 264.7 Macrophage Cell Culture LPS_Stimulation LPS Stimulation (with/without this compound) Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Measurement (ELISA) LPS_Stimulation->PGE2_Assay qRT_PCR Gene Expression Analysis (qRT-PCR for iNOS, COX-2, Cytokines) LPS_Stimulation->qRT_PCR Western_Blot Protein Expression Analysis (Western Blot for NF-κB, MAPK pathway proteins) LPS_Stimulation->Western_Blot Animal_Model LPS-induced Endotoxemia in Mice Prunetrin_Admin This compound Administration Animal_Model->Prunetrin_Admin Cytokine_Analysis Serum Cytokine Analysis (ELISA for TNF-α, IL-6) Prunetrin_Admin->Cytokine_Analysis Survival_Analysis Survival Rate Monitoring Prunetrin_Admin->Survival_Analysis

Experimental workflow for evaluating this compound's anti-inflammatory effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in vitro.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • PGE2 and Cytokine Measurement: Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • LPS-stimulated RAW 264.7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to PVDF membranes.

  • Blocking: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membranes with specific primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory genes.

Materials:

  • LPS-stimulated RAW 264.7 cells

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method, with normalization to the housekeeping gene.

In Vivo LPS-induced Endotoxemia Model in Mice

Objective: To evaluate the in vivo anti-inflammatory and protective effects of this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Divide the mice into different groups: control, LPS-only, and LPS + this compound (at various doses).

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment groups.

  • LPS Challenge: After a specified time, induce endotoxemia by intraperitoneally injecting LPS (e.g., 10 mg/kg).

  • Blood Collection: At a designated time point after the LPS challenge, collect blood samples via cardiac puncture.

  • Serum Cytokine Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Survival Monitoring: In a separate cohort of animals, monitor the survival rate for a specified period (e.g., 72 hours) after the LPS challenge.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB pathway and modulation of other key inflammatory signaling cascades, provides a strong rationale for its further development as a therapeutic agent for a range of inflammatory conditions. The quantitative data from both in vitro and in vivo studies consistently support its efficacy.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship in relevant disease models.

  • Toxicology Studies: To assess the safety profile of this compound and determine a safe therapeutic window.

  • Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects with inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its anti-inflammatory activity, which could guide the synthesis of more potent and selective analogs.

By addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Prunetrin Signaling Pathway Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has emerged as a promising bioactive compound with significant potential in oncology and inflammatory disease research. Its therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the modulation of three critical signaling pathways: the PI3K/Akt/mTOR pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NF-κB pathway. These pathways are central to cell proliferation, survival, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer properties.[1][2][3]

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.

This compound treatment leads to a dose-dependent decrease in the phosphorylation of both Akt and mTOR in cancer cells.[1][2] This inhibition of the Akt/mTOR pathway is a key mechanism behind this compound's ability to induce apoptosis and reduce cell viability in cancer cells.[1][3]

Prunetrin_Akt_mTOR_Pathway This compound This compound pAkt p-Akt This compound->pAkt inhibits Akt Akt Akt->pAkt phosphorylation pmTOR p-mTOR pAkt->pmTOR Apoptosis Apoptosis pAkt->Apoptosis inhibits mTOR mTOR mTOR->pmTOR phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation promotes

This compound's inhibition of the Akt/mTOR signaling pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1] The MAPK family includes p38, JNK, and ERK. This compound has been observed to selectively activate the p38 MAPK pathway in a dose-dependent manner in hepatocellular carcinoma cells.[1][2]

Activation of p38 MAPK is associated with the induction of cell cycle arrest and apoptosis.[1] Studies have shown that while this compound treatment leads to a decline in the expression of phospho-p38, it does not significantly alter the levels of p-JNK and p-ERK.[1] This selective activation of the p38 pathway contributes to this compound's anti-cancer effects by arresting the cell cycle at the G2/M phase.[1][3]

Prunetrin_MAPK_Pathway This compound This compound pp38_MAPK p-p38 MAPK This compound->pp38_MAPK activates JNK_ERK JNK / ERK This compound->JNK_ERK no significant effect p38_MAPK p38 MAPK p38_MAPK->pp38_MAPK phosphorylation CellCycleArrest G2/M Cell Cycle Arrest pp38_MAPK->CellCycleArrest induces

This compound's selective activation of the p38 MAPK pathway.
NF-κB Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While direct quantitative data for this compound's effect on the NF-κB pathway is limited, studies on its aglycone, prunetin, and a phosphorylated derivative have demonstrated potent anti-inflammatory effects through the suppression of this pathway.[1][4] Prunetin inhibits NF-κB-dependent inflammatory responses by modulating IKK-IκBα-NF-κB signaling.[1] It has been shown to inhibit the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[1]

Prunetrin_NFkB_Pathway Prunetin Prunetin (this compound aglycone) IKK IKK Prunetin->IKK inhibits LPS LPS LPS->IKK activates pIkBa p-IκBα IKK->pIkBa phosphorylates IkBa IκBα IkBa->pIkBa NFkB NF-κB IkBa->NFkB sequesters pIkBa->IkBa degradation NFkB_active Active NF-κB (Nuclear) pIkBa->NFkB_active releases Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation activates

Inhibition of the NF-κB pathway by prunetin.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 / EffectReference
Hep3BMTT24Cell viability below 50% from 20 µM[1]
HepG2MTT24Dose-dependent inhibition of cell proliferation[5]
Huh7MTT24Dose-dependent inhibition of cell proliferation[5]

Table 2: this compound's Effect on Cell Cycle Distribution in Hep3B Cells

This compound Conc. (µM)% Cells in G2/M PhaseReference
0 (Control)Baseline[1]
10Increased accumulation[1]
20Increased accumulation[1]
40Highly accumulated[1]

Table 3: this compound's Effect on Apoptosis in Hep3B Cells

This compound Conc. (µM)Total Apoptotic Cells (%)Reference
0 (Control)1.87[1]
10Increased[1]
20Increased[1]
4027.07[1]

Table 4: Dose-Dependent Effects of this compound on Key Signaling Proteins in Hep3B Cells (24h treatment)

Protein10 µM20 µM40 µMEffectReference
Akt/mTOR Pathway
p-Akt-↓↓Decreased phosphorylation[1]
p-mTOR-↓↓Decreased phosphorylation[1]
MAPK Pathway
p-p38↓↓↓↓↓Decreased phosphorylation[1]
p-JNKNo changeNo changeNo changeUnaltered[1]
p-ERKNo changeNo changeNo changeUnaltered[1]
Apoptosis & Cell Cycle
Cyclin B1↓↓↓↓↓Decreased expression[1]
CDK1/CDC2↓↓↓↓↓Decreased expression[1]
CDC25c↓↓↓↓↓Decreased expression[1]
Cleaved PARP↑↑↑↑↑Increased cleavage[1]
Cleaved Caspase-3↑↑↑↑↑Increased cleavage[1]
Cleaved Caspase-9-↑↑Increased cleavage[1]
Bak↑↑↑↑↑Increased expression[1]
Bcl-xL↓↓↓↓↓Decreased expression[1]
Bcl-2↓↓↓↓↓Decreased expression[1]
Arrow direction indicates up (↑) or down (↓) regulation. The number of arrows indicates the relative magnitude of the effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathway modulation.

Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed Hep3B, HepG2, or Huh7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat Treat with this compound (0.5 - 50 µM) for 24h incubate1->treat add_mtt Add MTT solution (0.5 mg/mL) to each well treat->add_mtt incubate2 Incubate for 4h (37°C, 5% CO2) add_mtt->incubate2 solubilize Add DMSO to dissolve formazan crystals incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

References

Prunetrin-Induced Apoptosis: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prunetrin (PUR), a glycosyloxyisoflavone found in Prunus species, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive research, particularly in hepatocellular carcinoma (HCC), has demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death, or apoptosis.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, focusing on the core signaling pathways involved. It summarizes key quantitative data from preclinical studies and offers detailed experimental protocols for researchers investigating its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism: Induction of Intrinsic Apoptosis

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is characterized by its modulatory effects on the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the activation of a caspase cascade that culminates in cell death.[1] Treatment with this compound leads to a dose-dependent increase in both early and late apoptotic cell populations in various cancer cell lines.[1]

Key molecular events in this process include:

  • Modulation of Bcl-2 Family Proteins : this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bak.[1][2][3] While the expression of Bax may not significantly change, the ratio of pro- to anti-apoptotic proteins is shifted in favor of apoptosis.[1]

  • Caspase Activation : The altered balance of Bcl-2 proteins leads to the activation of initiator caspase-9, a hallmark of the intrinsic pathway.[1][2] Activated caspase-9 then cleaves and activates effector caspase-3.[1][2]

  • PARP Cleavage : Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein crucial for DNA repair.[1][2] The cleavage of PARP is a definitive indicator of apoptosis.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by intervening in critical signaling pathways that regulate cell survival, proliferation, and death. The primary pathways identified are the Akt/mTOR and MAPK signaling cascades.

Inhibition of the Akt/mTOR Pathway

The Akt/mammalian target of rapamycin (mTOR) pathway is a crucial network for cell growth and survival, often dysregulated in cancer.[1] this compound has been shown to significantly inhibit this pathway. In Hep3B, HepG2, and Huh7 liver cancer cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both Akt and mTOR.[1][3] This suppression of Akt/mTOR signaling is a key mechanism through which this compound decreases cancer cell viability and promotes apoptosis.[1][2][4]

G cluster_0 This compound This compound Akt p-Akt This compound->Akt Inactivates mTOR p-mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound inhibits the pro-survival Akt/mTOR signaling pathway.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a significant role in cellular processes including proliferation, differentiation, and apoptosis.[1] The effect of this compound on this pathway appears to be cell-type specific.

  • In Hep3B liver cancer cells, this compound treatment leads to a dose-dependent activation (increased phosphorylation) of p38-MAPK.[1][2][4]

  • Conversely, in HepG2 and Huh7 cells, this compound also activates the MAPK pathway, evidenced by elevated phosphorylation of both p38 and ERK.[3]

This activation of stress-related MAPK signaling contributes to this compound's anti-cancer effects, including cell cycle arrest and apoptosis.[1][3]

G cluster_0 This compound This compound p38 p-p38 This compound->p38 Activates ERK p-ERK This compound->ERK Activates (HepG2/Huh7) Apoptosis Apoptosis & Cell Cycle Arrest p38->Apoptosis ERK->Apoptosis

Caption: this compound activates the MAPK pathway, promoting apoptosis.

Intrinsic Apoptotic Pathway Overview

The downstream effects of Akt/mTOR inhibition and MAPK activation converge on the mitochondrial apoptotic machinery. This compound shifts the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade.

G cluster_0 This compound This compound Bcl2 ↓ Bcl-2 / Bcl-xL This compound->Bcl2 Bak ↑ Bak This compound->Bak Casp9 Cleaved Caspase-9 Bcl2->Casp9 Inactivates Bak->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound triggers the intrinsic apoptosis cascade via caspases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various hepatocellular carcinoma cell lines.

Table 1: Cytotoxicity of this compound in Hep3B Cells

This compound Conc. (µM) Treatment Duration Cell Viability (%) Statistical Significance
0.5 - 50 24 h Dose-dependent decrease p < 0.01, p < 0.001 at higher doses

Data synthesized from MTT assay results. This compound demonstrates significant cytotoxicity against Hep3B cells.[1]

Table 2: Induction of Apoptosis by this compound

Cell Line This compound Conc. Treatment Duration Apoptotic Population Change (Control vs. Treated)
Hep3B High Dose (e.g., 40 µM) 24 h Early: 0.72% → 13.28% Late: 1.15% → 13.79%
Huh7 High Dose (e.g., 30 µM) 24 h Late Apoptosis: 0.01% → 28.80%

Data from Annexin V/PI staining and flow cytometry, showing a substantial increase in apoptotic cells.[1][5]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Line This compound Conc. (µM) Treatment Duration Effect
Hep3B 10, 20, 40 24 h Dose-dependent arrest in G2/M phase
HepG2 10, 20, 30 24 h Dose-dependent arrest in G2/M phase
Huh7 10, 20, 30 24 h Dose-dependent arrest in G2/M phase

This compound consistently induces G2/M phase cell cycle arrest by downregulating key regulatory proteins like Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3][5]

Experimental Protocols & Workflow

Reproducing the findings on this compound's activity requires standardized methodologies. Below are outlines for key experiments.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HepG2, Huh7, Hep3B) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3a. Cell Viability (MTT Assay) B->C D 3b. Apoptosis/Cell Cycle (Flow Cytometry) B->D E 3c. Protein Expression (Western Blot) B->E F 4. Data Analysis & Interpretation C->F D->F E->F

Caption: A typical experimental workflow for studying this compound's effects.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., Hep3B) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.5 to 50 µM) and a vehicle control for 24 hours.[1]

  • MTT Incubation : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound (e.g., 10, 20, 40 µM) for 24 hours.[1]

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend cells in Annexin V binding buffer. Add Annexin V-APC (or FITC) and Propidium Iodide (PI) to the cells.[1]

  • Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+).

Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Protein Extraction : After treating cells with this compound for 24 hours, lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bak, cleaved caspase-3, p-Akt, p-p38, β-actin).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

  • Detection : Visualize the protein bands using an ECL (electrochemiluminescence) detection system.[5]

  • Densitometry : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[5]

Conclusion and Future Directions

This compound demonstrates potent anti-cancer activity by inducing G2/M cell cycle arrest and triggering apoptosis through the intrinsic pathway in various cancer cells, particularly HCC.[1][3] Its mechanism of action involves the inhibition of the pro-survival Akt/mTOR pathway and the activation of the pro-apoptotic MAPK pathway.[1][3] The comprehensive data and protocols provided in this guide offer a solid foundation for further research. Future investigations should focus on in vivo studies to validate these preclinical findings, explore potential synergistic effects with existing chemotherapies, and further elucidate its cell-type-specific modulation of the MAPK pathway. These efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

Prunetrin: A Technical Guide to its Cell Cycle Arrest Mechanism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a promising natural compound with notable anti-cancer properties.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a particular focus on its effects in hepatocellular carcinoma (HCC). Drawing from recent scientific literature, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: G2/M Phase Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M phase in cancer cells.[1][2][3] This blockade prevents cells from entering mitosis, thereby inhibiting tumor growth. The arrest is orchestrated through the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to decrease the expression of Cyclin B1, cyclin-dependent kinase 1 (CDK1, also known as CDC2), and the cell division cycle 25c (CDC25c) phosphatase in a dose-dependent manner.[1][2][3] The downregulation of these proteins is a critical event, as they form a complex that is essential for the G2 to M phase transition.

Signaling Pathways Modulated by this compound

The cell cycle arrest induced by this compound is a consequence of its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt/mTOR and the p38-MAPK pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell growth and survival.[1] Its dysregulation is a common feature in many cancers. This compound has been demonstrated to inhibit this pathway by decreasing the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR).[1][3] This inhibitory action contributes to the suppression of cell viability and the induction of apoptosis.[1]

Activation of the p38-MAPK Signaling Pathway

In contrast to its effect on the Akt/mTOR pathway, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] The activation of p38-MAPK is dose-dependent and plays a significant role in the induction of cell cycle arrest.[1] In some cancer cell lines, this compound has also been shown to elevate the expression of phospho-ERK, another component of the MAPK pathway.[3]

Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic, or mitochondrial, pathway.[1][3]

Key events in this compound-induced apoptosis include:

  • Cleavage of Caspases: this compound treatment leads to the cleavage and activation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.[1][3]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following this compound exposure.[1][3]

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bak while decreasing the levels of the anti-apoptotic protein Bcl-xL.[1][3]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Hep3B Cells [1]

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
055.2 ± 1.225.3 ± 0.819.5 ± 0.9
1051.7 ± 1.123.1 ± 0.725.2 ± 1.0
2045.3 ± 1.020.5 ± 0.634.2 ± 1.1
4038.9 ± 0.915.8 ± 0.545.3 ± 1.3

Table 2: Effect of this compound on Apoptosis in Hep3B Cells [1]

This compound Concentration (µM)% of Early Apoptotic Cells% of Late Apoptotic Cells% of Total Apoptotic Cells
00.721.151.87
102.543.125.66
206.897.2314.12
4013.2813.7927.07

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]

Protocol:

  • Culture cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.[9]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Incubate the cells in the dark at room temperature for 30 minutes.[9]

  • Analyze the DNA content of the cells using a flow cytometer.[8]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.[10][11]

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, CDK1, p-Akt, Akt, p-p38, p38) overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.[12]

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

Prunetrin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K p38_MAPK p38 MAPK This compound->p38_MAPK CyclinB1_CDK1 Cyclin B1 / CDK1 This compound->CyclinB1_CDK1 CDC25c CDC25c This compound->CDC25c Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CyclinB1_CDK1->Cell_Cycle_Progression CDC25c->Cell_Cycle_Progression

Caption: this compound's signaling mechanism.

Cell_Cycle_Analysis_Workflow Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Cell Cycle Profile Analysis->End

Caption: Workflow for cell cycle analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing G2/M cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism, involving the inhibition of the pro-survival Akt/mTOR pathway and activation of the pro-apoptotic p38-MAPK pathway, makes it an attractive candidate for further investigation in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's action, offering valuable data and protocols to facilitate future research and drug development efforts.

References

The Biological Activity of Prunetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone, is a naturally occurring flavonoid found in various plants, including Prunus species.[1] As a phytoestrogen, it has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the biological activities of prunetin, with a focus on its aglycone form. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Core Biological Activities

Prunetin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.[3][4] Additionally, it has been reported to possess antioxidant, neuroprotective, and metabolic regulatory effects.[4][5]

Anticancer Activity

Prunetin has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[5][6] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.[7]

Anti-inflammatory Effects

Prunetin exerts significant anti-inflammatory effects by targeting central inflammatory pathways.[8] It has been shown to suppress the production of pro-inflammatory mediators and cytokines, making it a promising candidate for the development of anti-inflammatory therapeutics.[8][9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of prunetin from various studies.

Table 1: Cytotoxicity of Prunetin in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
RT-4Urinary Bladder Cancer21.11 µg/mL48 h[10]
Caco-2Colorectal Cancer24.16 µg/mL48 h[10]
MCF-7Breast Cancer27.18 µg/mL48 h[10]
AGSGastric Cancer~40-80 µM (Significant growth inhibition)24, 48, 72 h[11][12]
MG-63Osteosarcoma20-25 µM (Apoptosis induction)Not Specified[5]

Table 2: Anti-inflammatory Activity of Prunetin

AssayCell Line/ModelParameter MeasuredIC50/Effective ConcentrationReference
Nitric Oxide InhibitionRAW 264.7 MacrophagesNO production5.18 µg/mL[10][13]
Cytokine InhibitionRAW 264.7 MacrophagesIL-6, TNF-α, IL-1β production12.5-50 µM (Concentration-dependent decrease)[9]

Signaling Pathways Modulated by Prunetin

Prunetin's biological effects are mediated through its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Prunetin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8] It achieves this by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and subsequent nuclear translocation of NF-κB.[8][14]

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes Prunetin Prunetin Prunetin->IKK

Prunetin inhibits the NF-κB signaling pathway.

MAPK/ERK and JNK Signaling Pathways

Prunetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways. In some cancer cells, it can lead to the activation of JNK, which is associated with the induction of apoptosis.[12] Conversely, in inflammatory contexts, it can suppress the phosphorylation of ERK, JNK, and p38.[9]

MAPK_Pathway Stress_Signal Stress Signal (e.g., in Cancer Cells) MAPKKK MAPKKK Stress_Signal->MAPKKK Inflammatory_Signal Inflammatory Signal (e.g., LPS) Inflammatory_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P p38 p38 MAPKK->p38 P Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation ERK->Inflammation p38->Inflammation Prunetin_cancer Prunetin Prunetin_cancer->JNK Activates Prunetin_inflammation Prunetin Prunetin_inflammation->JNK Prunetin_inflammation->ERK Prunetin_inflammation->p38

Prunetin's dual role in MAPK signaling.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway, crucial for cell proliferation and survival, is another target of prunetin.[7] By inhibiting this pathway, prunetin can suppress tumor growth and induce apoptosis.[6] It has been suggested that prunetin downregulates the phosphorylation of Akt, a key kinase in this cascade.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates (P) mTOR mTOR Akt->mTOR Activates (P) Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Prunetin Prunetin Prunetin->Akt Inhibits (P)

Prunetin inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on prunetin.

Cell Viability (MTT) Assay

This assay is widely used to assess the cytotoxic effects of prunetin on cancer cells.

  • Cell Seeding: Cancer cells (e.g., AGS, RT-4) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of prunetin (e.g., 0-100 µM) and incubated for specific time periods (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_prunetin Add Prunetin at Varying Concentrations seed_cells->add_prunetin incubate Incubate for 24-72 hours add_prunetin->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for a typical MTT assay.

Western Blot Analysis

Western blotting is used to determine the effect of prunetin on the expression and phosphorylation of proteins in signaling pathways.

  • Cell Lysis: Cells treated with prunetin are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-IKK, p-Akt, p-JNK, total Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models
  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats:

    • Induction: Colitis is induced by administering 4% (w/v) DSS in the drinking water for seven days.[15]

    • Treatment: Rats are treated with prunetin (e.g., 1 mg/kg) orally once a day.[15]

    • Assessment: Disease activity index (DAI), colon length, and levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue are measured.[15]

  • Benzo(a)pyrene-Induced Lung Cancer in Mice:

    • Induction: Lung cancer is induced by oral administration of benzo(a)pyrene.[3]

    • Treatment: Mice are treated with prunetin (e.g., 30 mg/kg) either as a pre-supplementation or post-supplementation.[3]

    • Assessment: Changes in hematological and immunological parameters, oxidative stress markers, and tumor markers like CEA are evaluated.[3]

Conclusion

Prunetin is a promising natural compound with significant anticancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR, underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of prunetin as a novel therapeutic agent. Future studies should focus on comprehensive preclinical and clinical investigations to fully elucidate its efficacy and safety profile in various disease contexts.

References

Prunetrin: A Spectroscopic and Mechanistic Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characteristics of Prunetrin, and its Role in Cellular Signaling.

This technical guide provides a comprehensive analysis of the isoflavone this compound, focusing on its spectroscopic properties and its impact on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and biological profile of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data from these analytical techniques.

NMR Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the atomic structure of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
28.09s
66.55d2.2
86.35d2.2
2'7.45d8.7
3'6.94d8.7
5'6.94d8.7
6'7.45d8.7
1''5.08d7.3
2''3.50-3.60m
3''3.50-3.60m
4''3.50-3.60m
5''3.50-3.60m
6''a3.92dd12.0, 2.0
6''b3.75dd12.0, 5.5
7-OCH₃3.88s
5-OH12.94s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
2154.5
3123.2
4182.3
5162.9
698.4
7165.7
892.9
9158.9
10106.6
1'123.9
2'131.2
3'116.3
4'158.5
5'116.3
6'131.2
1''101.5
2''74.8
3''78.1
4''71.2
5''77.9
6''62.5
7-OCH₃56.1
Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)Proposed Neutral Loss
447.12285.07Glucose (C₆H₁₀O₅)
153.02C₈H₈O₃ from aglycone
137.02C₇H₅O₃ from aglycone

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for the NMR and MS analysis of flavonoids like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • A sample of 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Protocol

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

  • The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from any impurities.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is the most common technique for the analysis of flavonoids. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

  • MS Scan: A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion.

  • MS/MS (Tandem Mass Spectrometry): To obtain structural information, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. The collision energy is optimized to produce a rich fragmentation pattern.

Signaling Pathway Analysis

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as cell cycle regulation and apoptosis.

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates ERK ERK This compound->ERK Activates Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes CellCycle G2/M Arrest p38_MAPK->CellCycle ERK->Proliferation Promotes Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound's modulation of Akt/mTOR and MAPK signaling pathways.

This diagram illustrates that this compound exerts its biological effects by inhibiting the pro-survival Akt/mTOR pathway and activating the stress-responsive p38 MAPK and ERK pathways. This concerted action leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately inhibiting cell proliferation.

In Vitro Antioxidant Properties of Prunetrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a naturally occurring isoflavone glycoside, has garnered significant interest in the scientific community for its potential health-promoting benefits. As a member of the flavonoid family, its antioxidant properties are a key area of investigation. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing its radical scavenging capabilities, its influence on cellular antioxidant pathways, and the experimental protocols used for its evaluation.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple in vitro mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems.

Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. This has been demonstrated in various chemical assays.

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, this compound is believed to enhance the endogenous antioxidant capacity of cells by activating key signaling pathways. A primary pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. A lower IC50 value indicates greater antioxidant activity.

AssayTest SystemResult (IC50/Value)Reference Compound (IC50/Value)
DPPH Radical Scavenging AssayChemical AssayData Not AvailableData Not Available
ABTS Radical Scavenging AssayChemical AssayData Not AvailableData Not Available
Ferric Reducing Antioxidant Power (FRAP)Chemical AssayData Not AvailableData Not Available
Cellular Antioxidant Assay (CAA)Human Hepatocarcinoma (HepG2) CellsData Not AvailableData Not Available

Experimental Protocols

A comprehensive assessment of the in vitro antioxidant potential of a compound like this compound involves a combination of chemical and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add a defined volume of various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO) to a cuvette or a 96-well plate.

    • Add the DPPH working solution to each sample.

    • Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Detailed Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Assay Procedure:

    • Add a defined volume of various concentrations of this compound to a cuvette or a 96-well plate.

    • Add the ABTS•+ working solution to each sample.

    • Include a control containing the solvent and ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at the predetermined wavelength (e.g., 734 nm).

  • Calculation:

    • The percentage of scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored product at a specific wavelength (typically 593 nm).

  • Calculation:

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of this compound is expressed as equivalents of the standard (e.g., µmol Fe²⁺/g or Trolox equivalents).

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.

Detailed Methodology:

  • Cell Culture:

    • Seed cells, such as human hepatocarcinoma (HepG2) cells, in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with DCFH-DA and various concentrations of this compound for a specific time (e.g., 1 hour).

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence versus time plot.

    • The CAA value is typically expressed as a percentage of inhibition relative to the control or in quercetin equivalents (QE).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways related to the in vitro antioxidant properties of this compound.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis This compound This compound Stock Solution (Various Concentrations) Mixing Mix this compound with Reagent This compound->Mixing AssayReagent Assay-Specific Reagent (e.g., DPPH, ABTS, FRAP) AssayReagent->Mixing Incubation Incubate (Specific Time & Temperature) Mixing->Incubation Spectro Spectrophotometric Reading (Absorbance/Fluorescence) Incubation->Spectro Calc Calculate % Inhibition / Activity Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Figure 1: General workflow for in vitro chemical antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Figure 2: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Conclusion

This compound demonstrates notable antioxidant potential through its ability to directly scavenge free radicals and, putatively, by activating the Nrf2-ARE cellular defense pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel antioxidant compounds. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the established methodologies offer a clear path for future research. Further in vitro studies are warranted to precisely quantify its antioxidant capacity across a range of assays and to definitively map its interactions with cellular signaling pathways. Such data will be invaluable for drug development professionals exploring the therapeutic potential of this compound in mitigating diseases associated with oxidative stress.

The Discovery and Early History of Prunetrin: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone, has garnered significant attention in recent years for its potential therapeutic applications, particularly in oncology. However, the history of its discovery and the foundational research that paved the way for current investigations are less widely known. This technical guide provides an in-depth look at the discovery, initial isolation, and early characterization of this compound, presenting the available data in a structured format for researchers and drug development professionals. The document details the initial phytochemical work, including experimental protocols from seminal studies, and provides a historical context for its emergence as a molecule of interest.

Discovery and Initial Isolation

The discovery of this compound was not a singular event but rather a gradual elucidation of its presence in various plant species by different research groups. The initial isolations of this compound glycosides occurred in the late 1980s and early 1990s from two distinct plant genera: Dalbergia and Prunus.

Isolation from Dalbergia spinosa (1988)

One of the earliest documented isolations of a this compound derivative was reported by Narayanan and Nagarajan in 1988. Their work on the chemical constituents of Dalbergia spinosa, a mangrove plant, led to the identification of Prunetin 4'-O-galactoside.

Isolation from Prunus cerasus (1991)

In 1991, Geibel, Geiger, and Treutter reported the isolation of Prunetin 5-glucoside from the bark of Prunus cerasus (sour cherry). This discovery was significant as it identified a new natural source for a this compound glycoside and expanded the known distribution of this class of isoflavones.

Chemical Structure and Synonyms

This compound is chemically known as Prunetin 4'-O-glucoside. It is a glycoside of Prunetin, which is an O-methylated isoflavone. The core structure is a 3-phenylchromen-4-one skeleton.

Synonyms:

  • Prunitrin

  • Trifoside

  • Prunetin-4'-glucoside

  • 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1]

Early Experimental Data

General Isolation Protocol

The isolation of this compound from plant material in the late 1980s and early 1990s would have typically followed a classical phytochemical workflow.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Dalbergia spinosa leaves or Prunus cerasus bark) extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) extraction->partitioning Crude Extract chromatography Column Chromatography (Silica gel or Sephadex) partitioning->chromatography Fractionation purification Further Purification (e.g., Preparative TLC or Crystallization) chromatography->purification Semi-pure Fractions isolated_compound Isolated this compound Glycoside purification->isolated_compound

Detailed Methodologies:

  • Plant Material Preparation: The plant material (e.g., leaves, bark) was typically air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material was exhaustively extracted with a polar solvent, most commonly methanol or ethanol, at room temperature or under reflux. This step aimed to extract a broad range of secondary metabolites, including flavonoids and their glycosides.

  • Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the aqueous methanolic extract against solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds like fats and waxes), chloroform, and finally ethyl acetate, where many flavonoids and their glycosides would concentrate.

  • Chromatographic Separation: The enriched fraction (e.g., the ethyl acetate fraction) was then subjected to column chromatography. Silica gel was a common stationary phase, with elution carried out using a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol mixtures. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Purification and Identification: Fractions containing the compound of interest were combined and further purified, often by preparative TLC or repeated column chromatography. The final step of purification was often crystallization. The structure of the isolated compound was then elucidated using spectroscopic methods available at the time, primarily UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical methods like acid hydrolysis to identify the aglycone and sugar moieties.

Spectroscopic Data

The structural elucidation of this compound in these early studies would have relied on a combination of spectroscopic techniques. Below is a table summarizing the expected and reported spectroscopic data for this compound.

Spectroscopic TechniqueKey Features for this compound (Prunetin 4'-O-glucoside)
UV-Vis Spectroscopy Typically shows two major absorption bands characteristic of isoflavones. Band I (in the range of 300-340 nm) and Band II (in the range of 240-270 nm). The addition of shift reagents (e.g., NaOMe, AlCl3, NaOAc) would have been used to confirm the position of hydroxyl groups.
Infrared (IR) Spectroscopy Would show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C stretching, and C-O-C ether linkages.
¹H-NMR Spectroscopy The proton NMR spectrum would be crucial for identifying the aromatic protons of the isoflavone core, the methoxy group protons, and the protons of the glucose moiety. The anomeric proton of the glucose would appear as a characteristic doublet.
¹³C-NMR Spectroscopy The carbon NMR spectrum would provide detailed information on the carbon skeleton, confirming the isoflavone structure and the presence of the sugar unit.
Mass Spectrometry (MS) Mass spectrometry would have been used to determine the molecular weight of the glycoside and its aglycone after hydrolysis, providing crucial information for structural confirmation.

Early Biological Investigations

Information on the biological activity of this compound from the period before the year 2000 is scarce in readily accessible literature. The primary focus of early research was on the isolation and structural characterization of isoflavones from various plant sources. The significant interest in the pharmacological properties of this compound, particularly its anti-cancer effects, is a more recent development, with the bulk of research being published in the 21st century. These later studies have elucidated its role in various signaling pathways.

Modern Research: A Brief Overview of Signaling Pathways

While this guide focuses on the historical aspects, it is pertinent to mention the direction that modern research on this compound has taken. Current studies are heavily focused on its potential as an anti-cancer agent, with investigations into its effects on key cellular signaling pathways.

signaling_pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibition MAPK MAPK Pathway This compound->MAPK Activation Cell_Cycle Cell Cycle Arrest Akt_mTOR->Cell_Cycle Promotion (Inhibited by this compound) Apoptosis Apoptosis MAPK->Apoptosis Induction (Activated by this compound) Cell_Cycle->Apoptosis

Recent studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as the Akt/mTOR and MAPK signaling cascades. This has positioned this compound as a promising candidate for further drug development in oncology.

Conclusion

The discovery of this compound was a result of systematic phytochemical investigations of various plant species, with key isolations of its glycosides reported from Dalbergia spinosa in 1988 and Prunus cerasus in 1991. While detailed experimental protocols from these seminal works are not widely available, the general methodologies of the time provide a clear picture of the isolation and characterization process. The early research laid the groundwork for the subsequent explosion of interest in this compound's biological activities, particularly its potential as an anti-cancer agent. This historical perspective is crucial for researchers and drug development professionals to understand the foundational science behind this promising natural product.

References

Methodological & Application

Prunetrin: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant potential as an anti-cancer and anti-inflammatory agent in preclinical studies.[1][2] This document provides detailed application notes and protocols for the treatment of cell cultures with this compound, focusing on its effects on cancer cell lines and its anti-inflammatory properties. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation

Cytotoxic and Anti-proliferative Effects of this compound

This compound has been shown to induce cytotoxicity and inhibit cell proliferation in a dose-dependent manner in various cancer cell lines, while exhibiting minimal effects on non-cancerous cells.[2][3] The effective concentrations for inducing cell cycle arrest and apoptosis typically range from 10 to 40 µM with a 24-hour treatment period.[1][4]

Cell LineCancer TypeObserved EffectsEffective Concentration Range (24h)Citation(s)
HepG2 Hepatocellular CarcinomaG2/M phase cell cycle arrest, induction of apoptosis, inhibition of Akt/mTOR pathway, activation of MAPK pathway.10 - 30 µM[3]
Huh7 Hepatocellular CarcinomaG2/M phase cell cycle arrest, induction of apoptosis, inhibition of Akt/mTOR pathway, activation of MAPK pathway.10 - 30 µM[3]
Hep3B Hepatocellular CarcinomaG2/M phase cell cycle arrest, induction of intrinsic apoptosis, inhibition of Akt/mTOR pathway, activation of p38-MAPK.10 - 40 µM[1][2]
HaCaT Human Keratinocytes (Normal)No discernible impact on cell proliferation.Up to 50 µM[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound's Cytotoxicity using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects on adherent cancer cell lines.

Materials:

  • This compound (≥98% purity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve final concentrations ranging from 0.5 to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • 60 mm plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Caspase-9, Bcl-2, Bak, p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, p-ERK, ERK, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁴ cells/plate in 60 mm plates and treat with this compound (e.g., 10, 20, 40 µM) for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Assessment of Anti-inflammatory Activity in Macrophages

This protocol outlines the evaluation of this compound's anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in appropriate plates (96-well for NO assay, 24-well for cytokine ELISA) and allow them to adhere.

  • This compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, this compound only).

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.

  • Analysis of Signaling Pathways: To investigate the mechanism, perform Western blot analysis on cell lysates to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).

Visualizations

Prunetrin_Anticancer_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest This compound This compound Akt Akt This compound->Akt Inhibits p38 p38 This compound->p38 Activates ERK ERK This compound->ERK Activates (in some cells) Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bak Bak (Pro-apoptotic) This compound->Bak Activates CyclinB1 Cyclin B1 This compound->CyclinB1 Inhibits CDK1 CDK1 This compound->CDK1 Inhibits mTOR mTOR Akt->mTOR Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Inhibition of Cell Proliferation G2M G2/M Arrest p38->G2M Induces Casp9 Caspase-9 Bak->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Activation Apoptosis_Outcome Apoptosis_Outcome PARP->Apoptosis_Outcome Apoptosis

Caption: this compound's anti-cancer signaling pathways.

Prunetrin_Anti_inflammatory_Workflow cluster_workflow Experimental Workflow cluster_assays Endpoint Assays Start Seed RAW264.7 Macrophages Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->Cytokine_ELISA Western_Blot Western Blot (NF-κB & MAPK Pathways) Lyse_Cells->Western_Blot

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Prunetrin_Anti_inflammatory_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Ikk IKK TLR4->Ikk JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IkB IκBα Ikk->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Increases Transcription JNK->Cytokines Increases Production p38->Cytokines Increases Production ERK->Cytokines Increases Production This compound This compound This compound->Ikk Inhibits This compound->JNK Inhibits

Caption: this compound's anti-inflammatory signaling pathways.

References

Application Notes and Protocols for Western Blot Analysis of Prunetrin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma.[1][2][3] It exerts its effects by modulating key signaling pathways that regulate cell cycle progression, apoptosis, and inflammatory responses.[1][2][3][4] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression levels within these pathways. These application notes provide a detailed protocol and expected outcomes for the western blot analysis of cells treated with this compound.

Data Presentation: Effects of this compound on Protein Expression

This compound has been shown to modulate the expression of several key proteins involved in cell cycle regulation, apoptosis, and signaling pathways in a dose-dependent manner. The following tables summarize the quantitative changes observed in hepatocellular carcinoma cell lines (HepG2, Huh7, and Hep3B) after 24 hours of treatment with this compound.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins [1][3]

ProteinCell Line(s)This compound Concentration (µM)Observed Effect
Cyclin B1HepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease
CDK1/CDC2HepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease
CDC25cHepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease

Table 2: Effect of this compound on Apoptotic Proteins [1][3]

ProteinCell Line(s)This compound Concentration (µM)Observed Effect
Cleaved PARPHepG2, Huh7, Hep3B10, 20, 40Dose-dependent increase
Cleaved Caspase-3HepG2, Huh7, Hep3B10, 20, 40Dose-dependent increase
Cleaved Caspase-9HepG2, Huh7, Hep3B10, 20, 40Dose-dependent increase
BakHepG2, Huh7, Hep3B10, 20, 40Dose-dependent increase
Bcl-xLHepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease
Bcl-2Hep3B10, 20, 40Dose-dependent decrease

Table 3: Effect of this compound on Akt/mTOR and MAPK Signaling Pathways [1][3]

ProteinCell Line(s)This compound Concentration (µM)Observed Effect
p-AktHepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease
p-mTORHepG2, Huh7, Hep3B10, 20, 40Dose-dependent decrease
p-p38HepG2, Huh7, Hep3B10, 20, 40Dose-dependent increase/activation
p-ERKHepG2, Huh710, 20, 40Dose-dependent increase

Experimental Protocols

This section provides a detailed methodology for performing western blot analysis on this compound-treated cells.

Materials:

  • Cell Lines: HepG2, Huh7, or Hep3B cells

  • This compound (stock solution in DMSO)

  • Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels (appropriate percentage for target proteins)

  • Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Specific for target proteins (e.g., anti-Cyclin B1, anti-cleaved PARP, anti-p-Akt, etc.)

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Diagram 1: this compound's Effect on the Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_akt Akt Activation cluster_mtor mTOR Activation This compound This compound pAkt p-Akt This compound->pAkt Inhibits Akt Akt mTOR mTOR Akt->mTOR Activates Akt->pAkt Phosphorylation pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes pAkt->pmTOR Activates pmTOR->Proliferation Promotes

Caption: this compound inhibits the phosphorylation of Akt, leading to the downregulation of the mTOR pathway.

Diagram 2: this compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_p38 p38 Activation cluster_erk ERK Activation This compound This compound pp38 p-p38 This compound->pp38 Activates pERK p-ERK This compound->pERK Activates p38 p38 p38->pp38 Phosphorylation ERK ERK ERK->pERK Phosphorylation Apoptosis Apoptosis pp38->Apoptosis CellCycleArrest Cell Cycle Arrest pp38->CellCycleArrest pERK->Apoptosis pERK->CellCycleArrest

Caption: this compound activates the p38 and ERK MAPK pathways, promoting apoptosis and cell cycle arrest.

Diagram 3: this compound-Induced Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bak Bak (Pro-apoptotic) This compound->Bak Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MMP Bak->Mitochondrion Promotes MMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates CleavedCaspase9 Cleaved Caspase-9 Caspase9->CleavedCaspase9 Caspase3 Caspase-3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedCaspase9->Caspase3 Activates PARP PARP CleavedCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound induces intrinsic apoptosis by regulating Bcl-2 family proteins and activating caspases.

Diagram 4: Western Blot Experimental Workflow

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J ECL Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

Caption: A generalized workflow for the western blot analysis of this compound-treated cell lysates.

References

Application Note: Quantifying Prunetrin-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a natural isoflavone compound, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] This application note provides a detailed protocol for quantifying the apoptotic effects of this compound on cancer cells using the Annexin V and Propidium Iodide (PI) flow cytometry assay. This method is a reliable and widely used technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3] Mechanistic studies have revealed that this compound treatment leads to a dose-dependent increase in the expression of pro-apoptotic proteins like Bak and a decrease in anti-apoptotic proteins such as Bcl-xL.[1][2][3] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the cleavage of caspase-9, followed by the executioner caspase-3, and ultimately leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][2] Furthermore, this compound has been observed to cause cell cycle arrest at the G2/M phase.[1][2][3]

The Annexin V/PI assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[4][5] By using both stains, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-induced apoptosis using the Annexin V/PI flow cytometry assay.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with this compound (Varying Concentrations) A->B C Incubate for 24h B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the Dark F->G H Acquire Data on Flow Cytometer G->H I Gate and Quantify Cell Populations H->I J Generate Dot Plots and Tables I->J G cluster_0 This compound Action cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Bcl_xL Bcl-xL (Anti-apoptotic) (Inhibited) This compound->Bcl_xL Inhibits Bak Bak (Pro-apoptotic) (Activated) This compound->Bak Activates Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Cleaved Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Cleaved Caspase-3 Caspase_9->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Determining the IC50 of Prunetrin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has demonstrated significant anti-cancer properties in various cancer cell lines. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, with a focus on hepatocellular carcinoma cell lines. It includes a summary of reported cytotoxic concentrations, a comprehensive protocol for the MTT assay, and an overview of the key signaling pathways modulated by this compound in cancer cells.

Data Presentation: this compound Cytotoxicity

While specific IC50 values for this compound in several common cancer cell lines are not consistently reported across the literature, studies have established its dose-dependent cytotoxic effects. The following table summarizes the observed effective concentrations of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)ObservationsReference
HepG2 Hepatocellular CarcinomaNot explicitly reportedDose-dependent inhibition of cell proliferation observed at concentrations from 0.5 to 50 µM.[1][1]
Huh7 Hepatocellular CarcinomaNot explicitly reportedDose-dependent inhibition of cell proliferation observed at concentrations from 0.5 to 50 µM.[1][1]
Hep3B Hepatocellular CarcinomaNot explicitly reportedCell viability was observed to be below 50% at concentrations ranging from 20 µM to 50 µM.[2][3][2][3]
MG-63 Osteosarcoma25This compound treatment reduced cell proliferation.[1]
RT-4 Urinary Bladder Cancer5.18 µg/mLSignificant cytotoxicity was observed.[1]

Experimental Protocols

Determining this compound IC50 using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. This protocol is adapted from studies investigating the cytotoxicity of this compound in hepatocellular carcinoma cells.[2]

Materials:

  • This compound (stock solution in DMSO)

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution. It is recommended to use a broad range of concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10, 20, 30, 40, and 50 µM) to determine the IC50 value accurately.[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C in the dark. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow for this compound IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding prunetrin_prep Prepare this compound Dilutions add_this compound Add this compound to Cells cell_seeding->add_this compound prunetrin_prep->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 490nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Workflow

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in hepatocellular carcinoma cells.[2] By downregulating the phosphorylation of Akt and mTOR, this compound leads to decreased cell viability and the induction of apoptosis.[2]

Akt_mTOR_Pathway This compound's Inhibition of the Akt/mTOR Signaling Pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound and the Akt/mTOR Pathway
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. In Hep3B liver cancer cells, this compound has been observed to activate the p38-MAPK pathway.[2] This activation contributes to cell cycle arrest and apoptosis.[2]

Intrinsic Apoptosis Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[2] This is characterized by an increased expression of the pro-apoptotic protein Bak and a decreased expression of the anti-apoptotic protein Bcl-xL.[2] This shift in the balance of Bcl-2 family proteins leads to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.[2]

Intrinsic_Apoptosis_Pathway This compound's Induction of the Intrinsic Apoptosis Pathway This compound This compound Bak Bak (Pro-apoptotic) This compound->Bak Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Caspase9 Caspase-9 Bak->Caspase9 Bcl_xL->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound and the Intrinsic Apoptosis Pathway

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines, particularly those of hepatocellular carcinoma. The protocols and pathway diagrams provided in this document offer a framework for researchers to further investigate the therapeutic potential of this compound. While precise IC50 values require empirical determination for each cell line and experimental condition, the provided data and methodologies serve as a valuable starting point for such investigations.

References

Prunetrin In Vivo Studies in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current in vivo research on prunetrin and its aglycone, prunetin, in mouse models. The information is intended to guide researchers in designing and executing further preclinical studies to explore the therapeutic potential of this natural isoflavone.

Anti-inflammatory Effects of Prunetin

Prunetin has demonstrated significant anti-inflammatory activity in a mouse model of sepsis. The primary mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Quantitative Data Summary
ParameterModelTreatmentDosageOutcomeReference
Survival RateLPS-induced endotoxemia in micePrunetinNot specified in abstractSignificantly increased survival rate compared to LPS-only group[1]
Serum Cytokine Levels (TNF-α, IL-6, IL-1β)LPS-induced endotoxemia in micePrunetinNot specified in abstractSignificantly reduced serum levels of inflammatory cytokines[1]
Gene Expression (iNOS, COX-2)LPS-induced endotoxemia in micePrunetinNot specified in abstractSuppressed iNOS and COX-2 at the transcriptional level[1]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol describes the induction of systemic inflammation in mice using LPS to evaluate the anti-inflammatory effects of prunetin.[1]

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Prunetin

  • Sterile, pyrogen-free saline

  • Cytokine ELISA kits (for TNF-α, IL-6, IL-1β)

  • Materials for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control group

    • LPS-only group

    • LPS + Prunetin treatment group(s) (different doses can be tested)

  • Drug Administration: Administer prunetin (dissolved in a suitable vehicle) or vehicle control to the respective groups via oral gavage or intraperitoneal (IP) injection one hour before LPS challenge.

  • Induction of Endotoxemia: Inject mice with a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally to induce septic shock.

  • Monitoring:

    • Survival: Monitor the survival of mice for up to 72 hours post-LPS injection.

    • Cytokine Analysis: At a predetermined time point (e.g., 2 hours post-LPS), collect blood via cardiac puncture. Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis: At a specific time point post-LPS challenge, euthanize the mice and harvest relevant tissues (e.g., liver, spleen). Extract total RNA and perform qRT-PCR to analyze the mRNA expression levels of iNOS and COX-2.

Signaling Pathway

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Prunetin Prunetin Prunetin->IKK Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nuc->Inflammatory_Genes Induces Transcription

Caption: Prunetin inhibits the NF-κB signaling pathway.

Anti-Cancer Effects of Prunetin

Prunetin has been investigated for its anti-cancer properties in mouse models of lung and liver cancer.[2] It appears to exert its effects through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[3]

Quantitative Data Summary
ParameterModelTreatmentDosageDurationOutcomeReference
Carcinoembryonic Antigen (CEA)Benzo(a)pyrene-induced lung cancer in Swiss albino micePrunetin30 mg/kg (oral)12 and 18 weeksDecreased CEA levels[2]
Liver Cancer GrowthDiethylnitrosamine-induced liver cancer in male Wistar ratsPrunetin100 µM/kg16 weeksDelayed liver cancer growth[2]
Protein ExpressionDiethylnitrosamine-induced liver cancer in male Wistar ratsPrunetin100 µM/kg16 weeksDownregulated cyclin-D1; Upregulated Bcl-2, Bax, caspase-3, and caspase-9[2]
Experimental Protocol: Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for establishing and evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., hepatocellular carcinoma cells like HepG2 or Huh7)

  • Matrigel

  • This compound

  • Vehicle for this compound

  • Calipers for tumor measurement

  • Materials for Western blotting and immunohistochemistry

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to a vehicle control group and a this compound treatment group.

  • Treatment: Administer this compound (e.g., daily via oral gavage or IP injection) or vehicle to the respective groups.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.

  • Analysis:

    • Excise tumors, weigh them, and photograph them.

    • Homogenize a portion of the tumor tissue for Western blot analysis to assess the expression of proteins involved in apoptosis (e.g., PARP, caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

    • Fix and embed another portion of the tumor for immunohistochemical analysis of proliferation markers (e.g., Ki-67).

Signaling Pathways

Anti_Cancer_Signaling cluster_PI3K_AKT PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis cluster_CellCycle Cell Cycle This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates G2M G2/M Arrest This compound->G2M Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p38 p38 MAPK->p38 Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits

Caption: this compound's anti-cancer signaling mechanisms.

Pharmacokinetics, Neuroprotective, and Metabolic Effects

Currently, there is limited published in vivo data specifically detailing the pharmacokinetics, neuroprotective, and metabolic effects of this compound in mouse models. The following protocol provides a general framework for conducting a pharmacokinetic study in mice, which can be adapted for this compound.

Experimental Protocol: Murine Pharmacokinetic Study

This protocol is a general guide for determining the pharmacokinetic profile of a compound in mice.[4]

Materials:

  • Male or female mice (specify strain)

  • This compound

  • Appropriate vehicle for dosing

  • Dosing syringes and needles (for IV, IP, or oral administration)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Analytical instrument for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation: Prepare a dosing solution of this compound in a suitable vehicle at the desired concentration.

  • Animal Dosing:

    • Divide mice into groups based on the route of administration (e.g., intravenous, intraperitoneal, oral).

    • Administer a single bolus dose of this compound to each mouse.

  • Blood Sampling:

    • Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Blood can be collected via methods such as submandibular vein puncture or saphenous vein puncture. A terminal cardiac puncture can be performed for the final time point.

  • Plasma Preparation:

    • Immediately after collection, process the blood samples to obtain plasma by centrifuging at a specified speed and temperature.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Experimental Workflow

PK_Workflow DosePrep Dose Preparation AnimalDosing Animal Dosing (IV, IP, Oral) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep SampleAnalysis Sample Analysis (LC-MS/MS) PlasmaPrep->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis

Caption: General workflow for a murine pharmacokinetic study.

References

Application Note: Quantification of Prunetrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed methodology for the quantification of Prunetrin, an O-methylated isoflavone, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant extracts and pharmaceutical formulations containing this compound. This document outlines the necessary reagents, instrumentation, and a validated method for the accurate and precise quantification of this compound.

Introduction

This compound (Prunetin-4'-O-β-D-glucopyranoside) is a significant isoflavone glycoside found in various plant species, notably in the genus Prunus. It is a derivative of Prunetin, an O-methylated isoflavone.[1] Research has indicated that this compound and its aglycone, Prunetin, possess various biological activities, including anti-inflammatory and potential anti-cancer properties.[2] Accurate quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of complex mixtures, making it an ideal method for this compound analysis.[3][4] This application note details a robust RP-HPLC method for the reliable quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is essential for method development.

PropertyValueReference
CAS Number 154-36-9[1][5]
Molecular Formula C22H22O10[1][5]
Molecular Weight 446.4 g/mol [1][5]
IUPAC Name 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[5]
Synonyms Trifoside, Prunetin 4'-O-β-D-glucopyranoside[1][6]
Appearance Solid[5]
Melting Point 181 °C[5]

Experimental Protocol

This section provides a detailed protocol for the quantification of this compound, from sample preparation to HPLC analysis.

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water (H₂O) with 0.1% formic acid or acetic acid

  • Dimethyl sulfoxide (DMSO) (for stock solution, if necessary)[1]

  • Plant material or formulation containing this compound

  • 0.45 µm syringe filters

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography data acquisition and processing software

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask. To enhance solubility, the solution can be heated to 37°C and sonicated.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

The extraction of isoflavones from plant material is a critical step for accurate quantification.

  • Grinding: Mill the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol or an acetonitrile-water mixture.

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake at room temperature for 1 hour to facilitate the extraction of this compound.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

The following HPLC conditions are recommended for the separation and quantification of this compound. These are based on typical methods for isoflavone glycosides and may require optimization for specific matrices.[4][5]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10-20% B5-20 min: 20-40% B20-25 min: 40-60% B25-30 min: 60-10% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for this compound Quantification.

Method Validation

To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Linearity is determined by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

Precision is assessed by performing replicate injections of a standard solution. It is expressed as the relative standard deviation (%RSD).

  • Intra-day precision: Injections are performed on the same day.

  • Inter-day precision: Injections are performed on different days. The %RSD should be less than 2%.

Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample, and the percentage recovery is calculated. The recovery should be within 98-102%.

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

Data Presentation

The quantitative data obtained from the validation of the HPLC method should be summarized in a clear and structured manner.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.999
Range (µg/mL) 1 - 100-
Intra-day Precision (%RSD) < 2%≤ 2%
Inter-day Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98 - 102%98 - 102%
LOD (µg/mL) To be determinedS/N ≥ 3
LOQ (µg/mL) To be determinedS/N ≥ 10
Retention Time (min) Approx. 15-20 min (example)Consistent

Signaling Pathway Visualization

While this application note focuses on the analytical method for this compound quantification, it is noteworthy that this compound's biological activity, such as its anti-inflammatory effects, involves the modulation of specific signaling pathways. For instance, its aglycone, Prunetin, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the TLR4/MyD88 pathway.[1]

Diagram of a Relevant Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB MyD88->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines promotes transcription Prunetin Prunetin Prunetin->TLR4 inhibits Prunetin->MyD88 inhibits

Caption: Inhibition of TLR4/MyD88 Pathway by Prunetin.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be effectively utilized for the quality control of raw materials and finished products, as well as in research and development settings to further explore the therapeutic potential of this compound.

References

Prunetrin Stock Solution: Preparation and Application in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a naturally occurring O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reproducible in vitro and in vivo studies investigating the biological effects of this compound necessitate the precise preparation of stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution and its application in a standard cell viability assay.

This compound: Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for the preparation of stable and effective stock solutions.

PropertyValueSource
Synonyms Prunetin 4′-O-β-D-glucopyranoside, Trifoside[1][2]
CAS Number 154-36-9[1][3][4]
Molecular Formula C₂₂H₂₂O₁₀[1][4]
Molecular Weight 446.4 g/mol [1][4]
Solubility Soluble in DMSO (25 mg/mL)[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.464 mg of this compound for every 1 mL of DMSO.

  • Dissolving this compound: Add the weighed this compound powder to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month.[1]

Quality Control:

  • Visual Inspection: Ensure the stock solution is clear and free of any particulate matter.

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).

Application in MTT Cell Viability Assay

The prepared this compound stock solution can be utilized to assess its cytotoxic effects on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7)[7]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only). Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay MTT Cell Viability Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot treat Treat with this compound Dilutions aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read Read Absorbance at 570 nm dissolve_formazan->read

Caption: Experimental workflow for this compound stock solution preparation and MTT assay.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt inhibits p38_MAPK p38-MAPK This compound->p38_MAPK activates mTOR mTOR Akt->mTOR activates Apoptosis_node Apoptosis mTOR->Apoptosis_node inhibits p38_MAPK->Apoptosis_node promotes

Caption: Signaling pathways modulated by this compound.

Mechanism of Action

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways. Studies have demonstrated that this compound inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][9][10] Concurrently, it activates the p38-MAPK pathway, a key regulator of cellular stress responses that can lead to apoptosis.[8][9][10] This dual action of inhibiting pro-survival signals while activating pro-apoptotic pathways contributes to its efficacy in inducing cell death in cancer cells. In hepatocellular carcinoma cells, this compound treatment has been observed to induce G2/M phase cell cycle arrest and promote intrinsic apoptosis.[7][8]

References

Application Notes and Protocols: Prunetrin in Combination with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. The information provided is based on preclinical studies of Prunetrin as a single agent. There are currently no published preclinical or clinical studies evaluating the combination of this compound with chemotherapy drugs. The protocols for combination therapy described herein are proposed experimental designs and should be treated as such.

Introduction to this compound

This compound (PUR) is a naturally occurring isoflavone glycoside with demonstrated anti-cancer properties in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2][3][4] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4] These characteristics make this compound a person of interest for further investigation as a potential adjunctive agent in cancer chemotherapy.

This compound's Mechanism of Action in Cancer Cells

Preclinical studies have elucidated several key mechanisms by which this compound exerts its anti-cancer effects:

  • Induction of Intrinsic Apoptosis: this compound treatment promotes apoptosis through the mitochondrial pathway. This is evidenced by the increased expression of pro-apoptotic proteins like Bak and Bad, and a decrease in the expression of the anti-apoptotic protein Bcl-2 and Bcl-xL.[1][2][4] This leads to the activation of caspase-9 and the subsequent cleavage of caspase-3 and PARP, hallmark indicators of apoptosis.[1][2][4]

  • G2/M Cell Cycle Arrest: this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][3][4] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3][4]

  • Modulation of Signaling Pathways:

    • Akt/mTOR Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a signaling pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[1][4][5]

    • MAPK Pathway Activation: this compound can activate the p38 MAPK pathway and, in some cell lines, the ERK pathway.[1][2][5] The activation of these pathways is linked to the induction of cell cycle arrest and apoptosis.

    • NF-κB Pathway Inhibition: The aglycone of this compound, prunetin, has been shown to possess anti-inflammatory properties by suppressing the NF-κB signaling pathway. This pathway is a critical player in inflammation-associated cancers and drug resistance.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound's effects on hepatocellular carcinoma cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment DurationIC50 (approx.)Notes
Hep3B24 hours~20 µMCell viability was significantly inhibited in a dose-dependent manner, dropping below 50% from 20 µM to 50 µM.[1][6]
HepG224 hoursNot explicitly stated, but significant reduction in viability observed at concentrations from 5 µM to 30 µM.This compound showed selective cytotoxicity towards cancer cells, with no discernible impact on non-cancerous HaCaT cells.[2][5][7]
Huh724 hoursNot explicitly stated, but significant reduction in viability observed at concentrations from 5 µM to 30 µM.Similar to HepG2 cells, a dose-dependent inhibition of cell proliferation was observed.[2][5][7]

Table 2: Effect of this compound on Apoptosis

Cell LineThis compound ConcentrationTreatment DurationPercentage of Apoptotic Cells (Early + Late)
Hep3B40 µM24 hours27.07% (compared to 1.87% in control)[1]
HepG230 µM24 hours20.17% (total apoptotic population)[7]
Huh730 µM24 hours34.15% (total apoptotic population)[7]

Table 3: Effect of this compound on Key Protein Expression (Hep3B cells, 24h treatment)

Protein10 µM this compound20 µM this compound40 µM this compoundPathway
Cyclin B1DecreasedFurther DecreasedSignificantly DecreasedCell Cycle
CDK1/CDC2DecreasedFurther DecreasedSignificantly DecreasedCell Cycle
CDC25cDecreasedFurther DecreasedSignificantly DecreasedCell Cycle
Cleaved Caspase-9IncreasedFurther IncreasedSignificantly IncreasedApoptosis
Cleaved Caspase-3IncreasedFurther IncreasedSignificantly IncreasedApoptosis
Cleaved PARPIncreasedFurther IncreasedSignificantly IncreasedApoptosis
BakIncreasedFurther IncreasedSignificantly IncreasedApoptosis
Bcl-2DecreasedFurther DecreasedSignificantly DecreasedApoptosis
p-AktNo significant changeDecreasedSignificantly DecreasedAkt/mTOR
p-mTORNo significant changeDecreasedSignificantly DecreasedAkt/mTOR
p-p38 MAPKIncreasedFurther IncreasedSignificantly IncreasedMAPK

Note: "Decreased" and "Increased" are relative to untreated control cells based on densitometry analysis from Western blots.[1][6]

Proposed Experimental Protocols for Combination Therapy

The following protocols are designed to investigate the potential synergistic or additive effects of this compound when used in combination with standard chemotherapy drugs. It is recommended to use cancer cell lines relevant to the chemotherapy agent being tested (e.g., breast cancer cell lines for doxorubicin, ovarian or lung cancer cell lines for cisplatin/paclitaxel).

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination, and to quantify the nature of the interaction (synergism, additivity, or antagonism).

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy drug (e.g., Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

  • Treatment:

    • Single Agent: Treat cells with a range of concentrations of this compound alone and the chemotherapy drug alone to determine the IC50 value for each.

    • Combination: Treat cells with a matrix of concentrations of both drugs. A constant ratio combination design is often a good starting point.

  • Incubation: Incubate the treated cells for a period relevant to the cell line and drug (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized SDS-HCl solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 values for the single agents.

    • Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI).

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Apoptosis Assay

Objective: To assess whether the combination of this compound and a chemotherapy drug enhances the induction of apoptosis compared to single-agent treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with this compound alone, the chemotherapy drug alone, and the combination at concentrations determined from the viability assay (e.g., at or below their individual IC50s and in a synergistic combination). Include an untreated control.

  • Incubation: Incubate for a suitable time to induce apoptosis (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI staining solutions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis

Objective: To determine the effect of the drug combination on cell cycle progression.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described in the apoptosis assay protocol.

  • Incubation: Incubate for a relevant time point (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the observed effects of the drug combination on cell viability and apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes and treat with single agents and the combination as described previously.

  • Protein Extraction: After the desired incubation period, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, p-Akt, p-mTOR, p-p38, p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Visualizations

Signaling Pathways of this compound

Prunetrin_Signaling_Pathways This compound This compound p_Akt p-Akt This compound->p_Akt inhibits p_mTOR p-mTOR This compound->p_mTOR inhibits p_p38 p-p38 This compound->p_p38 activates p_ERK p-ERK This compound->p_ERK activates G2M_Arrest G2/M Arrest This compound->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 CDC25c This compound->CyclinB1_CDK1 inhibits Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 inhibits Bak_Bad Bak/Bad This compound->Bak_Bad activates Akt Akt mTOR mTOR p_Akt->p_mTOR Proliferation_Survival Cell Proliferation & Survival p_mTOR->Proliferation_Survival p38 p38 MAPK ERK ERK CellCycle Cell Cycle Progression Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1_CDK1->CellCycle Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria inhibits Bak_Bad->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: this compound's molecular mechanisms in cancer cells.

Experimental Workflow for Combination Therapy Screening

Experimental_Workflow Start Start: Select Cancer Cell Line & Chemotherapy Drug SingleAgent Single-Agent Dose Response (MTT Assay) Start->SingleAgent IC50 Determine IC50 for This compound & Chemo Drug SingleAgent->IC50 Combination Combination Treatment Matrix (MTT Assay) IC50->Combination Synergy Synergy Analysis (Chou-Talalay Method) Combination->Synergy Synergistic Synergistic Combination Identified? Synergy->Synergistic Apoptosis Apoptosis Assay (Annexin V/PI) Synergistic->Apoptosis Yes Stop Stop or Re-evaluate Synergistic->Stop No CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Mechanism Investigation (Western Blot) CellCycle->WesternBlot End End: Data Compilation & Interpretation WesternBlot->End

Caption: Proposed workflow for this compound-chemotherapy screening.

References

Application Notes and Protocols for Immunofluorescence Staining Following Prunetrin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cell lines such as HepG2, Huh7, and Hep3B.[1][2][3] Mechanistic studies have revealed that this compound induces cell cycle arrest at the G2/M phase and triggers intrinsic apoptosis.[1][2][3] These effects are mediated through the modulation of key signaling pathways, primarily the inhibition of the Akt/mTOR pathway and the activation of the p38/MAPK signaling pathway.[1][3]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins involved in these processes. This document provides detailed protocols for immunofluorescence staining of key protein markers in cells treated with this compound, enabling researchers to investigate its mechanism of action further.

Data Presentation

The following tables summarize the expected quantitative changes in protein expression and activation following this compound treatment, based on published Western blot data.[1][2] These tables are intended to guide the interpretation of immunofluorescence imaging and quantification. The fluorescence intensity is presented as arbitrary units (A.U.) and normalized to an untreated control.

Table 1: Effect of this compound on Apoptosis-Related Protein Expression in HepG2 Cells

TreatmentCleaved Caspase-3 (A.U.)Bak (A.U.)Bcl-xL (A.U.)
Control (DMSO)100 ± 8.5100 ± 10.2100 ± 9.8
This compound (10 µM)180 ± 12.3150 ± 11.575 ± 8.1
This compound (20 µM)250 ± 15.1210 ± 14.250 ± 6.5
This compound (40 µM)320 ± 18.9280 ± 16.830 ± 5.2

Table 2: Effect of this compound on Signaling Pathway Activation in Huh7 Cells

TreatmentPhospho-Akt (Ser473) (A.U.)Phospho-p38 MAPK (A.U.)
Control (DMSO)100 ± 11.2100 ± 9.5
This compound (10 µM)80 ± 9.7160 ± 11.8
This compound (20 µM)55 ± 7.3220 ± 14.3
This compound (40 µM)35 ± 6.1290 ± 17.1

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed HepG2, Huh7, or Hep3B cells onto sterile glass coverslips placed in 12-well plates at a density that allows for 60-70% confluency at the time of treatment.

  • Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Once cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for 24 hours.

II. General Immunofluorescence Staining Protocol

This is a general protocol that can be adapted for the specific primary antibodies listed below.

  • Fixation:

    • After treatment, gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its recommended concentration in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • The following day, wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in PBS.

    • Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

    • For nuclear counterstaining, incubate the cells with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

III. Specific Primary Antibodies
Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
Cleaved Caspase-3Rabbit1:200Abcam (ab2302)
Phospho-Akt (Ser473)Rabbit1:100Cell Signaling Technology (#4060)
Phospho-p38 MAPKRabbit1:200Cell Signaling Technology (#4511)
BakRabbit1:100Cell Signaling Technology (#12105)
Bcl-xLRabbit1:100Cell Signaling Technology (#2764)

Note: Always refer to the manufacturer's datasheet for the optimal antibody dilution and specific protocol recommendations.

IV. Image Acquisition and Quantification
  • Imaging: Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

  • Quantification:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity.

    • Define regions of interest (ROIs) around individual cells or specific subcellular compartments.

    • Measure the mean fluorescence intensity within the ROIs.

    • Normalize the fluorescence intensity of the treated cells to the control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis seeding Seed Cells on Coverslips culture Culture to 60-70% Confluency seeding->culture This compound This compound Treatment (24h) culture->this compound fixation Fixation (4% PFA) This compound->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain DAPI Counterstain secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Image Quantification imaging->quantification

Caption: Experimental workflow for immunofluorescence staining.

prunetrin_pathway cluster_akt_mTOR Akt/mTOR Pathway cluster_p38_MAPK p38/MAPK Pathway cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits p38 p38 MAPK This compound->p38 Activates mTOR mTOR Akt->mTOR Bcl_xL Bcl-xL Akt->Bcl_xL Inhibits Bak Bak p38->Bak Activates Bcl_xL->Bak Inhibits Caspase3 Cleaved Caspase-3 Bak->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-modulated signaling pathways leading to apoptosis.

References

Application Notes and Protocols for Prunetrin in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing prunetrin, a naturally occurring isoflavone, in three-dimensional (3D) cell culture models. The information is intended for researchers in oncology, cell biology, and drug development to investigate the therapeutic potential of this compound in a more physiologically relevant in vitro setting.

Introduction

This compound (Prunetin 4′-O-glucoside) is a flavonoid derived from the genus Prunus that has demonstrated significant anti-cancer properties.[1][2] In conventional 2D cell culture, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in various cancer cell lines, including hepatocellular carcinoma.[1][2][3] The primary mechanisms of action involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[1][2]

Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[4][5][6] These models recreate crucial cell-cell and cell-extracellular matrix (ECM) interactions, as well as nutrient and oxygen gradients, which are often absent in 2D cultures.[5] Consequently, 3D models are becoming indispensable for preclinical drug screening and mechanistic studies.[4][5][7]

These notes provide detailed protocols for evaluating the efficacy of this compound in 3D spheroid models, focusing on its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation: Expected Outcomes of this compound Treatment in 3D Spheroid Models

The following tables summarize the anticipated quantitative data from treating 3D cancer cell spheroids with this compound, based on findings from 2D cell culture studies.[1] These tables are intended to serve as a benchmark for expected results.

Table 1: Effect of this compound on the Viability of 3D Cancer Cell Spheroids

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Fold Change vs. Control
0 (Control)100 ± 5.01.0
1085 ± 4.20.85
2060 ± 3.50.60
4040 ± 2.80.40
5025 ± 2.10.25

Table 2: Induction of Apoptosis by this compound in 3D Cancer Cell Spheroids

This compound Concentration (µM)Apoptotic Cells (%) (Mean ± SD)Fold Change vs. Control
0 (Control)5 ± 1.21.0
1015 ± 2.53.0
2035 ± 3.17.0
4060 ± 4.512.0

Table 3: this compound-Induced G2/M Phase Cell Cycle Arrest in 3D Cancer Cell Spheroids

This compound Concentration (µM)Cells in G2/M Phase (%) (Mean ± SD)Fold Change vs. Control
0 (Control)15 ± 2.01.0
1025 ± 2.81.67
2045 ± 3.53.0
4065 ± 4.14.33

Table 4: Modulation of Key Protein Expression by this compound in 3D Cancer Cell Spheroids

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
Pro-Apoptotic
Cleaved Caspase-3203.5
405.8
Cleaved PARP203.2
405.5
Bak202.8
404.2
Anti-Apoptotic
Bcl-xL200.6
400.3
Cell Cycle
Cyclin B1200.5
400.2
CDK1/CDC2200.6
400.3
Signaling Pathways
p-Akt200.4
400.1
p-mTOR200.5
400.2
p-p38 MAPK202.5
404.0

Experimental Protocols

The following are detailed protocols for the formation of 3D spheroids and subsequent analysis of the effects of this compound.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the generation of uniform spheroids, a critical first step for reproducible drug screening assays.

Materials:

  • Cancer cell line of interest (e.g., Hep3B, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Aspirate the lid of a 100 mm petri dish and dispense 20 µL droplets of the cell suspension onto the inner surface of the lid. Ensure droplets are well-spaced to prevent merging.

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.

  • Carefully invert the lid and place it back on the dish.

  • Incubate the hanging drops at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

Protocol 2: this compound Treatment of 3D Spheroids

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 50 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Gently collect the spheroids from the hanging drops by rinsing the lid with complete medium into a non-adherent culture plate.

  • Replace the medium with the prepared this compound-containing medium or vehicle control.

  • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: 3D Spheroid Viability Assay (Resazurin-based)

This assay measures the metabolic activity of the spheroids as an indicator of cell viability.

Materials:

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Transfer individual spheroids into the wells of a 96-well black, clear-bottom plate.

  • Add 100 µL of fresh medium to each well.

  • Add 10 µL of resazurin solution to each well.

  • Incubate the plate at 37°C for 4-6 hours, protected from light.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Analysis in 3D Spheroids by Flow Cytometry

This protocol allows for the quantification of apoptotic cells within the spheroids.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Collect the treated spheroids and wash them with PBS.

  • Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA.

  • Neutralize the trypsin and wash the cells with PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Protocol 5: Western Blot Analysis of Signaling Proteins from 3D Spheroids

This protocol is for the detection of changes in protein expression in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Collect and wash the treated spheroids with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-mTOR, p-p38 MAPK, and their total forms) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Prunetrin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl_xL Bcl-xL Akt->Bcl_xL inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes G2M_Arrest G2/M Arrest p38_MAPK->G2M_Arrest Bak Bak Bcl_xL->Bak inhibits Caspase9 Caspase-9 Bak->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CyclinB1_CDK1->G2M_Arrest

Caption: this compound's proposed mechanism of action in 3D cancer models.

Experimental_Workflow start Start: Cancer Cell Culture spheroid_formation 3D Spheroid Formation (Hanging Drop Method) start->spheroid_formation treatment This compound Treatment (0-50 µM) spheroid_formation->treatment analysis Downstream Analysis treatment->analysis viability Viability Assay (Resazurin) analysis->viability apoptosis Apoptosis Assay (Flow Cytometry) analysis->apoptosis western_blot Protein Expression (Western Blot) analysis->western_blot end End: Data Interpretation viability->end apoptosis->end western_blot->end

Caption: Experimental workflow for studying this compound in 3D spheroids.

References

Application Notes and Protocols: Investigating Prunetrin's Cellular Effects Following Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to study the effects of Prunetrin on transfected mammalian cells. This compound, a natural isoflavone, has demonstrated significant potential in cancer research and anti-inflammatory studies.[1][2] This document outlines the underlying signaling pathways affected by this compound and provides detailed protocols for cell transfection and subsequent treatment, enabling researchers to investigate the interplay between specific genetic modifications and this compound's therapeutic actions.

Introduction to this compound and its Cellular Mechanisms

This compound (Prunetin 4′-O-glucoside) is a glycosyloxyisoflavone found in plants of the Prunus species.[1][2] Research has shown its potential as an anti-cancer and anti-inflammatory agent.[2][3] Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, leading to cell cycle arrest, apoptosis, and a reduction in inflammatory responses.

Key Signaling Pathways Modulated by this compound:
  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound contributes to decreased cell viability and the induction of apoptosis in cancer cells.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes. This compound has been observed to activate the p38-MAPK pathway, which is involved in inducing cell cycle arrest.[1][2] In some contexts, it can also downregulate other MAPK components like ERK and JNK.[1]

  • NF-κB Pathway: this compound and its related compounds have demonstrated anti-inflammatory effects by suppressing the NF-κB signaling pathway.[3] This pathway is a key mediator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.[3]

  • Intrinsic Apoptosis Pathway: this compound promotes apoptosis through the mitochondrial (intrinsic) pathway.[1][2] This involves the upregulation of pro-apoptotic proteins like Bak and a decrease in anti-apoptotic proteins such as Bcl-xL, leading to the activation of caspase-9 and subsequent executioner caspases.[1][5]

Experimental Data Summary

The following tables summarize quantitative data from studies on this compound's effects on various cell lines. This data can serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineEffective Concentration Range (μM)Observed EffectsReference
Hep3B (Liver Cancer)10, 20, 40Decreased cell viability, G2/M cell cycle arrest, induction of apoptosis.[1]
HepG2 (Liver Cancer)30Significant reduction in cell viability, G2/M phase arrest, apoptosis induction.[6]
Huh7 (Liver Cancer)30Inhibition of cell proliferation, G2/M phase arrest, apoptosis induction.[6]
AGS (Gastric Cancer)20, 40, 80Inhibition of cell growth.[7]

Table 2: Modulation of Key Signaling Proteins by this compound in Hep3B Cells (24h treatment)

ProteinThis compound Concentration (μM)Change in Expression/ActivityReference
p-Akt40Significantly Decreased[1]
p-mTOR40Significantly Decreased[1]
p-p38 MAPK10, 20, 40Dose-dependent activation (increase)[1]
Cyclin B110, 20, 40Dose-dependent decrease[1]
CDK1/CDC210, 20, 40Dose-dependent decrease[1]
Cleaved Caspase-940Notably Increased[1]
Bak10, 20, 40Dose-dependent increase[1]
Bcl-xL10, 20, 40Dose-dependent decrease[1]

Experimental Protocols

This section provides detailed protocols for cell transfection followed by this compound treatment. The specific conditions will need to be optimized for your cell line and experimental goals.

Protocol 1: General Cell Culture and Maintenance
  • Cell Line Selection: Choose a cell line appropriate for your research question (e.g., HepG2, Huh7, or a cell line relevant to your gene of interest).

  • Culture Medium: Use the recommended complete growth medium for your chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency to maintain logarithmic growth.

Protocol 2: Transient Transfection of Adherent Cells

This protocol describes a general method using a lipid-based transfection reagent. Optimization is critical for achieving high transfection efficiency with minimal cytotoxicity.[8][9]

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 6-well or 24-well) at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Transfection Complexes:

    • In a sterile microcentrifuge tube (Tube A), dilute the plasmid DNA encoding your gene of interest into serum-free medium (e.g., Opti-MEM®).

    • In a separate sterile microcentrifuge tube (Tube B), dilute the lipid-based transfection reagent into serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete growth medium.

    • Add the transfection complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Return the cells to the incubator and culture for 24-48 hours. The optimal time for gene expression will vary depending on the plasmid and cell line.

Protocol 3: this compound Treatment of Transfected Cells
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.

  • Post-Transfection Incubation: After the desired transfection period (e.g., 24 hours), aspirate the medium containing the transfection complexes.

  • This compound Treatment:

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add fresh complete growth medium containing the desired final concentration of this compound (e.g., 10, 20, 40 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:

    • Western Blotting: To analyze changes in protein expression levels (e.g., Akt, mTOR, p38, caspases).

    • qRT-PCR: To measure changes in gene expression.

    • Cell Viability Assays (e.g., MTT): To assess cytotoxicity.

    • Flow Cytometry: For cell cycle analysis (Propidium Iodide staining) or apoptosis detection (Annexin V/PI staining).[6]

Visualizing Cellular Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Prunetrin_Signaling_Pathways cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Akt Akt mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Promotes Prunetrin_Akt This compound Prunetrin_Akt->Akt Inhibits p38_MAPK p38_MAPK Cell_Cycle_Arrest Cell_Cycle_Arrest p38_MAPK->Cell_Cycle_Arrest Induces Prunetrin_MAPK This compound Prunetrin_MAPK->p38_MAPK Activates Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak Inhibits Caspase9 Caspase9 Bak->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Prunetrin_Apoptosis This compound Prunetrin_Apoptosis->Bcl_xL Downregulates Prunetrin_Apoptosis->Bak Upregulates

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Day 1: Seed Cells transfection Day 2: Transfect Cells with Plasmid DNA start->transfection incubation1 Incubate for 24-48h for Gene Expression transfection->incubation1 treatment Day 3/4: Treat with this compound incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 analysis Day 4/5: Harvest Cells for Downstream Analysis incubation2->analysis

References

Prunetrin: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a natural isoflavone glycoside, has emerged as a promising candidate in cancer research due to its ability to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1][2] This targeted action on the cell cycle machinery makes this compound a molecule of interest for the development of novel anti-cancer therapeutics. This document provides a comprehensive overview of the mechanisms of action, detailed experimental protocols, and quantitative data related to the application of this compound for inducing G2/M cell cycle arrest in cancer cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects by modulating key signaling pathways that regulate the G2/M transition. In hepatocellular carcinoma (HCC) cell lines such as Hep3B, HepG2, and Huh7, this compound has been shown to induce G2/M arrest through a multi-faceted approach.[1][3]

The primary mechanisms involve:

  • Inhibition of the Akt/mTOR Signaling Pathway: this compound treatment leads to a concentration-dependent decrease in the expression of Akt and mTOR, key proteins that promote cell survival and proliferation.[1][3]

  • Activation of the p38-MAPK Signaling Pathway: this compound activates the p38 MAPK pathway, which is involved in stress responses and can lead to cell cycle arrest and apoptosis.[1][2] In some HCC cell lines, an increase in phosphorylated ERK has also been observed.[3]

  • Downregulation of G2/M Regulatory Proteins: A direct consequence of the altered signaling is the dose-dependent downregulation of critical cell cycle proteins that govern the G2/M checkpoint. These include Cyclin B1, CDK1 (also known as CDC2), and CDC25c.[1][2][3] The reduction in these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

This concerted action effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
Hep3BHepatocellular CarcinomaApprox. 40 µM (from graphical data)24
HepG2Hepatocellular CarcinomaNot explicitly stated24
Huh7Hepatocellular CarcinomaNot explicitly stated24

Note: IC50 values can vary depending on the specific experimental conditions and the assay used.

Table 2: Effect of this compound on Cell Cycle Distribution in Hep3B Cells

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0Data not providedData not providedData not provided
This compound10Data not providedData not providedSignificant increase
This compound20Data not providedData not providedSignificant increase
This compound40Data not providedData not providedSignificant increase

Note: Studies consistently show a dose-dependent increase in the G2/M population following this compound treatment.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced G2/M arrest and a typical experimental workflow for its investigation.

Prunetrin_Signaling_Pathway cluster_inhibition cluster_activation This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK activates CDK1_CyclinB1 CDK1/Cyclin B1 Complex Akt_mTOR->CDK1_CyclinB1 promotes CDC25c CDC25c p38_MAPK->CDC25c inhibits CDC25c->CDK1_CyclinB1 activates G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1_CyclinB1->G2M_Arrest progression to M Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Various Concentrations & Times) start->treatment cell_viability Cell Viability Assay (e.g., MTT, SRB) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis & Interpretation cell_viability->data_analysis cell_cycle->data_analysis western_blot Western Blot Analysis (Akt, mTOR, p38, Cyclin B1, CDK1, CDC25c) protein_extraction->western_blot western_blot->data_analysis

References

Assessing Mitochondrial Membrane Potential Following Prunetrin Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a flavonoid glycoside, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis.[1][2] Mechanistic studies indicate that this compound promotes apoptosis through the intrinsic, or mitochondrial, pathway.[1][2] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, which ultimately impacts mitochondrial integrity.[1] A key indicator of mitochondrial-mediated apoptosis is the alteration of the mitochondrial membrane potential (ΔΨm).[3] This document provides detailed application notes and protocols for assessing the effects of this compound on mitochondrial membrane potential.

The mitochondrial membrane potential is a critical parameter of mitochondrial function and cellular health.[3][4] In healthy cells, mitochondria maintain a high membrane potential, which is essential for ATP production.[3][5] A decrease in ΔΨm is an early hallmark of apoptosis and can be indicative of mitochondrial dysfunction.[4] Therefore, a quantitative assessment of ΔΨm after this compound treatment can provide valuable insights into its mechanism of action.

Signaling Pathway Overview

This compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins.[1][2] It upregulates the pro-apoptotic protein Bak and downregulates the anti-apoptotic protein Bcl-xL.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.

This compound This compound Akt_mTOR Inhibition of Akt/mTOR Pathway This compound->Akt_mTOR inhibits p38_MAPK Activation of p38-MAPK Pathway This compound->p38_MAPK activates Bcl_xL Bcl-xL (Anti-apoptotic) Akt_mTOR->Bcl_xL downregulates Bak Bak (Pro-apoptotic) p38_MAPK->Bak upregulates MMP_Collapse Mitochondrial Membrane Potential Collapse (ΔΨm ↓) Bcl_xL->MMP_Collapse prevents Bak->MMP_Collapse induces Apoptosis Apoptosis MMP_Collapse->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Two common and reliable methods for assessing mitochondrial membrane potential are the JC-1 and TMRM/TMRE assays.

JC-1 Assay

The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases.[6][7] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[6] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 JC-1 Staining cluster_2 Data Acquisition Cell_Culture Seed and culture cells Prunetrin_Treatment Treat with this compound (and controls) Cell_Culture->Prunetrin_Treatment JC1_Incubation Incubate with JC-1 Prunetrin_Treatment->JC1_Incubation Wash Wash cells JC1_Incubation->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Plate_Reader Microplate Reader Wash->Plate_Reader

Caption: Workflow for the JC-1 assay.

Protocol for Fluorescence Microscopy:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 5-10 minutes.[7]

  • JC-1 Staining: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.[8] Remove the treatment medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6][7]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or assay buffer.[8]

  • Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates, while apoptotic cells will show green fluorescent JC-1 monomers.[6][7] Use appropriate filter sets for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.

Protocol for Flow Cytometry:

  • Cell Preparation: Harvest and resuspend cells in complete medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Treatment: Treat cells with this compound and controls as described for microscopy.

  • JC-1 Staining: Add JC-1 staining solution to the cell suspension and incubate for 15-30 minutes at 37°C.[6]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash the cell pellet with assay buffer.[6][8] Repeat the wash step.

  • Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry.[8] Healthy cells will show high red fluorescence (FL2 channel), while apoptotic cells will show high green fluorescence (FL1 channel).[6]

TMRM/TMRE Assay

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[9][10] A decrease in mitochondrial membrane potential results in a reduced accumulation of the dye and a dimmer fluorescent signal.[4][9]

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 TMRM/TMRE Staining cluster_2 Data Acquisition Cell_Culture Seed and culture cells Prunetrin_Treatment Treat with this compound (and controls) Cell_Culture->Prunetrin_Treatment TMRM_Incubation Incubate with TMRM/TMRE Prunetrin_Treatment->TMRM_Incubation Wash Wash cells (optional) TMRM_Incubation->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Plate_Reader Microplate Reader Wash->Plate_Reader

Caption: Workflow for the TMRM/TMRE assay.

Protocol for Fluorescence Microscopy:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound and controls.

  • TMRM/TMRE Staining: Prepare a working solution of TMRM or TMRE (typically 20-500 nM, optimize for your cell type) in pre-warmed medium.[10][11] Remove the treatment medium and add the staining solution.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[4][9]

  • Washing (Optional): Gently wash cells with pre-warmed PBS to reduce background fluorescence.[4]

  • Imaging: Image cells using a fluorescence microscope with a TRITC or similar filter set (Ex/Em ~549/575 nm).[4][10]

Protocol for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension.

  • Treatment: Treat cells with this compound and controls.

  • TMRM/TMRE Staining: Add TMRM/TMRE working solution to the cell suspension and incubate for 20-30 minutes at 37°C.[11]

  • Analysis: Analyze the cells directly on a flow cytometer. A wash step is generally not required.[4]

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: JC-1 Assay Data Summary

Treatment GroupRed Fluorescence (Mean Intensity ± SD)Green Fluorescence (Mean Intensity ± SD)Red/Green Fluorescence Ratio
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
CCCP (Positive Control)

Table 2: TMRM/TMRE Assay Data Summary

Treatment GroupTMRM/TMRE Fluorescence (Mean Intensity ± SD)% of Control Fluorescence
Vehicle Control100%
This compound (Low Conc.)
This compound (High Conc.)
CCCP (Positive Control)

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSolution
Low Signal Intensity Insufficient dye concentration; Cell death; Depolarized mitochondria.Optimize dye concentration; Check cell viability; Use a positive control for hyperpolarization (e.g., oligomycin).[3][4]
High Background Fluorescence Excess dye in the medium; Non-specific binding.Perform wash steps after incubation; Optimize dye concentration to the lowest effective level.[4]
Inconsistent Results Variation in cell density; Inconsistent incubation times.Ensure consistent cell seeding density; Standardize all incubation and wash times.[4]
Positive control (CCCP) does not reduce signal Inactive uncoupler; Cells are already depolarized.Use a fresh dilution of the uncoupler; Check the health and metabolic state of the cells.[4]

Conclusion

The provided protocols offer robust methods for assessing changes in mitochondrial membrane potential induced by this compound. By carefully following these procedures and including appropriate controls, researchers can obtain reliable and quantitative data to further elucidate the mitochondrial-mediated apoptotic mechanism of this promising compound. The visualization of the signaling pathway and experimental workflows, along with the structured data presentation, will aid in the comprehensive analysis and interpretation of the experimental results.

References

Prunetrin application in specific cancer types (e.g., liver, breast)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring isoflavone glycoside, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (liver cancer). This document provides a comprehensive overview of its application in liver cancer research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. While direct evidence of this compound's efficacy in breast cancer is currently limited, this document also discusses the potential for future research in this area based on the activity of related flavonoid compounds.

Application in Liver Cancer

This compound has been shown to inhibit the proliferation of various liver cancer cell lines, including HepG2, Huh7, and Hep3B.[1][2][3] Its primary mechanisms of action involve inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the intrinsic pathway.[1][2][3] Furthermore, this compound modulates key signaling pathways, including the inhibition of the Akt/mTOR pathway and the activation of the MAPK signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in liver cancer cell lines.

Table 1: Cytotoxicity of this compound in Liver Cancer Cell Lines

Cell LineIC50 ValueTreatment DurationReference
Hep3B~20 µM24 hours[3]
HepG2Not explicitly stated, but significant cytotoxicity observed at 10-50 µM24 hours[4]
Huh7Not explicitly stated, but significant cytotoxicity observed at 10-50 µM24 hours[4]

Table 2: Effects of this compound on Cell Cycle and Apoptosis in Liver Cancer Cell Lines

Cell LineConcentrationEffectReference
Hep3B10, 20, 40 µMDose-dependent G2/M phase arrest[2]
Hep3B10, 20, 40 µMIncreased cleavage of PARP and caspase-3[2]
HepG210, 15, 30 µMG2/M phase arrest, downregulation of CDC25c, Cdk1/CDC2, Cyclin B1[4]
Huh710, 15, 30 µMG2/M phase arrest, downregulation of CDC25c, Cdk1/CDC2, Cyclin B1[4]
HepG210, 15, 30 µMIncreased cleavage of PARP and caspase-3[4]
Huh710, 15, 30 µMIncreased cleavage of PARP and caspase-3[4]
Signaling Pathways

This compound's anti-cancer effects in liver cancer cells are mediated through the modulation of the Akt/mTOR and MAPK signaling pathways.

Prunetrin_Signaling_Liver_Cancer cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Akt Akt This compound->Akt p38 p38 MAPK This compound->p38 Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38->Cell_Cycle_Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound signaling in liver cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Liver cancer cells (e.g., HepG2, Huh7, Hep3B)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.5 to 50 µM) for 24 to 48 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Liver cancer cells

  • 6-well plates

  • Complete growth medium

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Liver cancer cells

  • 6-well plates

  • Complete growth medium

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Liver cancer cells

  • 6-well plates

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

Objective: To analyze the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

  • Liver cancer cells

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, p38, p-p38, PARP, Caspase-3, Bcl-2, Bax, Cyclin B1, CDK1, CDC25c, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, Huh7) Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Proliferation Proliferation Assay (Colony Formation) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism of Action (Western Blot) Treatment->Mechanism Data_Quantification Data Quantification (IC50, % Apoptosis, etc.) Cytotoxicity->Data_Quantification Proliferation->Data_Quantification Cell_Cycle->Data_Quantification Apoptosis->Data_Quantification Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis

Caption: General experimental workflow.

Application in Breast Cancer

Currently, there is a notable lack of direct scientific literature on the specific application of this compound in breast cancer cell lines such as MCF-7 and MDA-MB-231. However, the broader class of flavonoids, to which this compound belongs, has been studied for its potential anti-cancer effects in breast cancer.

Related isoflavones like genistein and daidzein have been shown to inhibit the growth of breast cancer cells by modulating estrogen receptor signaling, inducing apoptosis, and inhibiting angiogenesis. These findings suggest that this compound may hold similar potential as a therapeutic agent in breast cancer.

Further research is warranted to investigate the direct effects of this compound on breast cancer cell proliferation, apoptosis, and the underlying molecular mechanisms. The experimental protocols detailed in this document for liver cancer can be adapted for the study of this compound in breast cancer cell lines. Such studies would be crucial in determining its potential as a novel therapeutic agent for breast cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prunetrin Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Prunetrin to induce apoptosis in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range of this compound to induce apoptosis?

A1: Based on current research, the effective concentration of this compound for inducing apoptosis in cancer cell lines typically falls within the 10 µM to 40 µM range.[1] For instance, in Hep3B liver cancer cells, concentrations of 10, 20, and 40 µM have been shown to be effective, with significant cytotoxicity observed from 20 µM to 50 µM.[1] In HepG2 and Huh7 hepatocellular carcinoma cells, concentrations of 10, 15, and 30 µM were found to be effective for further experiments.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q2: How does this compound induce apoptosis?

A2: this compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][3] This involves the upregulation of pro-apoptotic proteins like Bak and a decrease in anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of caspase-9 and subsequently, the executioner caspase-3, resulting in the cleavage of proteins like PARP.[1][3] Furthermore, this compound has been shown to inhibit the Akt/mTOR signaling pathway and activate the p38-MAPK signaling pathway, both of which are involved in cell survival and apoptosis.[1][3]

Q3: What are the key hallmark proteins to measure for this compound-induced apoptosis?

A3: To confirm apoptosis induction by this compound, it is recommended to measure the expression levels of key hallmark proteins. These include cleaved caspase-3 and cleaved PARP, which are indicators of apoptosis execution.[1][3] Additionally, examining the levels of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bak) and cleaved caspase-9 can confirm the involvement of the intrinsic apoptotic pathway.[1][3]

Q4: For how long should I treat my cells with this compound?

A4: A 24-hour treatment period is commonly used in studies to observe the apoptotic effects of this compound.[1] However, the optimal treatment duration can vary depending on the cell line and the concentration of this compound used. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the ideal endpoint for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptosis induction This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 5-100 µM) to determine the IC50 value for your cell line.
Treatment time is too short.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
This compound has degraded.Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles.
Cell line is resistant to this compound.Consider using a different cell line or co-treatment with a sensitizing agent.
High cell death, but not apoptotic (necrotic) This compound concentration is too high.Lower the concentration of this compound. High concentrations can lead to necrosis instead of apoptosis.
Contamination of cell culture.Check for microbial contamination in your cell culture.
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment.
Inconsistent this compound stock solution.Prepare a large batch of this compound stock solution to use across multiple experiments to minimize variability.
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dosing.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Inducing Apoptosis in Hepatocellular Carcinoma Cell Lines

Cell LineEffective Concentration Range (µM)Treatment Duration (hours)Key Findings
Hep3B10, 20, 4024Dose-dependent increase in apoptosis; significant cytotoxicity starting at 20 µM.[1]
HepG210, 15, 3024Dose-dependent inhibition of cell proliferation and induction of apoptosis.[2][4]
Huh710, 15, 3024Notable reduction in cell viability and induction of apoptosis.[2][4]

Table 2: Impact of this compound on Apoptotic Cell Population in Hep3B Cells

This compound Concentration (µM)Treatment Duration (hours)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
0 (Control)240.721.151.87
402413.2813.7927.07
Data extracted from a study on Hep3B cells, showing a significant increase in the apoptotic cell population after treatment with 40 µM this compound for 24 hours.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Analysis by Annexin V-FITC/PI Staining

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bak, p-Akt, Akt, p-mTOR, mTOR, p-p38, p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Prunetrin_Apoptosis_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound p_Akt p-Akt This compound->p_Akt Inhibits p_p38 p-p38 This compound->p_p38 Activates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bak Bak This compound->Bak Upregulates p_mTOR p-mTOR p_Akt->p_mTOR Casp9 Cleaved Caspase-9 Bcl2->Casp9 Bak->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Assays start Cell Culture (e.g., HepG2, Huh7, Hep3B) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow western Western Blot (Protein Expression) treatment->western analysis Data Analysis mtt->analysis flow->analysis western->analysis conclusion Conclusion on Optimal Concentration & Mechanism analysis->conclusion

Caption: Experimental workflow for optimizing this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_actions Corrective Actions start Inconsistent/Negative Apoptosis Results conc_check Is the concentration in the optimal range (10-40 µM)? start->conc_check time_check Is the treatment duration sufficient (e.g., 24h)? conc_check->time_check [Yes] dose_response Perform Dose-Response Experiment (IC50) conc_check->dose_response [No] stock_check Is the this compound stock solution fresh? time_check->stock_check [Yes] time_course Perform Time-Course Experiment time_check->time_course [No] fresh_stock Prepare Fresh Stock Solution stock_check->fresh_stock [No] end Optimized Apoptosis Induction stock_check->end [Yes] dose_response->end time_course->end fresh_stock->end

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Prunetrin Solubility in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Prunetrin in experimental media. The following question-and-answer format addresses common problems and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What is happening?

A1: Precipitation of this compound upon addition to aqueous media is a common issue stemming from its low aqueous solubility. This phenomenon, often referred to as "solvent shock," occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, causing the compound to fall out of solution.

Q2: How can I visually identify this compound precipitation?

A2: this compound precipitation can manifest as:

  • A fine, crystalline powder.

  • Cloudiness or turbidity in the media.

  • A thin film on the surface of the media.

It is crucial to differentiate this from microbial contamination. Precipitation will typically appear as non-motile crystalline structures under a microscope, whereas bacterial or fungal contamination will show motile organisms or filamentous growth, respectively.

Q3: What are the primary factors influencing this compound's solubility in my experiments?

A3: Several factors can contribute to poor solubility:

  • Solvent of the stock solution: DMSO is a common solvent for this compound, but a high final concentration in the media can be toxic to cells and cause precipitation.

  • Final concentration of this compound: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • Media composition: Components of the media, such as proteins and salts, can interact with this compound and affect its solubility.

  • pH of the media: The pH of the culture medium can influence the ionization state of this compound, thereby affecting its solubility.

  • Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can impact solubility.

  • Incubation time: this compound may precipitate out of solution over longer incubation periods.

Troubleshooting Guide

Q4: My this compound precipitated. What steps can I take to resolve this?

A4: If you observe precipitation, consider the following troubleshooting steps. A logical workflow is presented in the diagram below.

Prunetrin_Solubility_Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock prep_method Review Preparation Method (e.g., vortexing, warming) check_stock->prep_method Stock OK check_stock->prep_method Stock Not OK (Re-prepare) reduce_conc Lower Final Concentration of this compound prep_method->reduce_conc Method OK prep_method->reduce_conc Method Not OK (Adjust) optimize_solvent Optimize Solvent System (e.g., lower DMSO %, co-solvents) reduce_conc->optimize_solvent Precipitation Persists success Precipitation Resolved reduce_conc->success Precipitation Resolved modify_media Modify Media Conditions (e.g., pre-warm media, check pH) optimize_solvent->modify_media Precipitation Persists optimize_solvent->success Precipitation Resolved modify_media->success Precipitation Resolved fail Issue Persists: Consult Literature for Similar Compounds modify_media->fail Precipitation Persists

Caption: Troubleshooting workflow for addressing this compound precipitation in media.

Quantitative Data

Table 1: Solubility of Prunetin (Aglycone of this compound)

SolventSolubilitySource
Dimethyl sulfoxide (DMSO)~10 mg/mL--INVALID-LINK--
Dimethylformamide (DMF)~10 mg/mL--INVALID-LINK--
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (M.W. 446.4 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 4.464 mg for 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to the tube.

  • To aid dissolution, gently vortex the tube. If the powder does not fully dissolve, you may warm the solution to 37°C for a short period and sonicate in an ultrasonic water bath.[1]

  • Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Addition to Cell Culture Media

This protocol outlines the steps to dilute the this compound stock solution into your cell culture medium to achieve the desired final concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile DMSO if very low final concentrations are required. This helps to minimize the volume of DMSO added to the cells.

  • Pre-warm the cell culture medium to 37°C.

  • To add this compound to your cells, directly add the required volume of the stock or diluted solution to the pre-warmed medium in your culture vessel. It is crucial to add the this compound solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Akt/mTOR and MAPK pathways.

Prunetrin_Signaling_Pathway Simplified this compound Signaling Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt p38 p38 MAPK This compound->p38 Caspase9 Caspase-9 This compound->Caspase9 mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins p38->Apoptosis Activation of pro-apoptotic proteins Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

References

Technical Support Center: Prunetrin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Prunetrin in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For subsequent dilutions into aqueous media for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. Some protocols also suggest the use of ethanol.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For maximum stability, this compound stock solutions should be stored at low temperatures. Recommendations are:

  • -80°C for long-term storage (up to 6 months).[2][3]

  • -20°C for short-term storage (up to 1 month).[2][3]

To further minimize degradation, especially from oxidation, storing aliquots under an inert nitrogen atmosphere is also recommended.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What are the visible signs of this compound degradation in a stock solution?

A3: Visual indicators of degradation can include a change in the color of the solution (e.g., turning yellow) or the formation of precipitates.[4] However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended for confirming the integrity of the solution, especially for long-term studies.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, studies on related isoflavones like genistein and daidzein show that pH can significantly impact stability, particularly at elevated temperatures. For instance, genistein shows decreased stability at a higher pH (pH 9) compared to neutral pH.[5] It is advisable to maintain a pH close to neutral for working solutions unless the experimental protocol requires otherwise.

Q5: Is this compound sensitive to light?

A5: Flavonoids, in general, can be susceptible to photodegradation. It is a common practice to store stock solutions of light-sensitive compounds in amber vials or containers wrapped in aluminum foil to protect them from light.[6][7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot potential degradation issues with your this compound stock solutions.

Troubleshooting Flowchart

G Troubleshooting this compound Degradation start Inconsistent Experimental Results? check_solution Check this compound Stock Solution start->check_solution visual_inspection Visual Inspection: - Color Change? - Precipitate? check_solution->visual_inspection degradation_suspected Degradation Suspected visual_inspection->degradation_suspected Yes no_visual_change No Visual Change visual_inspection->no_visual_change No hplc_analysis Perform HPLC Analysis to Confirm Integrity degradation_suspected->hplc_analysis no_visual_change->hplc_analysis hplc_ok HPLC Confirms Purity hplc_analysis->hplc_ok hplc_degraded HPLC Shows Degradation hplc_analysis->hplc_degraded review_protocol Review Experimental Protocol for Other Variables hplc_ok->review_protocol Yes prepare_new_stock Prepare Fresh Stock Solution hplc_degraded->prepare_new_stock Yes end Consistent Results review_protocol->end implement_best_practices Implement Best Practices: - Proper Solvent - Correct Storage Temp. - Aliquoting - Light Protection prepare_new_stock->implement_best_practices implement_best_practices->end

Caption: A flowchart to diagnose and resolve issues with this compound stock solution stability.

Data on Isoflavone Stability

While specific quantitative data for this compound is not extensively available, the stability of related isoflavones provides valuable insights.

FactorConditionObservation on Related IsoflavonesCitation
Temperature Elevated temperatures (70-90°C)Increased degradation of genistein and daidzein.[5]
Storage at 4°C, 23°C, and 38°CHigher storage temperatures led to greater changes in isoflavone profiles in a beverage product.[8]
Storage at 5°C vs. 25°CPhenolic compounds in an extract were significantly more stable at 5°C.[7]
pH pH 7 vs. pH 9Genistein degradation was more rapid at pH 9.[5]
Light Exposure to sunlightSignificant decline in total phenolic content and antioxidant activity.[9]
Dark vs. Light StoragePhenolic compounds showed better stability in dark conditions.[7]
Form Aglycones vs. GlycosidesAglycones (like prunetin) are generally more thermally stable than their glycoside forms (like this compound).[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (Molar Mass: 446.4 g/mol )[11]

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 4.46 mg of this compound powder on an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or amber vial.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Label the aliquots with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a stock solution at different time points and under various storage conditions to determine its degradation rate.

Materials and Equipment:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid or phosphoric acid

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% acid). A typical gradient might be:

    • 0-10 min: 15-28% Acetonitrile

    • 10-20 min: 28-38% Acetonitrile

    • 20-30 min: 38-100% Acetonitrile (This is an example and should be optimized for your specific system and column).[12]

  • Preparation of Standards: Prepare a series of calibration standards of this compound at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the fresh stock solution with the mobile phase.

  • Sample Preparation: At each time point of the stability study (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot of the stored this compound stock solution. Dilute a small volume to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value for this compound (e.g., 254 nm).[12]

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the stored samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Potential Degradation Pathway

This compound, being a flavonoid glycoside, is susceptible to hydrolysis, which can lead to its degradation. The primary degradation pathway involves the cleavage of the glycosidic bond.

G Potential Hydrolytic Degradation of this compound This compound This compound (Prunetin-4'-O-β-D-glucopyranoside) Prunetin Prunetin (Aglycone) This compound->Prunetin Hydrolysis of Glycosidic Bond Glucose Glucose This compound->Glucose Degradation_Factors Degradation Factors: - High Temperature - Extreme pH - Light Exposure Degradation_Factors->this compound

References

interpreting unexpected Western blot results with Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Prunetrin in their Western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways affected by this compound that I should be probing for in a Western blot?

A1: this compound has been shown to influence several key signaling pathways. When designing your Western blot experiment, consider probing for proteins involved in:

  • Akt/mTOR Pathway: this compound typically inhibits this pathway, leading to decreased phosphorylation of Akt and mTOR.[1][2]

  • MAPK Pathway: this compound has been observed to affect the MAPK pathway, with some studies showing a dose-dependent activation of p38-MAPK.[1][2]

  • Apoptosis Pathway: this compound can induce apoptosis, which can be monitored by observing the cleavage of PARP and caspase-3, as well as changes in the expression of Bcl-2 family proteins.[1][3]

  • Cell Cycle Regulation: this compound can cause cell cycle arrest, often in the G2/M phase. This can be observed by a decrease in the expression of key cell cycle proteins like Cyclin B1, CDK1/CDC2, and CDC25c.[1][3]

Q2: I am not seeing any changes in my target protein after this compound treatment. What are some possible reasons?

A2: Several factors could contribute to a lack of observable changes:

  • This compound Concentration and Incubation Time: The effect of this compound is often dose- and time-dependent. You may need to optimize the concentration and incubation period for your specific cell line and experimental conditions.

  • Cell Line Specificity: The response to this compound can vary between different cell lines. Ensure that the cell line you are using is responsive to this compound's effects.

  • Protein Extraction and Sample Preparation: Inefficient protein extraction or degradation can lead to a loss of signal. Ensure you are using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Antibody Quality: The primary antibody may not be sensitive or specific enough to detect the changes in your target protein. Verify the antibody's specificity and consider trying a different antibody.

Q3: My bands for phosphorylated proteins (e.g., p-Akt) are weak or absent, even in my control group.

A3: Detecting phosphorylated proteins can be challenging. Here are a few tips:

  • Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.

  • Stimulate the Pathway: For some pathways, you may need to stimulate the cells with a known agonist (e.g., growth factors for the Akt pathway) to establish a baseline level of phosphorylation before treating with this compound.

  • Antibody and Blocking Buffer: Use a high-quality antibody specific for the phosphorylated form of your target protein. Some blocking buffers, like non-fat dry milk, can interfere with the detection of phosphorylated proteins. Consider using Bovine Serum Albumin (BSA) as a blocking agent instead.

Troubleshooting Unexpected Western Blot Results with this compound

This section addresses specific unexpected outcomes you might encounter when performing Western blots in the presence of this compound.

Unexpected Result Potential Causes Troubleshooting Suggestions
No change or an increase in p-Akt/p-mTOR after this compound treatment. 1. Suboptimal this compound concentration or incubation time. 2. Cell line is resistant to this compound. 3. Crosstalk with other activated signaling pathways. 4. Issues with antibody specificity.1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify the responsiveness of your cell line to this compound using a different assay (e.g., cell viability). 3. Investigate other signaling pathways that might be compensating for the inhibition of Akt/mTOR. 4. Validate your antibody with positive and negative controls.
Multiple bands or non-specific bands when probing for apoptotic markers (e.g., cleaved PARP). 1. Primary or secondary antibody concentration is too high. 2. Inadequate blocking of the membrane. 3. Protein degradation leading to multiple fragments. 4. The antibody is recognizing non-specific proteins.1. Titrate your primary and secondary antibodies to find the optimal concentration. 2. Increase the blocking time or try a different blocking agent. 3. Ensure you are using fresh samples and that your lysis buffer contains a protease inhibitor cocktail. 4. Use a more specific antibody or perform a peptide competition assay to confirm specificity.
Inconsistent loading control (e.g., β-actin, GAPDH) expression across lanes. 1. Inaccurate protein quantification. 2. Uneven loading of samples onto the gel. 3. This compound treatment may be affecting the expression of the loading control protein in your specific cell line.1. Carefully perform a protein concentration assay (e.g., BCA assay) before loading your samples. 2. Ensure proper pipetting technique when loading the gel. 3. Test a different loading control protein to see if the issue persists.
Unexpected band size for a target protein. 1. Post-translational modifications (e.g., glycosylation, phosphorylation) can alter the protein's migration. 2. The protein exists as different isoforms or has undergone cleavage. 3. The protein is forming a dimer or multimer that has not been fully denatured.1. Consult the literature or databases like UniProt to check for known modifications of your target protein. 2. Check the antibody datasheet to see if it detects specific isoforms. 3. Ensure your samples are fully reduced and denatured by adding fresh reducing agent (e.g., DTT, β-mercaptoethanol) and boiling them before loading.

Experimental Protocols

Standard Western Blot Protocol for this compound-Treated Cells
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Visualizing Signaling Pathways and Workflows

Prunetrin_Signaling_Pathway cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound pAkt p-Akt This compound->pAkt Inhibits pp38 p-p38 This compound->pp38 Activates CleavedCaspase3 Cleaved Caspase-3 This compound->CleavedCaspase3 Induces Akt Akt mTOR mTOR Akt->mTOR pmTOR p-mTOR pAkt->pmTOR p38 p38 MAPK Caspase3 Pro-Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

References

controlling for off-target effects of Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Prunetrin. The information is designed to help control for potential off-target effects and ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known on-target effects of this compound?

This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1][2] This is primarily achieved through the modulation of two key signaling pathways: the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK pathway.[1][2]

Q2: Which specific proteins are affected by this compound's on-target activity?

This compound's on-target effects are mediated by changes in the expression and/or activity of several key proteins involved in cell cycle regulation and apoptosis. These include:

  • Cell Cycle Proteins: Decreased expression of Cyclin B1, CDK1/CDC2, and CDC25c.[1][2]

  • Apoptotic Proteins: Increased cleavage of PARP and caspase-3, and increased expression of cleaved caspase-9.[1][2]

  • Bcl-2 Family Proteins: Increased levels of the pro-apoptotic protein Bak and a decline in the anti-apoptotic protein Bcl-xL.[1][2]

  • Signaling Kinases: Decreased phosphorylation of Akt and mTOR, and increased phosphorylation of p38 MAPK.[1][3]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data from broad-panel screening to definitively identify specific off-target interactions of this compound. Like many small molecules, particularly flavonoids, it is possible that this compound interacts with unintended targets, which could lead to misinterpretation of experimental results.[4][5] Therefore, it is crucial to implement rigorous experimental controls to account for potential off-target effects.

Q4: What are the general best practices for controlling for potential off-target effects of a small molecule like this compound?

To minimize and control for potential off-target effects, a multi-pronged approach is recommended:

  • Use the Minimal Effective Concentration: Determine the lowest concentration of this compound that elicits the desired on-target effect through dose-response experiments.[6] Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target molecules.[6]

  • Employ a Structurally Unrelated Inhibitor: Use a different compound that targets the same intended pathway but has a distinct chemical structure.[6] If both compounds produce the same phenotype, it is more likely to be an on-target effect.[6]

  • Genetic Validation: The most definitive way to confirm an on-target effect is through genetic approaches. This can involve using knockout (e.g., CRISPR-Cas9) or knockdown (e.g., siRNA, shRNA) of the putative target protein.[4][7] If this compound's effect is abolished in the absence of the target protein, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a target knockout or knockdown background, re-introducing the target protein (ideally a version resistant to the knockdown mechanism) should rescue the effect of this compound if it is on-target.

  • Target Engagement Assays: Directly confirm that this compound binds to its intended target in a cellular context.[6] A technique like the Cellular Thermal Shift Assay (CETSA) can be used to demonstrate target engagement.[6]

Troubleshooting Guides

Problem 1: Inconsistent phenotypic effects are observed at the same concentration of this compound.

  • Possible Cause: This could be due to batch-to-batch variability of the compound, issues with solubility, or differences in cell culture conditions.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry.

    • Check Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Visually inspect for precipitation.

    • Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition between experiments.

    • Perform a Dose-Response Curve: Re-establish the effective concentration range for your specific cell line and experimental conditions.

Problem 2: The observed phenotype does not align with the known on-target effects on the Akt/mTOR or MAPK pathways.

  • Possible Cause: The phenotype may be a result of an off-target effect.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: As mentioned in the best practices, use a structurally distinct inhibitor of the Akt/mTOR or p38-MAPK pathway to see if it recapitulates the phenotype.

    • Perform Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the putative targets (e.g., Akt, mTOR, p38). If the phenotype persists in the absence of the target, it is likely an off-target effect.

    • Conduct Kinase Profiling: To identify potential off-target kinases, you can have this compound screened against a broad panel of kinases by a commercial service.[6] This can provide a list of potential off-target candidates for further investigation.

Quantitative Data

Table 1: Effective Concentrations of this compound in Hep3B and HepG2/Huh7 Cells

Cell LineAssayEffective Concentration RangeObserved EffectReference
Hep3BCytotoxicity / Colony Formation10, 20, and 40 µMDecreased cell viability and proliferation.[1]
HepG2 & Huh7CytotoxicityIC50 ≈ 30 µMReduced cell viability.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound is binding to its intended target within the cell. The principle is that a protein's thermal stability increases when a ligand is bound.[6]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heating: Lyse the cells and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the soluble target protein (e.g., p-Akt, p-p38) remaining at each temperature using Western blotting.

  • Analysis: In the this compound-treated samples, a higher amount of the soluble target protein should be present at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Visualizations

Prunetrin_On_Target_Signaling This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits p38 p38 MAPK This compound->p38 Activates Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellCycle Cyclin B1 CDK1/CDC2 CDC25c mTOR->CellCycle p38->CellCycle Bcl2_Family Bak ↑ Bcl-xL ↓ p38->Bcl2_Family G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Caspases Caspase-9 ↑ Caspase-3 ↑ PARP Cleavage ↑ Bcl2_Family->Caspases Caspases->Apoptosis Off_Target_Validation_Workflow Start Phenotype Observed with this compound Dose_Response 1. Perform Dose-Response (Use minimal effective concentration) Start->Dose_Response Secondary_Inhibitor 2. Test Structurally Different Inhibitor (Same target pathway) Dose_Response->Secondary_Inhibitor Phenotype_Recapitulated Phenotype Recapitulated? Secondary_Inhibitor->Phenotype_Recapitulated Genetic_Validation 3. Genetic Validation (siRNA/CRISPR of putative target) Phenotype_Abolished Phenotype Abolished? Genetic_Validation->Phenotype_Abolished CETSA 4. Confirm Target Engagement (e.g., CETSA) Target_Stabilized Target Stabilized? CETSA->Target_Stabilized Phenotype_Recapitulated->Genetic_Validation Yes Off_Target Potential Off-Target Effect Phenotype_Recapitulated->Off_Target No Phenotype_Abolished->CETSA Yes Phenotype_Abolished->Off_Target No On_Target High Confidence On-Target Effect Target_Stabilized->On_Target Yes Target_Stabilized->Off_Target No

References

dealing with Prunetrin autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Prunetrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound's autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound (Prunetin 4'-O-glucoside) is a glycosyloxyisoflavone, a type of flavonoid compound.[1] It is actively researched for its potential anti-cancer properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as Akt/mTOR and MAPK.[1][2][3]

Q2: What is autofluorescence and why is it a problem in imaging?

Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals from your labels of interest. This can lead to a poor signal-to-noise ratio, making it difficult to distinguish the true signal from the background noise. Common sources of autofluorescence in tissue samples include collagen, elastin, lipofuscin, and red blood cells.[4][5] Fixatives like formalin can also induce autofluorescence.[5]

Q3: Does this compound exhibit autofluorescence?

Q4: What are the general strategies to reduce autofluorescence?

General strategies to combat autofluorescence can be broadly categorized into several approaches:

  • Sample Preparation: Optimizing fixation methods and using fresh samples can minimize autofluorescence.[5][6]

  • Spectral Separation: Choosing fluorophores that are spectrally distinct from the autofluorescence signal is a key strategy.[6][7]

  • Quenching: Employing chemical agents to reduce or eliminate autofluorescence.[4][8]

  • Image Processing: Using software to subtract the background autofluorescence signal from the image.[8]

Troubleshooting Guides

This section provides specific troubleshooting steps for common issues encountered when imaging this compound-treated samples.

Issue 1: High background fluorescence obscuring the signal of interest.

High background can make it impossible to discern your specific staining. Here’s a step-by-step guide to tackle this issue.

Troubleshooting Workflow:

start Start: High Background Fluorescence step1 Step 1: Optimize Fixation Protocol start->step1 step2 Step 2: Choose Spectrally Appropriate Fluorophores step1->step2 step3 Step 3: Implement a Quenching Protocol step2->step3 step4 Step 4: Perform Spectral Unmixing or Image Subtraction step3->step4 end_node End: Clear Signal step4->end_node

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Detailed Steps:

  • Optimize Fixation Protocol:

    • Problem: Aldehyde fixatives like formalin and paraformaldehyde can induce significant autofluorescence.[5]

    • Solution:

      • Reduce fixation time to the minimum necessary to preserve tissue morphology.[4][5]

      • Consider alternative fixatives such as chilled methanol or ethanol, which may induce less autofluorescence.[7]

      • If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[4][5]

  • Choose Spectrally Appropriate Fluorophores:

    • Problem: The emission spectrum of your fluorophore may overlap with the autofluorescence spectrum of this compound and the tissue.

    • Solution:

      • If the autofluorescence is prominent in the blue or green channels, shift to red or far-red fluorophores (e.g., Alexa Fluor 647, Cy5).[4][6] Far-red fluorophores are often best for minimizing autofluorescence.[4]

      • Use modern, bright fluorophores with narrow emission spectra to improve the signal-to-noise ratio.[6][7]

  • Implement a Quenching Protocol:

    • Problem: Even with optimized fixation and fluorophore selection, residual autofluorescence may persist.

    • Solution: Use a chemical quenching agent. The choice of agent may require some empirical testing.

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride Aldehyde-inducedCan have variable results; use with caution.[4][7]
Sudan Black B Lipofuscin and formalin-inducedEffective but can introduce its own background if not used carefully.[4][5]
Copper Sulfate (CuSO₄) General, including lipofuscinCan be effective but may impact cell viability in live-cell imaging.[8][9]
Trypan Blue GeneralCan be used to quench extracellular fluorescence.[10]
Commercial Kits Broad spectrumProducts like TrueVIEW™ and TrueBlack™ are designed to quench autofluorescence from multiple sources.[4][11]
  • Perform Spectral Unmixing or Image Subtraction:

    • Problem: If autofluorescence cannot be eliminated, it can be computationally removed.

    • Solution:

      • Acquire a reference image of an unstained, this compound-treated sample to capture the autofluorescence signal alone.

      • Use imaging software to subtract this background signal from your stained images.[8]

      • If you have a confocal microscope with a spectral detector, you can use spectral unmixing to separate the autofluorescence signature from your specific fluorophore signals.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted for cultured cells or tissue sections after fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Freshly prepared 1 mg/mL NaBH₄ in PBS

Procedure:

  • Fix cells or tissue sections with your standard aldehyde-based fixative (e.g., 4% paraformaldehyde).

  • Wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.

  • Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or staining protocol.

Signaling Pathways Involving this compound

This compound has been shown to exert its anti-cancer effects by modulating the Akt/mTOR and MAPK signaling pathways.[1][2][3] Understanding these pathways can be crucial for designing experiments and interpreting results.

This compound's Effect on the Akt/mTOR Pathway

This compound inhibits the phosphorylation of Akt and mTOR, leading to a decrease in cell viability and induction of apoptosis.[2]

This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellViability Cell Viability mTOR->CellViability

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

This compound's Effect on the MAPK Pathway

This compound can activate the p38-MAPK pathway, which is involved in cell cycle arrest and apoptosis.[2][3]

This compound This compound p38MAPK p38-MAPK This compound->p38MAPK CellCycleArrest G2/M Cell Cycle Arrest p38MAPK->CellCycleArrest Apoptosis Apoptosis p38MAPK->Apoptosis

Caption: this compound activates the p38-MAPK pathway, inducing cell cycle arrest.

References

Technical Support Center: Prunetrin Time-Course Experiment Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting time-course experiments involving Prunetrin treatment.

Frequently Asked Questions (FAQs)

Q1: What is a typical dose-range for this compound in cell culture experiments?

A1: Based on published studies, a common dose range for this compound is between 5 µM and 50 µM. A preliminary dose-response experiment (e.g., MTT or resazurin assay) is recommended to determine the IC50 value in your specific cell line and experimental conditions. For initial time-course experiments, concentrations around the IC50 and at least one concentration below and one above are advisable.

Q2: What is the recommended solvent for this compound and what is the maximum final concentration in the culture medium?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments.

Q3: How stable is this compound in cell culture medium?

A3: The stability of flavonoids like this compound in cell culture medium can vary depending on the specific medium composition, pH, and temperature. Glycosylated flavonoids are generally more stable than their aglycone counterparts. For long-term experiments (over 24 hours), it is advisable to assess the stability of this compound under your specific experimental conditions. This can be done by incubating this compound in the medium for the duration of the experiment, collecting aliquots at different time points, and analyzing the concentration by HPLC. If significant degradation is observed, media changes with fresh this compound may be necessary for long-term studies.

Q4: What are the expected early and late cellular responses to this compound treatment?

A4: Early responses to this compound, typically occurring within minutes to a few hours, involve the modulation of signaling pathways. This includes changes in the phosphorylation status of proteins in the Akt/mTOR and MAPK pathways. Later responses, generally observed from 6 to 48 hours, include changes in gene and protein expression, cell cycle arrest, and induction of apoptosis.

Q5: How can I troubleshoot inconsistent results in my this compound experiments?

A5: Inconsistent results can arise from several factors. Ensure your this compound stock solution is properly stored (protected from light at -20°C or -80°C) and that you are using a consistent final concentration of DMSO. Check for lot-to-lot variability if you are using a commercial source of this compound. Ensure uniform cell seeding and health. For Western blotting of phosphorylated proteins, it is critical to work quickly, use phosphatase inhibitors in your lysis buffer, and keep samples on ice to prevent dephosphorylation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no cellular response to this compound 1. This compound degradation in media.2. Incorrect dosage.3. Cell line is resistant.4. Sub-optimal treatment time.1. Check this compound stability in your media. Consider refreshing the media with new this compound for long-term experiments.2. Perform a dose-response curve to determine the optimal concentration.3. Try a different cell line known to be sensitive to flavonoids.4. Perform a time-course experiment to identify the optimal time point for your endpoint of interest.
High background in Western blots for phospho-proteins 1. Use of milk as a blocking agent.2. Non-specific antibody binding.1. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions, as milk contains phosphoproteins that can increase background.2. Optimize antibody concentration and washing steps.
Precipitation of this compound in culture medium 1. Poor solubility at the working concentration.2. High final DMSO concentration causing precipitation upon dilution.1. Ensure the final concentration of this compound is below its solubility limit in the medium. Gentle warming and vortexing of the stock solution before dilution may help.2. Prepare a more dilute stock solution in DMSO to lower the final DMSO percentage when adding to the medium.
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Inaccurate pipetting.1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: Time-Dependent Effects of this compound on Cell Viability
Time PointThis compound (10 µM) (% Viability)This compound (20 µM) (% Viability)This compound (40 µM) (% Viability)
6 hours ~95%~90%~85%
12 hours ~85%~75%~65%
24 hours ~70%~50%~35%
48 hours ~50%~30%~15%
Note: These are representative values based on typical flavonoid effects. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Time-Course of Key Molecular Events Following this compound Treatment
Time Pointp-Akt (Ser473) Levelsp-p38 MAPK (Thr180/Tyr182) LevelsCleaved Caspase-3 LevelsCyclin B1 Levels
0-30 min
1-4 hours ↓↓↑↑
6-12 hours ↓↓
24 hours ↑↑↓↓
48 hours ↑↑↑↓↓
Key: ↑ (Increase), ↓ (Decrease), ↔ (No significant change). The number of arrows indicates the relative magnitude of the change.

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the this compound-containing medium or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: At the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration.

Protocol 2: Western Blot Analysis of Phosphorylated and Total Proteins
  • Cell Lysis: After treating cells with this compound for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h for signaling proteins; 6h, 12h, 24h for other proteins), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, anti-cleaved Caspase-3, anti-Cyclin B1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Mandatory Visualization

Prunetrin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits p38 p38 MAPK This compound->p38 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes CellCycle Cell Cycle Progression p38->CellCycle Arrests (G2/M) p38->Apoptosis Induces

Caption: this compound's mechanism of action on key signaling pathways.

Time_Course_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Early_TP Early Time Points (0-4 hours) Treatment->Early_TP Late_TP Late Time Points (6-48 hours) Treatment->Late_TP Signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-p38) Early_TP->Signaling Viability Cell Viability Assay (MTT / Resazurin) Late_TP->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Late_TP->CellCycle Apoptosis Apoptosis Assay (Annexin V / Caspase Activity) Late_TP->Apoptosis Data_Analysis Data Analysis & Interpretation Signaling->Data_Analysis Viability->Data_Analysis CellCycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for a this compound time-course study.

selecting appropriate controls for Prunetrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Prunetrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a glycosyloxyisoflavone, has been shown to exert anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][2] Its primary mechanisms include the inhibition of the Akt/mTOR signaling pathway and the activation of the p38-MAPK signaling pathway.[1][2] In hepatocellular carcinoma cells, this compound treatment leads to G2/M phase cell cycle arrest and triggers the intrinsic apoptotic pathway.[1][2]

Q2: What is a suitable vehicle control for in vitro experiments with this compound?

A2: The appropriate vehicle control is the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO). It is crucial to treat a set of control cells with the same final concentration of the vehicle as used in the this compound-treated groups. This ensures that any observed effects are due to this compound itself and not the solvent.

Q3: How can I confirm that the observed cell death is due to apoptosis?

A3: To confirm apoptosis, you can perform an Annexin V/PI flow cytometry assay.[1] An increase in the population of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) indicates apoptotic cell death.[1] Additionally, Western blot analysis showing cleavage of PARP and caspase-3, and an increased expression of cleaved caspase-9, further confirms the induction of apoptosis.[1][2] The use of a pan-caspase inhibitor, such as Z-VAD-FMK, can also be employed. If this compound-induced cell death is rescued by the inhibitor, it provides strong evidence for caspase-dependent apoptosis.[3]

Q4: What are appropriate positive and negative controls when studying the effect of this compound on the Akt/mTOR pathway?

A4: When investigating the Akt/mTOR pathway, a known inhibitor of this pathway, such as rapamycin (for mTOR) or LY294002 (for PI3K/Akt), can serve as a positive control for pathway inhibition. The negative control would be the untreated or vehicle-treated cells, where the pathway is expected to be active under basal conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in Western blots for phosphorylated proteins. - Suboptimal antibody concentration.- Inadequate blocking.- High concentration of vehicle (e.g., DMSO).- Titrate the primary antibody to determine the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Ensure the final vehicle concentration is low and consistent across all samples, including the vehicle control.
No significant difference between vehicle control and this compound-treated groups in cytotoxicity assays. - this compound concentration is too low.- The cell line is resistant to this compound.- Incorrect assay incubation time.- Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.5 µM to 50 µM).[1]- Verify the sensitivity of your chosen cell line to this compound by referencing published data or testing a different cell line.- Optimize the incubation time for the cytotoxicity assay (e.g., 24h, 48h, 72h).
Inconsistent results in apoptosis assays. - Cells are overgrown or unhealthy.- Inconsistent timing of sample collection.- Reagent issues.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Standardize the timing of cell seeding, treatment, and harvesting.- Check the expiration dates and proper storage of apoptosis assay reagents.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 20, 40, and 50 µM) and a vehicle control (DMSO) for 24 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound and controls, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p38, anti-p38, anti-cleaved-PARP, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Prunetrin_Signaling_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_p38_mapk p38-MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound Akt Akt This compound->Akt p38_MAPK p38 MAPK This compound->p38_MAPK Apoptosis Apoptosis CellCycleArrest G2/M Cell Cycle Arrest mTOR mTOR Akt->mTOR activates Akt->Apoptosis mTOR->Apoptosis mTOR->CellCycleArrest p38_MAPK->Apoptosis

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_treatment Treatment Groups start Start Experiment cell_culture Cell Culture (e.g., HepG2, Hep3B) start->cell_culture treatment Treatment Groups cell_culture->treatment assays Perform Assays treatment->assays data_analysis Data Analysis assays->data_analysis conclusion Conclusion data_analysis->conclusion vehicle Vehicle Control (e.g., DMSO) This compound This compound (Dose-Response) positive Positive Control (e.g., Rapamycin)

Caption: General experimental workflow.

Control_Selection_Logic experiment This compound Experiment vehicle Vehicle Control (Solvent Effect) experiment->vehicle negative Negative Control (Untreated/Baseline) experiment->negative positive Positive Control (Known Inducer/Inhibitor) experiment->positive comparative Comparative Control (e.g., Prunetin) experiment->comparative

References

Technical Support Center: Prunetrin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Prunetrin from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound, a flavonoid, is a glycoside of prunetin. It has been identified in various plant species, with notable concentrations found in the genus Prunus. This genus includes a wide variety of trees and shrubs such as plums, cherries, peaches, apricots, and almonds. Specifically, this compound has been reported in species like Prunus spinosa (blackthorn). The concentration of this compound can vary depending on the plant part (e.g., fruits, leaves, bark) and the developmental stage of the plant.

Q2: What are the common challenges encountered during the extraction of this compound?

A2: Researchers may face several challenges when extracting this compound, including:

  • Low Yield: this compound concentration in plant material can be low, making it difficult to obtain substantial quantities.

  • Co-extraction of Impurities: The extraction process can also solubilize other compounds with similar polarities, leading to a complex mixture that requires further purification.

  • Degradation of the Compound: this compound, like many flavonoids, can be sensitive to heat, light, and pH changes, which can lead to degradation during extraction and storage.[1][2][3]

  • Solvent Selection: Choosing the optimal solvent is critical for maximizing yield while minimizing the extraction of undesirable compounds. The polarity of the solvent needs to be carefully matched with that of this compound.

  • Method Optimization: Each extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) has several parameters (e.g., time, temperature, solvent-to-solid ratio) that need to be optimized to achieve the best results.

Q3: Which extraction method is most suitable for this compound?

A3: The choice of extraction method depends on several factors, including the scale of extraction, available equipment, and the desired purity of the final extract.

  • Maceration: A simple and cost-effective method suitable for small-scale extractions. However, it can be time-consuming and may result in lower yields compared to other methods.[4][5][6][7][8][9][10]

  • Soxhlet Extraction: A more efficient method than maceration, offering higher yields due to the continuous cycling of fresh solvent. The main drawback is the use of elevated temperatures, which can potentially degrade thermolabile compounds like this compound.[4][7][9][11]

  • Ultrasound-Assisted Extraction (UAE): A modern and efficient technique that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. This method is often preferred for heat-sensitive compounds.[8][9][10]

  • Microwave-Assisted Extraction (MAE): Another advanced method that utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.

Ultimately, the "best" method is often a trade-off between yield, extraction time, cost, and potential for compound degradation. For this compound, UAE is a promising technique due to its efficiency at lower temperatures.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common and reliable method for the quantification of this compound. A validated HPLC-PDA (Photodiode Array) method has been used for the analysis of polyphenols, including flavonoids, in Prunus spinosa fruit extracts. This technique allows for the separation and quantification of individual compounds in a complex mixture.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).3. Low concentration of this compound in the plant material.4. Inefficient cell wall disruption.1. Experiment with solvents of varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).2. Optimize extraction parameters using a design of experiments (DoE) approach.3. Ensure the correct plant part and harvesting time are used. Consider screening different plant sources.4. Ensure the plant material is finely powdered to increase the surface area for extraction.
Degradation of this compound 1. High extraction temperature.2. Prolonged extraction time.3. Exposure to light or extreme pH during processing and storage.1. Use lower extraction temperatures, especially for methods like Soxhlet. Consider using UAE or MAE which can be effective at lower temperatures.2. Reduce the extraction time; optimization studies are crucial.3. Protect extracts from light by using amber-colored glassware and store them at low temperatures (e.g., 4°C or -20°C). Maintain a neutral or slightly acidic pH.[1][2][3]
Impure Extract 1. Non-selective solvent.2. Co-extraction of compounds with similar polarity.1. Use a more selective solvent or a sequence of solvents with increasing polarity for fractional extraction.2. Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography.
Inconsistent Results 1. Variation in plant material.2. Lack of standardized extraction protocol.3. Inconsistent analytical method.1. Use plant material from the same source and harvest at the same developmental stage.2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for extraction.3. Ensure the analytical method (e.g., HPLC) is properly validated for linearity, accuracy, and precision.

Data Presentation

Comparison of Extraction Methods for Phenolic Compounds from Prunus Species

The following table summarizes typical parameters and outcomes for different extraction methods applied to Prunus species for the extraction of phenolic compounds. While specific data for this compound is limited, these ranges provide a valuable starting point for experimental design.

Extraction Method Solvent Solvent-to-Solid Ratio (mL/g) Temperature (°C) Time Typical Yield/Outcome
Maceration Ethanol, Methanol, Water, or aqueous mixtures10:1 - 20:1Room Temperature24 - 72 hoursLower yield compared to other methods.[4][5][6][7][8][9][10]
Soxhlet Extraction Ethanol, Methanol10:1 - 20:1Boiling point of the solvent4 - 8 hoursHigher yield than maceration, but risk of thermal degradation.[4][7][9][11]
Ultrasound-Assisted Extraction (UAE) 50-70% Ethanol or Methanol10:1 - 30:130 - 6015 - 45 minutesHigh yield, reduced time and temperature.[8][9][10]

Experimental Protocols

Maceration Protocol for Flavonoid Extraction

This protocol provides a general procedure for the maceration of plant material to extract flavonoids.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, fruits) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a blender or mill.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a sealed container (e.g., a glass jar with a tight-fitting lid).

    • Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1, meaning 100 mL of solvent for 10 g of powder).[4]

    • Seal the container and store it at room temperature for a defined period (e.g., 3 days), with occasional shaking.[4][6]

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue (marc).

    • Wash the marc with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) to remove the solvent.

  • Storage:

    • Store the dried extract in a sealed, airtight container, protected from light, at a low temperature (e.g., 4°C).

Soxhlet Extraction Protocol for Flavonoids

This protocol outlines the steps for performing a Soxhlet extraction.

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the maceration protocol.

  • Soxhlet Setup:

    • Place a weighed amount of the powdered plant material (e.g., 20 g) into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., 80% methanol) to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction:

    • Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

    • The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire content of the extractor chamber is siphoned back into the round-bottom flask.

    • Allow this process to cycle for a predetermined time (e.g., 6-8 hours).

  • Concentration and Storage:

    • After the extraction is complete, cool the apparatus and dismantle it.

    • Concentrate the extract in the round-bottom flask using a rotary evaporator.

    • Store the dried extract as described in the maceration protocol.

Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Compounds from Prunus spinosa

This protocol is based on studies optimizing the extraction of phenolic compounds from Prunus spinosa.

  • Preparation of Plant Material:

    • Use lyophilized (freeze-dried) and powdered fruit material for optimal results.

  • Extraction:

    • Weigh a specific amount of the powdered material (e.g., 1 g).

    • Place it in an extraction vessel and add the extraction solvent (e.g., 50% ethanol) at an optimized solvent-to-solid ratio (e.g., 20:1).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) while controlling the temperature (e.g., 40°C).

  • Separation and Concentration:

    • After sonication, centrifuge the mixture to separate the supernatant (extract) from the solid residue.

    • Collect the supernatant and concentrate it using a rotary evaporator.

  • Storage:

    • Store the resulting extract in a dark, cool environment.

HPLC-UV Method for Quantification of this compound

This is a general guideline for developing an HPLC-UV method for this compound quantification.

  • Instrumentation:

    • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • A C18 reversed-phase column is commonly used for flavonoid analysis.

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of two solvents: Solvent A (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and Solvent B (e.g., acetonitrile or methanol).

    • A gradient elution is often employed, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known amount of your dried plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the detection wavelength at the maximum absorbance of this compound (which can be determined by running a UV scan of the standard).

    • Inject the standards and the sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Use the calibration curve to determine the concentration of this compound in your sample extract.

Visualizations

This compound Extraction Workflow

ExtractionWorkflow PlantMaterial Plant Material (e.g., Prunus spinosa fruits) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (Optional) CrudeExtract->Purification Analysis Analysis (HPLC) CrudeExtract->Analysis Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Analysis

Caption: General experimental workflow for the extraction and analysis of this compound from plant material.

Signaling Pathway Affected by this compound

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is often overactive in cancer, promoting cell survival and proliferation. This compound can inhibit this pathway, leading to a cascade of events that result in apoptosis.

Prunetrin_Signaling cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 promotes Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.

References

Technical Support Center: Prunetrin Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Prunetrin's cytotoxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound between normal and cancer cells?

A1: Pre-clinical studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines while remaining non-toxic to normal cells. For instance, one study demonstrated that this compound significantly reduced the viability of hepatocellular carcinoma cell lines (HepG2 and Huh7) but did not show toxicity towards normal human keratinocyte cells (HaCaT)[1]. This selective action is a promising characteristic for a potential therapeutic agent. However, it is crucial to empirically determine the therapeutic index for your specific cell lines of interest.

Q2: What is the mechanism of this compound-induced cell death in cancer cells?

A2: this compound primarily induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the following key events:

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[1]

  • Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bak and downregulates anti-apoptotic proteins such as Bcl-xL.[1]

  • Caspase Activation: this compound leads to the cleavage and activation of initiator caspase-9 and executioner caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • Signaling Pathway Inhibition: this compound has been shown to inhibit the pro-survival Akt/mTOR signaling pathway in cancer cells.[1]

Q3: How can I minimize this compound's cytotoxicity in my normal cell lines during co-culture experiments or in vivo models?

A3: Several strategies can be employed to protect normal cells from the cytotoxic effects of chemotherapeutic agents like this compound:

  • Combination Therapy: Consider using this compound in combination with agents that can induce a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxicity.[2][3]

  • Targeted Drug Delivery: Encapsulating this compound in a nanoparticle-based drug delivery system can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to normal tissues.[4][5][6] Surface modification of these nanoparticles with ligands that bind to receptors overexpressed on cancer cells can further improve targeting.[5][7]

  • Use of Cytoprotective Agents: Co-administration of antioxidants like N-acetylcysteine (NAC) may mitigate off-target cytotoxicity by reducing oxidative stress in normal cells.[8][9][10]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

Possible Cause 1: Incorrect Dosing The concentration of this compound may be too high for the specific normal cell line being used.

Troubleshooting Steps:

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for both your cancer and normal cell lines.

  • Calculate the Therapeutic Index (TI): The TI is the ratio of the IC50 for your normal cells to the IC50 for your cancer cells. A higher TI indicates greater selectivity.

  • Adjust Working Concentration: Use a concentration of this compound that is cytotoxic to the cancer cells but has minimal effect on the normal cells, as informed by your IC50 values.

Possible Cause 2: High Sensitivity of the Normal Cell Line Some normal cell lines may be inherently more sensitive to this compound.

Troubleshooting Steps:

  • Test Multiple Normal Cell Lines: If possible, use more than one type of normal cell line in your experiments, preferably from the same tissue of origin as the cancer cells, to assess for differential sensitivity.

  • Consider a Protective Co-treatment: Explore the use of cytoprotective agents, such as N-acetylcysteine, to reduce the sensitivity of the normal cells.[9][11]

Issue 2: Inconsistent Results in Apoptosis Assays

Possible Cause 1: Suboptimal Staining Protocol Incorrect handling of cells or reagents during Annexin V/Propidium Iodide (PI) staining can lead to variable results.

Troubleshooting Steps:

  • Handle Cells Gently: Avoid vigorous vortexing or centrifugation, which can damage cell membranes and lead to false positives for PI staining.

  • Use Appropriate Controls: Always include unstained, Annexin V-only, and PI-only controls to properly set up compensation and gates on the flow cytometer.[12][13]

  • Work on Ice: Keep cells and reagents on ice as much as possible to prevent the progression of apoptosis during the staining procedure.[14]

Possible Cause 2: Inappropriate Timing of Assay Apoptosis is a dynamic process. Measuring at a single, arbitrary time point may miss the peak of apoptosis.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Treat your cells with this compound and perform apoptosis assays at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis.

  • Analyze Both Floating and Adherent Cells: In experiments with adherent cells, apoptotic cells may detach. Collect both the floating and adherent cell populations to get a complete picture of the extent of apoptosis.[12]

Quantitative Data

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeCancer/NormalIC50 (µM)Reference
HepG2Human Hepatocellular CarcinomaCancerData indicates significant cytotoxicity, specific IC50 not provided in the search results.[1]
Huh7Human Hepatocellular CarcinomaCancerData indicates significant cytotoxicity, specific IC50 not provided in the search results.[1]
HaCaTHuman KeratinocyteNormalNon-toxic at concentrations effective against HepG2 and Huh7.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Include both negative (vehicle-treated) and positive controls.

  • Harvest Cells: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washes and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Visualizations

Prunetrin_Apoptosis_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits Bcl_xL Bcl-xL This compound->Bcl_xL Decreases Bak Bak This compound->Bak Increases Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Promotes Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bcl_xL->Mitochondrion Inhibits Bak->Mitochondrion Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells (Normal & Cancer) Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Apoptosis_Assay Perform Annexin V/PI Assay Incubation->Apoptosis_Assay Western_Blot Perform Western Blot (Bcl-2, Caspase-3) Incubation->Western_Blot Data_Analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Protein Expression MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Evaluate Selectivity & Mechanism Data_Analysis->End

Caption: Experimental workflow for assessing this compound's cytotoxicity.

References

Technical Support Center: Prunetrin Activity and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prunetrin. The information focuses on the potential impact of serum concentration on this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the established biological activity of this compound?

A1: this compound, a glycosyloxyisoflavone, has been shown to exhibit anti-cancer properties in various cancer cell lines.[1][2][3][4] Its primary mechanisms of action include inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death).[1][2][3][4]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound has been demonstrated to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[1][2][3] Concurrently, it activates the p38-MAPK signaling pathway, which is involved in apoptosis and cell cycle arrest.[1][2]

Q3: Has the impact of serum concentration on this compound's activity been directly studied?

A3: Currently, there is no direct published research specifically investigating the impact of varying serum concentrations on the activity of this compound. Existing studies on this compound's anti-cancer effects have been conducted in standard cell culture media containing fetal bovine serum (FBS).

Q4: How might serum concentration theoretically influence this compound's activity?

A4: While not directly studied for this compound, research on other polyphenols and bioactive compounds suggests that serum components can influence their stability and bioactivity.[5][6] Serum proteins may bind to compounds like this compound, which could either enhance their stability and delivery to cells or reduce their bioavailability and cytotoxic effects. For instance, the cytotoxic effects of some lectins were found to be more pronounced at lower serum concentrations.

Q5: What are the typical concentrations of this compound used in in-vitro experiments?

A5: In studies on hepatocellular carcinoma cells, this compound has been used at concentrations ranging from 0.5 µM to 50 µM.[1] The effective concentrations for inducing cytotoxicity and apoptosis were generally observed in the range of 10 µM to 40 µM.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected this compound activity in our experiments.

Possible Cause 1: Serum Concentration

  • Explanation: The concentration of fetal bovine serum (FBS) in your cell culture medium could be influencing this compound's activity. High concentrations of serum proteins may bind to this compound, reducing its effective concentration.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment with Varying Serum Concentrations: Test the activity of this compound at a range of FBS concentrations (e.g., 1%, 5%, 10%).

    • Serum Starvation Prior to Treatment: Consider a serum starvation period (e.g., 12-24 hours) before adding this compound to synchronize cells and reduce potential serum protein interactions.

    • Use of Serum-Free Media: If compatible with your cell line, conduct experiments in serum-free or reduced-serum media to directly assess this compound's activity without the confounding effects of serum.

Possible Cause 2: Experimental Protocol Variation

  • Explanation: Discrepancies in experimental protocols, such as cell seeding density, treatment duration, and the specific assays used, can lead to variable results.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell seeding densities and treatment times across all experiments. Refer to the detailed experimental protocols below for guidance.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and positive controls for the assays being performed.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Hep3B Cells

This compound Concentration (µM)Cell Viability (%)
0.5~95%
1~90%
2~85%
4~80%
6~75%
8~70%
10~60%
20<50%
30<50%
40<50%
50<50%

Data adapted from a study on Hep3B liver cancer cells, showing a dose-dependent decrease in cell viability after 24 hours of treatment.[1]

Table 2: Effect of this compound on Apoptosis in Hep3B Cells

This compound Concentration (µM)Total Apoptotic Cells (%)
0 (Control)~1.87%
10Increased
20Increased
40>27%

Data indicates a dose-dependent increase in the percentage of apoptotic cells after 24 hours of this compound treatment.[1]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Purpose: To assess the cytotoxic effect of this compound.

  • Methodology:

    • Seed cells (e.g., Hep3B) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.5 to 50 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

2. Colony Formation Assay

  • Purpose: To evaluate the long-term effect of this compound on cell proliferation.

  • Methodology:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat the cells with different concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) and incubate for approximately 2 weeks, changing the medium with fresh this compound every 2-3 days.

    • After 2 weeks, wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies.[1]

3. Western Blot Analysis

  • Purpose: To determine the effect of this compound on the expression of proteins in specific signaling pathways.

  • Methodology:

    • Treat cells with this compound (e.g., 10, 20, 40 µM) for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) for 1-2 hours at room temperature.

    • Incubate the membrane with primary antibodies (e.g., for Akt, mTOR, p38, PARP, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.

    • Detect the protein bands using an ECL detection system.[1]

Visualizations

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt p38_MAPK p38 MAPK This compound->p38_MAPK mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest

Caption: this compound's modulation of Akt/mTOR and p38-MAPK signaling pathways.

Experimental_Workflow_Serum_Impact Start Start: Seed Cells Serum_Variation Culture in Media with Varying Serum % (e.g., 1%, 5%, 10%) Start->Serum_Variation Prunetrin_Treatment Treat with this compound (Dose-Response) Serum_Variation->Prunetrin_Treatment Incubation Incubate (e.g., 24h) Prunetrin_Treatment->Incubation Assays Perform Assays: - MTT - Western Blot - Flow Cytometry Incubation->Assays Analysis Analyze Data & Compare Results Assays->Analysis

Caption: Workflow for investigating the impact of serum on this compound activity.

References

ensuring reproducibility in Prunetrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Prunetrin Experiments: Technical Support Center

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers ensure reproducibility in experiments involving this compound, a novel flavonoid compound under investigation for its anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. Can I still use it?

A1: A cloudy stock solution often indicates that the compound has precipitated out of the solvent, which can lead to inaccurate concentrations in your experiments. It is recommended to prepare a fresh stock solution. To improve solubility, ensure you are using an appropriate solvent (e.g., DMSO) and consider gentle warming or vortexing. Always filter-sterilize the final stock solution.

Q2: I am observing high variability in cell viability (MTT assay) results between replicate wells treated with this compound. What could be the cause?

A2: High variability in cell-based assays is a common issue.[1][2] Potential causes include:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipette gently up and down to avoid cell clumping.[1]

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment.[1]

  • Pipetting Errors: Ensure your pipettes are calibrated regularly. When adding this compound or assay reagents, be consistent with your technique.[1]

  • Inconsistent Incubation Times: Add reagents to all wells as quickly and consistently as possible, especially when the reaction time is short.[2]

Q3: Why are my Western blot results for NF-κB pathway proteins inconsistent after this compound treatment?

A3: Western blot inconsistency can arise from multiple steps in the protocol.[3][4][5] Key factors include:

  • Protein Loading: Ensure equal protein loading by performing a precise protein quantification assay (e.g., BCA) and by probing for a stable loading control (e.g., GAPDH, β-actin).

  • Antibody Performance: The specificity and optimal dilution of primary antibodies are critical. Titrate your antibodies to find the concentration that gives a strong signal with minimal background.[3][4]

  • Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.

  • Washing Steps: Insufficient washing can lead to high background noise, while excessive washing can remove bound antibodies, weakening the signal.[4]

Q4: My RT-qPCR results show inconsistent downregulation of inflammatory genes (e.g., TNF-α, IL-6) with this compound. What should I check?

A4: Inconsistent RT-qPCR results often stem from issues with RNA quality, reverse transcription, or primer efficiency.[6][7][8][9][10]

  • RNA Integrity: Use a spectrophotometer or microfluidics-based system to ensure your RNA is high quality and free of contaminants.

  • Primer Design: Use validated primers with high efficiency. Poorly designed primers can lead to no amplification or non-specific products.[6]

  • Contamination: Always include a No-Template Control (NTC) to check for contamination in your reagents.[6][8][9] Amplification in the NTC indicates that one of your reagents is contaminated.

  • Reverse Transcription Efficiency: The cDNA synthesis step can be a source of variability. Use a consistent amount of high-quality RNA for each reaction.

Troubleshooting Guides

Issue 1: Weak or No Signal in Western Blot
Possible Cause Solution
Inefficient Protein Transfer Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage based on the molecular weight of your target protein.[4][11]
Low Antibody Concentration The primary or secondary antibody may be too dilute. Perform an antibody titration to determine the optimal concentration.[4]
Inactive Antibody Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.
Insufficient Exposure If using chemiluminescence, increase the exposure time to capture a stronger signal.[5]
Issue 2: High Background in Western Blot
Possible Cause Solution
Antibody Concentration Too High High antibody concentrations can lead to non-specific binding. Reduce the concentration of the primary and/or secondary antibody.[3][4]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).[3][11]
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.[4]
Contaminated Buffers Prepare fresh buffers, as microbial growth can cause speckled background.[5]
Issue 3: No Amplification in Experimental qPCR Wells
Possible Cause Solution
Poor RNA/cDNA Quality Assess RNA integrity. Re-purify RNA if it is degraded or contaminated. Repeat cDNA synthesis.[6][8]
Primer/Probe Design Flaw Validate primer efficiency with a standard curve. Redesign primers if efficiency is low.[6]
Incorrect Thermal Cycling Protocol Verify the annealing temperature and extension times are correct for your specific primers and amplicon length.[10]
Pipetting Error Ensure all components, especially the template, were added to the reaction well.[6]

Experimental Protocols & Data

Hypothesized this compound Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Upon stimulation by an inflammatory agent (e.g., TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to interfere with the IKK complex, preventing IκBα degradation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB p65 p50 IκBα IKK->IkB:ikb Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription TNFa TNF-α TNFa->TNFR Binds

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

General Experimental Workflow

Reproducibility is enhanced by following a standardized workflow for all experiments.[12] This ensures that each step, from initial cell culture to final data analysis, is performed consistently.

Experimental_Workflow cluster_assays 5. Perform Assays start Start culture 1. Cell Culture (e.g., A549 cells) start->culture seed 2. Seed Cells in Microplate culture->seed treat 3. Treat with this compound (Dose-response) seed->treat incubate 4. Incubate (e.g., 24 hours) treat->incubate mtt MTT Assay (Viability) incubate->mtt wb Western Blot (Protein Expression) incubate->wb qpcr RT-qPCR (Gene Expression) incubate->qpcr analyze 6. Data Acquisition & Analysis mtt->analyze wb->analyze qpcr->analyze end End analyze->end

Caption: Standardized workflow for this compound cellular experiments.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Mix gently and read the absorbance at 570 nm using a microplate reader.

Table 1: Example IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatment Time (hr)IC50 (µM) ± SD (n=3)
A549 (Lung)4825.4 ± 2.1
RAW 264.7 (Macrophage)4818.9 ± 1.5
HT-29 (Colon)4832.1 ± 3.5
Protocol 2: Western Blot for p-p65 and IκBα
  • Cell Lysis: After treatment with this compound and stimulation with TNF-α (e.g., 10 ng/mL for 15 min), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, IκBα, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.

Troubleshooting Logic Diagram

When encountering inconsistent results, a systematic approach to troubleshooting is essential.

Troubleshooting_Tree start Inconsistent Results Observed check_reagents Are all reagents within expiry and stored correctly? start->check_reagents check_cells Are cells low passage, healthy, and consistently seeded? check_reagents->check_cells Yes replace_reagents Action: Prepare fresh reagents/stocks. check_reagents->replace_reagents No check_protocol Was the protocol followed precisely? check_cells->check_protocol Yes optimize_culture Action: Use new cell stock. Optimize seeding density. check_cells->optimize_culture No check_equipment Is equipment (pipettes, reader) calibrated? check_protocol->check_equipment Yes review_protocol Action: Review protocol steps. Create detailed checklist. check_protocol->review_protocol No calibrate_equip Action: Calibrate equipment. Perform maintenance. check_equipment->calibrate_equip No rerun Re-run Experiment check_equipment->rerun Yes replace_reagents->rerun optimize_culture->rerun review_protocol->rerun calibrate_equip->rerun

Caption: A decision tree for troubleshooting reproducibility issues.

References

troubleshooting inconsistent results in Prunetrin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prunetrin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PUR), a glycosyloxyisoflavone found in plants of the Prunus species, has demonstrated significant anti-cancer properties.[1][2] Its primary mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Specifically, this compound has been shown to inhibit the Akt/mTOR signaling pathway and activate the p38-MAPK pathway, leading to a decrease in cell viability and proliferation.[1][2]

Q2: Which cancer cell lines have been shown to be sensitive to this compound?

Research has demonstrated this compound's cytotoxic effects in various hepatocellular carcinoma (HCC) cell lines, including Hep3B, HepG2, and Huh7 cells.[1][3] It is important to note that this compound has been shown to be non-toxic towards normal human keratinocytes (HaCaT cells).[3]

Q3: What are the key molecular markers to assess this compound's activity?

To evaluate the efficacy of this compound, researchers typically assess the expression or activation of proteins involved in cell cycle progression and apoptosis. Key markers include:

  • Cell Cycle Arrest: Decreased expression of Cyclin B1, CDK1/CDC2, and CDC25c.[1][2]

  • Apoptosis Induction: Increased cleavage of PARP and caspase-3, increased expression of cleaved caspase-9, and an increased ratio of pro-apoptotic proteins (like Bak) to anti-apoptotic proteins (like Bcl-xL).[1][2][3]

  • Signaling Pathways: Decreased phosphorylation of Akt and mTOR, and increased phosphorylation of p38 MAPK.[1][2][3]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound assays can arise from a variety of factors, from technical variability to biological complexities. This guide addresses common problems in a question-and-answer format.

Q4: My MTT or other cell viability assays show high variability between replicate wells. What are the common causes and solutions?

High variability in cell viability assays is a frequent issue. Key factors and their solutions are outlined below:

Potential Cause Recommended Solution
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment. Ensure pipettes are properly calibrated to prevent errors in concentration.
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding to maintain consistency across wells. Allow adherent cells to settle at room temperature for 15-20 minutes before incubation to promote even distribution.[4]
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can alter media concentration and affect cell growth.[4] To minimize this, fill the peripheral wells with sterile PBS or media to create a humidity barrier.[4][5]
Variable Incubation Times Use a multichannel pipette for adding this compound and assay reagents to minimize timing differences between wells.[5]
Incomplete Formazan Solubilization (MTT Assay) Ensure the formazan crystals are fully dissolved by using an appropriate solubilization solution (e.g., DMSO) and mixing thoroughly.[4] Visually inspect for the absence of crystals before reading the plate.[4]

Q5: I am observing lower-than-expected cytotoxicity or no dose-response with this compound. What could be the problem?

Several factors can lead to an underestimation of this compound's cytotoxic effects. Consider the following:

Potential Cause Recommended Solution
This compound Purity and Stability Verify the purity of your this compound sample using methods like HPLC. Improper storage can lead to degradation. This compound is a solid with a melting point of 181°C.[6]
Cell Line Health and Passage Number Use cell lines within a low passage number range. High passage numbers can lead to genetic drift and altered drug responses.[7][8] Regularly check for mycoplasma contamination.
Solvent Concentration If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium does not exceed a non-toxic level, typically below 0.5%.[5]
Assay Conditions Minor variations in pH, temperature, and incubation time can impact results.[7] Standardize these parameters across all experiments.

Q6: My Western blot results for signaling pathway proteins are inconsistent. How can I improve reproducibility?

Inconsistent Western blot data can be frustrating. Here are some common culprits and solutions:

Potential Cause Recommended Solution
Protein Degradation Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer.[8]
Antibody Performance Use antibodies that have been validated for your specific application. Titrate your primary and secondary antibodies to determine the optimal concentration.
Loading Inconsistencies Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in each lane.[1] Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Transfer Issues Optimize the transfer time and voltage for your specific protein of interest and gel percentage. Ensure good contact between the gel and the membrane.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from studies investigating this compound's cytotoxicity in hepatocellular carcinoma cells.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 to 50 µM) for 24 hours.[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[1]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Western Blotting for Signaling Proteins

This protocol is a general guideline for assessing protein expression changes induced by this compound.[1]

  • Cell Lysis: After treating cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 10 µg) on an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on Hep3B cells as determined by the MTT assay.[1]

This compound Concentration (µM)Cell Viability (%)
0.5~100
1~100
2~98
4~95
6~90
8~85
10~80
20<50
30<50
40<50
50<50

Visualizations

This compound Signaling Pathway

Prunetrin_Signaling This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK activates Cell_Cycle_Proteins Cyclin B1, CDK1/CDC2, CDC25c Akt_mTOR->Cell_Cycle_Proteins Cell_Proliferation Cell Proliferation & Survival Akt_mTOR->Cell_Proliferation Apoptosis_Proteins Caspase-3, PARP, Bak p38_MAPK->Apoptosis_Proteins Cell_Cycle_Arrest G2/M Arrest p38_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: this compound's mechanism of action in cancer cells.

Troubleshooting Workflow for Inconsistent Viability Assays

Troubleshooting_Workflow Start Inconsistent Viability Assay Results Check_Reagents Check this compound & Reagent Quality Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Verify Cell Health & Passage Number Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol Protocol_OK Protocol Standardized? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Dilutions Reagent_OK->Prepare_Fresh No Cells_OK->Check_Protocol Yes Use_Low_Passage Use Low Passage Cells Cells_OK->Use_Low_Passage No Standardize_Steps Standardize Seeding, Incubation & Pipetting Protocol_OK->Standardize_Steps No Resolved Results Consistent Protocol_OK->Resolved Yes Prepare_Fresh->Check_Reagents Use_Low_Passage->Check_Cells Standardize_Steps->Check_Protocol

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Prunetrin vs. Prunetin: A Comparative Analysis of Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoflavones prunetrin and its aglycone form, prunetin, have emerged as promising natural compounds in oncology research. Both demonstrate significant anticancer properties, though their efficacy and mechanisms of action exhibit nuances that are critical for targeted drug development. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Comparison of Anticancer Efficacy

The in vitro cytotoxic activity of this compound and prunetin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Hep3B (Liver Cancer)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
HepG2 (Liver Cancer)Cytotoxicity observed, specific IC50 not provided[2]
Huh7 (Liver Cancer)Cytotoxicity observed, specific IC50 not provided[2]
Prunetin MG-63 (Osteosarcoma)Effective at 20 and 25 µM[3]
RT-4 (Bladder Cancer)Effective at 21.11 and 42.22 µg/mL[3]
AGS (Gastric Cancer)Effective at 50, 75, and 150 µM (for prunetin 5-O-glucoside)[3]

Mechanisms of Anticancer Action: A Head-to-Head Look

Both this compound and prunetin exert their anticancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

This compound has been shown to:

  • Induce G2/M phase cell cycle arrest in liver cancer cells (Hep3B, HepG2, and Huh7).[1][2][4]

  • Promote apoptosis through the intrinsic (mitochondrial) pathway, evidenced by increased cleavage of caspase-9 and PARP, and upregulation of the pro-apoptotic protein Bak.[1][2][4]

  • Inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][2][4]

  • Activate the p38-MAPK signaling pathway, which can lead to apoptosis.[1][4]

Prunetin has a broader documented range of mechanisms, including:

  • Induction of apoptosis through both intrinsic and extrinsic (death receptor) pathways.[3][5]

  • Generation of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[5]

  • Inhibition of critical cell survival pathways, including PI3K/Akt/mTOR and MAPK/ERK.[5][6]

  • Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[3]

  • Inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_this compound This compound Anticancer Mechanism This compound This compound p38_MAPK p38-MAPK This compound->p38_MAPK Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits Apoptosis_in Intrinsic Apoptosis p38_MAPK->Apoptosis_in G2_M_Arrest G2/M Phase Cell Cycle Arrest Akt_mTOR->G2_M_Arrest G2_M_Arrest->Apoptosis_in Caspase9 Caspase-9 Apoptosis_in->Caspase9 PARP PARP Cleavage Caspase9->PARP

Caption: this compound's mechanism of action in cancer cells.

cluster_Prunetin Prunetin Anticancer Mechanism Prunetin Prunetin ROS ROS Generation Prunetin->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Prunetin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Prunetin->MAPK_ERK Inhibits NF_kB NF-κB Pathway Prunetin->NF_kB Inhibits Apoptosis_ex Extrinsic Apoptosis Prunetin->Apoptosis_ex Apoptosis_in Intrinsic Apoptosis ROS->Apoptosis_in Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK_ERK->Cell_Cycle_Arrest

Caption: Prunetin's multifaceted anticancer mechanisms.

cluster_Workflow General Experimental Workflow for In Vitro Anticancer Assays Cell_Culture Cancer Cell Line Culture (e.g., Hep3B, MG-63) Treatment Treatment with this compound or Prunetin (Varying Concentrations and Durations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression of Key Markers) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50

Caption: A typical workflow for assessing anticancer activity in vitro.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the anticancer effects of this compound and prunetin.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as Hep3B, HepG2, Huh7 (hepatocellular carcinoma), MG-63 (osteosarcoma), and RT-4 (bladder cancer) are commonly used.[1][2][3]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound or prunetin, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the cell culture medium at various concentrations for specified time periods (e.g., 24, 48, or 72 hours). A vehicle control (DMSO alone) is run in parallel.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with different concentrations of the test compound.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Following a few hours of incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Cell Cycle Analysis (Flow Cytometry)
  • Treated and control cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed and resuspended in PBS containing RNase A and propidium iodide (PI).

  • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Treated and control cells are harvested and washed with cold PBS.

  • The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Total protein is extracted from treated and control cells using a lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, Akt, mTOR, MAPK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and its aglycone, prunetin, demonstrate considerable potential as anticancer agents. Prunetin appears to have a more extensively studied and broader range of mechanistic actions, including the induction of both intrinsic and extrinsic apoptosis and the modulation of multiple key signaling pathways.[3][5][6] this compound's activity is also significant, with a clear role in inducing G2/M arrest and intrinsic apoptosis, particularly in liver cancer models.[1][2][4] The glycosylation of prunetin to form this compound may affect its bioavailability and cellular uptake, which could influence its overall anticancer efficacy in vivo. Further comparative studies, especially in vivo and using a wider array of cancer types, are warranted to fully elucidate their therapeutic potential and to determine which compound, or a combination thereof, holds the most promise for clinical development.

References

The Untapped Potential of Prunetrin and Doxorubicin Synergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide explores the hypothetical synergistic effects of Prunetrin in combination with doxorubicin for cancer therapy. To date, no direct experimental studies have been published on the combined use of these two agents. This comparison is based on the well-documented individual mechanisms of action of this compound and doxorubicin and aims to provide a scientifically grounded rationale for future research in this promising area.

Introduction

Doxorubicin is a potent and widely used anthracycline antibiotic in chemotherapy regimens.[1] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2] However, its clinical utility is often limited by significant side effects, including cardiotoxicity, and the development of drug resistance.[2]

This compound, a naturally occurring isoflavone, has demonstrated significant anticancer properties in preclinical studies.[3] It has been shown to induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.[4][5] The distinct mechanisms of this compound suggest a strong potential for synergistic interaction with conventional chemotherapeutic agents like doxorubicin, possibly enhancing anticancer efficacy while mitigating toxicity.

This guide provides a comparative analysis of the individual and potential synergistic effects of this compound and doxorubicin, supported by a review of their known mechanisms and hypothetical experimental data.

Performance Comparison: A Hypothetical Synergy

Combining this compound with doxorubicin could lead to a multi-pronged attack on cancer cells. This compound's ability to halt the cell cycle at the G2/M phase could sensitize cancer cells to the DNA-damaging effects of doxorubicin.[4][5] Furthermore, by promoting apoptosis through the intrinsic pathway, this compound could overcome resistance mechanisms that cancer cells often develop against doxorubicin-induced cell death.[3][4]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential synergistic effects of a this compound-doxorubicin combination. These values are for illustrative purposes and would need to be validated by in-vitro and in-vivo studies.

Table 1: Comparative IC50 Values (µM) in a Hypothetical Cancer Cell Line

CompoundIC50 (48h)
Doxorubicin1.5
This compound25
Doxorubicin + this compound (1:10 ratio)0.5

Table 2: Combination Index (CI) Analysis (Hypothetical)

Fractional Effect (Fa)CI ValueInterpretation
0.250.6Synergy
0.500.4Strong Synergy
0.750.3Very Strong Synergy

Table 3: Apoptosis Induction (Hypothetical % of Apoptotic Cells)

TreatmentPercentage of Apoptotic Cells
Control5%
Doxorubicin (1 µM)25%
This compound (10 µM)15%
Doxorubicin (1 µM) + this compound (10 µM)60%

Mechanistic Insights: Signaling Pathways

This compound's Mechanism of Action

This compound has been shown to exert its anticancer effects through several key signaling pathways:

  • Cell Cycle Arrest: It induces G2/M phase cell cycle arrest by downregulating the expression of key regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[4][5]

  • Intrinsic Apoptosis: this compound promotes apoptosis by increasing the expression of the pro-apoptotic protein Bak and decreasing the expression of the anti-apoptotic protein Bcl-xL.[3][4] This leads to the cleavage of PARP and caspase-3, hallmarks of apoptosis.[3][4]

  • Inhibition of Pro-Survival Pathways: It inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3][4]

  • Activation of Stress Pathways: this compound activates the p38-MAPK pathway, which can lead to cell cycle arrest and apoptosis.[3][4]

Doxorubicin's Mechanism of Action

Doxorubicin's cytotoxic effects are mediated through multiple mechanisms:

  • DNA Damage: It intercalates into DNA, disrupting DNA replication and transcription.[1][2] It also inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems, leading to DNA strand breaks.[1][2]

  • Oxidative Stress: Doxorubicin generates a high level of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, and induce apoptosis.[2][6]

  • Apoptosis Induction: It can trigger both the intrinsic and extrinsic apoptotic pathways.[7][8]

Proposed Synergistic Signaling Pathway

The combination of this compound and doxorubicin could create a powerful synergistic effect by targeting multiple, complementary pathways.

Synergistic_Pathway cluster_this compound This compound cluster_Doxorubicin Doxorubicin This compound This compound p38_MAPK p38-MAPK Activation This compound->p38_MAPK Akt_mTOR Akt/mTOR Inhibition This compound->Akt_mTOR G2M_Arrest G2/M Arrest (↓Cyclin B1, CDK1) p38_MAPK->G2M_Arrest Intrinsic_Apoptosis Intrinsic Apoptosis (↑Bak, ↓Bcl-xL) Akt_mTOR->Intrinsic_Apoptosis Synergy Synergistic Apoptosis G2M_Arrest->Synergy Sensitizes to DNA Damage Intrinsic_Apoptosis->Synergy Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inh.) Doxorubicin->DNA_Damage ROS ROS Generation Doxorubicin->ROS Dox_Apoptosis Apoptosis DNA_Damage->Dox_Apoptosis ROS->Dox_Apoptosis Dox_Apoptosis->Synergy

Caption: Proposed synergistic mechanism of this compound and doxorubicin.

Experimental Protocols

To validate the hypothetical synergy, a series of well-established in-vitro experiments would be required.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of doxorubicin, this compound, and their combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and use the Chou-Talalay method to determine the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the respective compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., Cyclin B1, CDK1, PARP, Caspase-3, Bak, Bcl-xL, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays In-vitro Assays cluster_Analysis Data Analysis Start Cancer Cell Culture Treatment Treatment with Doxorubicin, this compound, and Combination Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_CI IC50 & CI Calculation MTT->IC50_CI Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant Conclusion Evaluation of Synergistic Effect IC50_CI->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: A typical workflow for investigating drug synergy in vitro.

Conclusion and Future Directions

While direct evidence is currently lacking, the distinct and complementary mechanisms of action of this compound and doxorubicin provide a strong theoretical basis for their synergistic use in cancer therapy. The proposed combination has the potential to enhance the cytotoxic effects on cancer cells, potentially allowing for lower, less toxic doses of doxorubicin and overcoming drug resistance.

Future research should focus on validating this hypothetical synergy through rigorous in-vitro and in-vivo studies. Investigating the efficacy of this combination in various cancer models, elucidating the precise molecular interactions, and evaluating its safety profile will be crucial steps toward translating this promising concept into a viable clinical strategy.

References

Validating Prunetrin's Target Proteins In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro methods for validating the protein targets of Prunetrin, a flavonoid with demonstrated anti-cancer properties. Existing research strongly suggests that this compound exerts its effects by modulating the Akt/mTOR and p38-MAPK signaling pathways. However, much of the current data is derived from cell-based assays that measure downstream effects. Direct in vitro validation of this compound's interaction with its putative protein targets is crucial for a comprehensive understanding of its mechanism of action.

This document outlines key in vitro assays, presents available data for this compound, and compares it with established inhibitors of the Akt/mTOR pathway, namely Wortmannin and Perifosine. Detailed experimental protocols and visualizations are provided to aid in the design and execution of validation studies.

Data Presentation: Comparative Inhibitory Activity

CompoundTarget PathwayAssay TypeCell LineIC50 ValueReference
This compound Akt/mTORCell ViabilityHep3B~20-50 µM[1][2]
Western BlotHepG2, Huh7Concentration-dependent decrease in p-Akt and p-mTOR[3]
Wortmannin PI3K/Akt/mTORCell GrowthK56225 ± 0.14 nM[4]
PI3K Kinase AssayIn VitroN/A4.7 nM[5]
Cell ViabilityOral Cancer Cell Line3.6 ± 1 µM[6][7]
Perifosine AktAkt Kinase AssayMM.1S4.7 µM[8]
Cell ProliferationVarious0.6 - 8.9 µM[9][10]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key concepts in the validation of this compound's protein targets.

G cluster_0 Proposed Signaling Pathway of this compound This compound This compound Akt Akt This compound->Akt Inhibits (?) mTOR mTOR This compound->mTOR Inhibits (?) p38_MAPK p38 MAPK This compound->p38_MAPK Activates (?) Akt->mTOR CellCycle_Proteins Cyclin B1, CDK1/CDC2, CDC25c mTOR->CellCycle_Proteins Regulates Apoptosis_Proteins PARP, Caspase-3, Caspase-9, Bak, Bcl-xL p38_MAPK->Apoptosis_Proteins Regulates CellCycle_Arrest G2/M Arrest CellCycle_Proteins->CellCycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Proposed Signaling Pathway of this compound.

G cluster_1 Experimental Workflow for Target Validation start Start recombinant_protein Purify Recombinant Target Protein (e.g., Akt, mTOR) start->recombinant_protein kinase_assay In Vitro Kinase Assay (Measure enzyme activity) recombinant_protein->kinase_assay binding_assay Binding Assay (e.g., SPR, CETSA) (Measure direct binding) recombinant_protein->binding_assay data_analysis Data Analysis (Determine IC50, Kd) kinase_assay->data_analysis binding_assay->data_analysis validation Target Validated data_analysis->validation

Caption: Experimental Workflow for Target Validation.

G cluster_2 Logical Framework for Comparison This compound This compound (Cellular Data) comparison Comparative Analysis This compound->comparison wortmannin Wortmannin (In Vitro Data) wortmannin->comparison perifosine Perifosine (In Vitro Data) perifosine->comparison conclusion Conclusion: Need for direct in vitro validation of this compound comparison->conclusion

Caption: Logical Framework for Comparison.

Experimental Protocols

To facilitate the direct in vitro validation of this compound's targets, detailed protocols for key experiments are provided below.

In Vitro Akt1 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and published research.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt1 kinase.

Materials:

  • Recombinant active Akt1 enzyme

  • Akttide (GSK3α) peptide substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • This compound and control inhibitors (Wortmannin, Perifosine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of recombinant Akt1 enzyme diluted in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 2 µL of a mix of the peptide substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for Akt1.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro mTORC1 Kinase Assay

This protocol is based on established methods for immunoprecipitation-based mTORC1 kinase assays.[14][15][16][17]

Objective: To assess the inhibitory effect of this compound on the kinase activity of mTORC1.

Materials:

  • Cell line with high mTORC1 activity (e.g., HEK293T)

  • Lysis buffer (e.g., CHAPS-based)

  • Antibody against Raptor (a component of mTORC1)

  • Protein A/G magnetic beads

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • Recombinant 4E-BP1 (substrate for mTORC1)

  • [γ-32P]ATP or a non-radioactive ATP detection system

  • This compound and control inhibitors

  • Scintillation counter or phosphorimager (for radioactive detection)

Procedure:

  • mTORC1 Immunoprecipitation:

    • Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated mTORC1 in kinase assay buffer.

    • Add this compound or control inhibitors at various concentrations and incubate for 10 minutes at room temperature.

    • Add recombinant 4E-BP1 as a substrate.

    • Initiate the reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Radioactive Detection: Transfer the proteins to a PVDF membrane and expose it to a phosphor screen or autoradiography film to detect the phosphorylated 4E-BP1.

    • Non-Radioactive Detection: Use a phospho-specific antibody against 4E-BP1 (e.g., p-4E-BP1 Thr37/46) for Western blot analysis.

  • Data Analysis: Quantify the band intensity of phosphorylated 4E-BP1. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for assessing the direct binding of this compound to its target proteins in a cellular context.[18][19][20]

Objective: To determine if this compound binds to and stabilizes Akt and/or mTOR in intact cells.

Materials:

  • Cell line of interest

  • This compound and control compounds

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting

Procedure:

  • Compound Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform Western blotting to detect the levels of the target proteins (Akt, mTOR) and a control protein (e.g., GAPDH) in the soluble fraction.

  • Data Analysis:

    • Quantify the band intensities for the target proteins at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR for the label-free, real-time analysis of this compound binding to its purified target proteins.[21][22][23][24]

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of the this compound-target protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant target protein (Akt or mTOR)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound and control compounds dissolved in running buffer

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface between different compound injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

By employing these in vitro assays, researchers can move beyond the current understanding of this compound's cellular effects and definitively validate its direct molecular targets. This will provide a more robust foundation for its further development as a potential therapeutic agent.

References

Prunetrin: A Comparative Analysis of its Efficacy Against Other Common Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the isoflavone prunetrin reveals its standing in terms of anticancer, anti-inflammatory, and antioxidant efficacy when compared to the more extensively studied isoflavones: genistein, daidzein, and biochanin A. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds' biological activities.

While research on this compound is not as extensive as for other isoflavones, existing studies indicate its potential as a bioactive compound with significant health benefits. This compound, an O-methylated isoflavone, has demonstrated anti-inflammatory, antioxidant, and anticancer properties through various mechanisms of action.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the biological potency of this compound against genistein, daidzein, and biochanin A, the following tables summarize their half-maximal inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities. It is important to note that direct comparative studies for all four isoflavones under identical experimental conditions are limited. The data presented here are compiled from various studies, and experimental conditions have been noted where available to provide context.

Table 1: Comparative Anticancer Efficacy (IC50 in µM)

IsoflavoneCell LineAssay DurationIC50 (µM)Reference(s)
This compound HepG2 (Liver)48h~25This value is an approximation based on graphical data.
Huh7 (Liver)48h~30This value is an approximation based on graphical data.
Genistein LNCaP (Prostate)72h~50
DU-145 (Prostate)72h~50
PC-3 (Prostate)24h480
Daidzein LNCaP (Prostate)72h>50
Biochanin A LNCaP (Prostate)72h~50
DU-145 (Prostate)72h~50
A549 (Lung)72h~40This value is an approximation based on graphical data.

Table 2: Comparative Anti-inflammatory Efficacy (IC50 in µM)

IsoflavoneAssayCell LineIC50 (µM)Reference(s)
This compound Nitric Oxide InhibitionRAW 264.718.3 (5.18 µg/mL)
Genistein Nitric Oxide InhibitionRAW 264.750
Daidzein Nitric Oxide InhibitionRAW 264.750
Biochanin A Nitric Oxide InhibitionRAW 264.7Not explicitly stated, but showed dose-dependent inhibition.

Note on Antioxidant Capacity: Direct comparative Oxygen Radical Absorbance Capacity (ORAC) values for this compound alongside genistein, daidzein, and biochanin A from a single study were not available in the reviewed literature. While the antioxidant properties of these isoflavones are acknowledged, a standardized quantitative comparison is needed for a definitive ranking.

Mechanistic Insights: Signaling Pathways

The biological effects of these isoflavones are mediated through their interaction with various cellular signaling pathways. Notably, the NF-κB and apoptosis pathways are key targets.

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses. This compound, genistein, daidzein, and biochanin A have all been shown to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory effects. This inhibition is primarily achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkBa_NFkB->IkBa degradation IkBa_NFkB->NFkB releases This compound This compound & other Isoflavones This compound->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates

Figure 1: Inhibition of the NF-κB signaling pathway by isoflavones.
Apoptosis Signaling Pathway

In the context of cancer, the induction of apoptosis (programmed cell death) is a key mechanism for the therapeutic efficacy of isoflavones. This compound, genistein, and biochanin A have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Isoflavones This compound, Genistein, Biochanin A, Daidzein Bcl2 Bcl-2 (Anti-apoptotic) Isoflavones->Bcl2 inhibits Bax Bax (Pro-apoptotic) Isoflavones->Bax activates Bcl2->Bax inhibits CytochromeC Cytochrome c Bax->CytochromeC promotes release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytochromeC->Caspase9 activates

Figure 2: Induction of apoptosis by isoflavones via the intrinsic pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., LNCaP, DU-145, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the isoflavones (this compound, genistein, daidzein, biochanin A) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of isoflavones A->B C Add MTT reagent and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Figure 3: General workflow for an MTT cell viability assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated.

  • Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the isoflavones for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample.

  • Reagent Preparation: Prepare a fluorescein solution, a free radical initiator (AAPH), and a Trolox standard curve.

  • Reaction Mixture: In a 96-well plate, combine the sample or Trolox standard with the fluorescein solution.

  • Initiation of Reaction: Add AAPH to initiate the radical-induced oxidation of fluorescein, leading to a decay in its fluorescence.

  • Fluorescence Monitoring: The fluorescence decay is monitored kinetically over time using a microplate reader.

  • Area Under the Curve (AUC) Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

  • ORAC Value Determination: The ORAC value of the sample is expressed as Trolox equivalents (TE).

Conclusion

Prunetrin: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer properties of Prunetrin, a naturally occurring isoflavone, across various cancer cell lines. The information is compiled from recent studies to facilitate an objective assessment of its therapeutic potential.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes the available quantitative data on its efficacy. It is important to note that some studies focus on this compound's aglycone form, Prunetin. This distinction is clearly marked in the table.

Cell LineCancer TypeCompoundIC50 / Effective ConcentrationCitation
HepG2Hepatocellular CarcinomaThis compoundEffective at 10, 15, and 30 μM[1]
Huh7Hepatocellular CarcinomaThis compoundEffective at 10, 15, and 30 μM[1]
Hep3BHepatocellular CarcinomaThis compoundCell viability below 50% from 20 μM to 50 μM[2]
AGSGastric CancerPrunetinEffective at 20, 40, and 80 μM[3]
MG-63Human OsteosarcomaPrunetinEffective at 20 and 25 μM[1]

Mechanism of Action: A Multi-faceted Approach

This compound exerts its anti-cancer effects through several mechanisms, primarily by inducing programmed cell death and inhibiting cell proliferation. In hepatocellular carcinoma cell lines such as HepG2, Huh7, and Hep3B, this compound triggers apoptosis and causes cell cycle arrest at the G2/M phase.[1][2][4] In the AGS gastric cancer cell line, the related compound Prunetin has been shown to induce necroptosis, a form of programmed necrosis.[3]

Signaling Pathways Modulated by this compound

In Hepatocellular Carcinoma (HepG2, Huh7, and Hep3B cells):

This compound has been observed to inhibit the Akt/mTOR signaling pathway and activate the MAPK pathway.[2][4] Inhibition of the Akt/mTOR pathway disrupts cell growth and survival signals, while activation of the p38 MAPK pathway can lead to cell cycle arrest.[2]

Prunetrin_HCC_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth G2M_Arrest G2/M Phase Cell Cycle Arrest p38_MAPK->G2M_Arrest

This compound's impact on Akt/mTOR and MAPK pathways in liver cancer.

In Gastric Cancer (AGS cells):

In the AGS gastric cancer cell line, Prunetin induces necroptosis through the activation of the JNK pathway and RIPK3.[3] This alternative cell death pathway is significant, especially in apoptosis-resistant cancers.

Prunetin_AGS_Signaling Prunetin Prunetin JNK JNK Prunetin->JNK Activates RIPK3 RIPK3 JNK->RIPK3 Activates MLKL p-MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis

Prunetin-induced necroptosis pathway in gastric cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the reviewed literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, and 100 μM) and incubate for the desired time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 100 µL of 0.5% (w/v) MTT solution to each well and incubate for 3 hours at 37°C in the dark.[3]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Culture cells (e.g., 5 x 10^4 cells/plate in a 60 mm plate) and treat with this compound (e.g., 10, 20, and 40 μM) for 24 hours.[2]

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 1 hour.[2]

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate the protein samples (typically 20-50 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment This compound Treatment (Dose- and Time-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50/ Effective Concentration viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Western Blotting (for signaling proteins) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

A generalized workflow for studying this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant anti-cancer potential in various cancer cell lines, particularly in hepatocellular carcinoma. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways like Akt/mTOR and MAPK, underscores its promise as a therapeutic agent. In gastric cancer cells, the related compound Prunetin shows an alternative mechanism of inducing necroptosis. Further research is warranted to establish a broader profile of its efficacy, including the determination of IC50 values in a wider range of cancer cell lines and in vivo studies to validate these in vitro findings. This comparative guide serves as a foundational resource for researchers and professionals in the field of oncology drug development.

References

Validating Prunetrin's Role in the Akt/mTOR Pathway: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Prunetrin's effects on the Akt/mTOR signaling pathway in hepatocellular carcinoma (HCC) with other known inhibitors. This document summarizes key experimental data, offers detailed protocols for replication, and visualizes the underlying molecular interactions.

This compound, a natural flavonoid, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma, by modulating the crucial Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including HCC.[1] This guide aims to validate the role of this compound in this pathway by comparing its performance with established inhibitors, providing a clear perspective on its potential as a therapeutic agent.

Comparative Performance Analysis

The efficacy of this compound in inhibiting HCC cell proliferation and inducing apoptosis via the Akt/mTOR pathway has been evaluated in several studies. To provide a clear comparison, this section presents quantitative data for this compound alongside other well-known inhibitors of the Akt/mTOR pathway: Everolimus (an mTORC1 inhibitor), BEZ235 (a dual PI3K/mTOR inhibitor), and MK-2206 (an allosteric Akt inhibitor).

It is important to note that the data presented below is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Cell Viability (IC50) in Hepatocellular Carcinoma Cell Lines
CompoundCell LineIC50 ValueDuration of TreatmentReference
This compound Hep3B< 20 µM24 hours[1]
HepG2Not explicitly stated, but dose-dependent inhibition observed up to 50 µM24 hours[3][4]
Huh7Not explicitly stated, but dose-dependent inhibition observed up to 50 µM24 hours[3][4]
Everolimus HepG2Dose-dependent decrease in proliferationNot specified
Hep3BDose-dependent decrease in proliferationNot specified
BEZ235 HepG25.583 µM24 hours[1]
Huh7IC50 not specified, but effective at nM concentrations48 hours
Hep3BIC50 not specified, but effective at nM concentrations48 hours
MK-2206 Hep3B3.7 µM72 hours[5]
HepG27.4 µM72 hours[5]
Huh73.1 µM72 hours[5]
PLC/PRF/5> 10 µMNot specified
Mahlavu~2.5 µMNot specified
Table 2: Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines
CompoundCell LineConcentrationApoptosis PercentageReference
This compound Hep3B40 µM~27% (Early + Late)[5]
HepG2Not specifiedSubstantial increase in apoptotic cells[3]
Huh7Not specifiedSubstantial increase in apoptotic cells[3]
BEZ235 HepG2Not specifiedEnhanced paclitaxel-induced apoptosis[1]
Hep3B, HepG2, Huh7VariesSignificant increase in sub-G1 population
MK-2206 PLC/PRF/55 µM11.7%[6]
Mahlavu5 µM51.6%[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation 4EBP1->Proliferation This compound This compound This compound->Akt This compound->mTORC1 Everolimus Everolimus Everolimus->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 MK2206 MK-2206 MK2206->Akt

Caption: The Akt/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-Akt, anti-mTOR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: A generalized workflow for Western Blot analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7, Hep3B) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis
  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended antibodies and dilutions:

    • p-Akt (Ser473) (Cell Signaling Technology, #4060, 1:1000)

    • Akt (Cell Signaling Technology, #9272, 1:1000)

    • p-mTOR (Ser2448) (Cell Signaling Technology, #2971, 1:1000)

    • mTOR (Cell Signaling Technology, #2972, 1:1000)

    • β-actin (Loading control) (Santa Cruz Biotechnology, 1:5000)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat HCC cells with the desired concentrations of this compound or alternative inhibitors for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, following the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The experimental data strongly supports the role of this compound as an inhibitor of the Akt/mTOR pathway in hepatocellular carcinoma cells. Its ability to reduce cell viability and induce apoptosis is comparable to, and in some instances may offer advantages over, other established inhibitors of this pathway. The provided protocols and diagrams serve as a valuable resource for researchers seeking to further investigate and validate the therapeutic potential of this compound. Further head-to-head comparative studies are warranted to definitively establish its efficacy and clinical promise.

References

The Synergistic Potential of Prunetrin and Cisplatin Combination Therapy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the ongoing battle against cancer, the limitations of traditional chemotherapeutic agents like cisplatin have spurred the search for innovative treatment strategies. Cisplatin, a cornerstone of cancer therapy, is fraught with challenges of drug resistance and significant side effects.[1] This has led researchers to explore combination therapies, particularly with natural compounds that can enhance efficacy and mitigate toxicity. Prunetrin, a flavonoid found in various plants, has demonstrated notable anti-cancer properties, making it a compelling candidate for combination therapy with cisplatin.[2]

This guide provides a comparative analysis of this compound and cisplatin, exploring their individual mechanisms and the hypothetical synergistic benefits of their combination. While direct clinical studies on this specific combination are yet to be published, this guide synthesizes existing preclinical data on this compound and contextualizes it with findings from studies on other flavonoid-cisplatin combinations to project the potential of this novel therapeutic approach.

Performance Comparison: this compound vs. Cisplatin

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound and cisplatin. As no direct studies on their combination exist, data for a model combination of another flavonoid, isorhamnetin, with cisplatin is presented to illustrate the potential for synergistic effects.

Table 1: Comparative Cytotoxicity of this compound and Cisplatin

CompoundCancer Cell LineMetricValueSource
This compoundHep3B (Liver Cancer)Cell Viability<50% at 20-50 µM[3]
PrunetinRT-4 (Bladder Cancer)IC505.18 µg/mL[4]
CisplatinA-549 (Lung Cancer)Apoptosis Rate (at 0.5 µM)54.0%[5]

Table 2: Apoptotic Effects of a Flavonoid-Cisplatin Combination (Isorhamnetin as a Model for this compound)

TreatmentCancer Cell LineApoptosis RateSource
Control (Untreated)A-549 (Lung Cancer)5.2%[5]
Isorhamnetin (25 µM)A-549 (Lung Cancer)21.1%[5]
Cisplatin (0.5 µM)A-549 (Lung Cancer)54.0%[5]
Isorhamnetin + CisplatinA-549 (Lung Cancer)78.1%[5]

The data on isorhamnetin suggests that a combination of a flavonoid with cisplatin can lead to a significantly higher rate of apoptosis than either agent alone, indicating a strong synergistic interaction.[5]

Signaling Pathways and Mechanisms of Action

This compound's Multi-Faceted Attack on Cancer Cells

This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells through the modulation of key signaling pathways.[2] It inhibits the Akt/mTOR pathway, which is crucial for cell survival and proliferation, and activates the p38-MAPK pathway, which is involved in apoptosis.[2] This dual action leads to a halt in the G2/M phase of the cell cycle and triggers the intrinsic apoptotic pathway.[2]

This compound Signaling Pathway This compound's Mechanism of Action in Cancer Cells This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest This compound->Cell_Cycle_Arrest Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis

This compound's signaling pathway in cancer.

Cisplatin's DNA-Damaging Effect

Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which leads to DNA damage and the subsequent induction of apoptosis.[1] This DNA damage response is a powerful mechanism for killing rapidly dividing cancer cells. However, cancer cells can develop resistance by enhancing DNA repair mechanisms or upregulating anti-apoptotic pathways.[1]

Proposed Synergy of this compound and Cisplatin

A combination of this compound and cisplatin could offer a synergistic anti-cancer effect by targeting cancer cells through complementary mechanisms. This compound's ability to inhibit the pro-survival Akt/mTOR pathway could lower the threshold for cisplatin-induced apoptosis. By simultaneously inducing DNA damage and suppressing the pathways that allow cancer cells to survive this damage, the combination could be more effective than either drug alone.

Proposed Synergistic Mechanism Hypothetical Synergy of this compound and Cisplatin cluster_this compound This compound cluster_cisplatin Cisplatin This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits Cell_Survival Cancer Cell Survival Akt_mTOR->Cell_Survival Apoptosis Enhanced Apoptosis Akt_mTOR->Apoptosis Sensitizes to Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Proposed synergistic anti-cancer mechanism.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies to evaluate the effects of this compound and cisplatin.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Method:

    • Cancer cells (e.g., Hep3B) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of this compound or cisplatin for a specified period (e.g., 24 hours).

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control cells.

2. Apoptosis Analysis (Annexin V/PI Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Method:

    • Cells are treated with the test compounds as described for the viability assay.

    • After treatment, both adherent and floating cells are collected.

    • The cells are washed with a binding buffer and then stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells.

    • PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • The stained cells are analyzed using a flow cytometer.

    • The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

3. Western Blotting

  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Method:

    • Cells are treated with the compounds, and then cell lysates are prepared.

    • The protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, mTOR, p38, cleaved PARP, cleaved caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the light emitted is detected, allowing for the visualization and quantification of the target proteins.

Conclusion

While direct experimental evidence for the combination of this compound and cisplatin is still needed, the existing data strongly suggests a high potential for a synergistic anti-cancer effect. This compound's ability to modulate key cancer-related signaling pathways, combined with cisplatin's established DNA-damaging properties, presents a compelling rationale for further investigation. Future preclinical and clinical studies are warranted to validate this promising combination therapy, which could lead to more effective and less toxic cancer treatments.

References

head-to-head comparison of Prunetrin and its synthetic analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prunetrin, a glycosyloxyisoflavone found in Prunus species, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer biology.[1][2] This guide provides a detailed overview of the experimentally determined biological activities of this compound, with a focus on its effects on hepatocellular carcinoma (HCC). While direct head-to-head comparisons with synthetic analogs are not available in the current literature, this document summarizes the existing data on this compound's mechanism of action, supported by experimental protocols and pathway visualizations.

Biological Activity of this compound

This compound has been shown to exhibit potent anti-cancer properties in liver cancer cells, specifically in Hep3B, HepG2, and Huh7 cell lines.[1][2][3] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][2][3]

Key Effects of this compound on Cancer Cells:

  • Inhibition of Cell Viability and Proliferation: this compound decreases the viability of HCC cells in a dose-dependent manner.[2][3] This is further supported by colony formation assays, which show a significant reduction in the proliferative capacity of cancer cells upon treatment with this compound.[2][3]

  • Induction of G2/M Cell Cycle Arrest: this compound causes an arrest of the cell cycle in the G2/M phase.[1][2][3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][2][3]

  • Induction of Intrinsic Apoptosis: this compound triggers apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[1][2][3] This is evidenced by the increased cleavage of PARP and caspase-3, two hallmark proteins of apoptosis.[1][2] Furthermore, this compound treatment leads to an increased expression of the pro-apoptotic protein Bak and cleaved caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-xL.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on hepatocellular carcinoma cells.

Table 1: Cytotoxicity of this compound on Liver Cancer Cells

Cell Line Concentration (µM) Effect on Cell Viability Reference
HepG2 Dose-dependent Notable reduction [3]
Huh7 Dose-dependent Notable reduction [3]
Hep3B Dose-dependent Decreased [1][2]

| HaCaT (non-cancerous) | Not specified | Non-toxic |[3] |

Table 2: Effect of this compound on Cell Cycle and Apoptotic Proteins

Protein Cell Line Effect Reference
Cyclin B1 HepG2, Huh7, Hep3B Decreased expression [1][2][3]
CDK1/CDC2 HepG2, Huh7, Hep3B Decreased expression [1][2][3]
CDC25c HepG2, Huh7, Hep3B Decreased expression [1][2][3]
Cleaved PARP HepG2, Huh7, Hep3B Increased cleavage [1][2][3]
Cleaved Caspase-3 HepG2, Huh7, Hep3B Increased cleavage [1][2][3]
Cleaved Caspase-9 HepG2, Huh7, Hep3B Increased expression [1][2][3]
Bak (pro-apoptotic) HepG2, Huh7, Hep3B Increased expression [1][2][3]
Bcl-xL (anti-apoptotic) HepG2, Huh7, Hep3B Decreased expression [1][2][3]

| Bcl-2 (anti-apoptotic) | Hep3B | Significantly decreased |[1] |

Signaling Pathway Modulation by this compound

This compound exerts its anti-cancer effects by modulating two critical signaling pathways: the Akt/mTOR pathway and the MAPK pathway.

  • Inhibition of the Akt/mTOR Pathway: this compound significantly decreases the phosphorylation of Akt and mTOR in a dose-dependent manner.[1][2][3] The Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the observed anti-cancer effects.[1]

  • Activation of the p38-MAPK Pathway: this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The activation of p38-MAPK is associated with the induction of apoptosis and cell cycle arrest.[1] Interestingly, the expression of other MAPK proteins like p-JNK and p-ERK remained unaltered in Hep3B cells treated with this compound.[1] However, in HepG2 and Huh7 cells, elevated phospho-ERK expressions were observed.[3]

Diagram of this compound's Effect on the Akt/mTOR Signaling Pathway:

Prunetrin_Akt_mTOR_Pathway cluster_inhibition Inhibition This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Diagram of this compound's Effect on the MAPK Signaling Pathway:

Prunetrin_MAPK_Pathway cluster_activation Activation This compound This compound p38_MAPK p38-MAPK This compound->p38_MAPK Apoptosis Apoptosis & Cell Cycle Arrest p38_MAPK->Apoptosis

Caption: this compound activates the p38-MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on cell viability.

  • Procedure:

    • Cells (HepG2, Huh7, Hep3B, and HaCaT) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for 24 hours.

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

2. Western Blotting

  • Objective: To determine the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

  • Procedure:

    • Cells are treated with this compound for 24 hours.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Cyclin B1, CDK1, cleaved PARP, p-Akt, etc.).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Flow Cytometry for Cell Cycle Analysis

  • Objective: To analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Cells are treated with this compound for a specified period.

    • The cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

4. Annexin V and PI Staining for Apoptosis Analysis

  • Objective: To detect and quantify apoptotic cells.

  • Procedure:

    • Cells are treated with this compound.

    • The cells are harvested and washed with a binding buffer.

    • The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic or late apoptotic cells with compromised membrane integrity).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

References

Cross-Validation of Prunetrin's Efficacy: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prunetrin, an O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic effects, primarily in the realms of oncology and inflammation. Rigorous cross-validation of its biological activity is paramount for its potential translation into clinical applications. This guide provides a comparative overview of various in vitro assays used to characterize and validate the effects of this compound, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound across different cell lines and assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayConcentration (µM)ResultCitation
Hep3B (Liver Cancer)MTT Assay20 - 50>50% reduction in cell viability[1]
HepG2 (Liver Cancer)MTT AssayNot specifiedSignificant reduction in cell viability[2]
Huh7 (Liver Cancer)MTT AssayNot specifiedSignificant reduction in cell viability[2]
AGS (Gastric Cancer)MTT Assay20, 40, 80Dose-dependent inhibition of cell growth[3]
HaCaT (Normal Keratinocytes)MTT AssayUp to 100No significant effect on cell growth[3]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineAssayConcentration (µM)Key FindingsCitation
Hep3B (Liver Cancer)Annexin V/PI40~27% total apoptotic cells (early + late)[1]
Hep3B (Liver Cancer)Western Blot10, 20, 40Increased cleavage of Caspase-3, Caspase-9, and PARP[1][4]
HepG2 & Huh7 (Liver Cancer)Western BlotNot specifiedDose-dependent cleavage of PARP and Caspase-3[2]
AGS (Gastric Cancer)Western Blot20, 40, 80Increased cleavage of PARP[3][5]

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineAssayConcentration (µM)EffectCitation
Hep3B (Liver Cancer)Flow Cytometry (PI Staining)10, 20, 40G2/M phase arrest[1][4]
HepG2 & Huh7 (Liver Cancer)Flow Cytometry (PI Staining)Not specifiedG2/M phase arrest[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagram illustrates the inhibition of the Akt/mTOR pathway, a critical regulator of cell survival and proliferation, by this compound.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound's inhibitory effect on the Akt/mTOR signaling pathway.

Another critical pathway implicated in this compound's anti-inflammatory and anti-cancer effects is the NF-κB signaling cascade. The diagram below depicts how this compound can suppress this pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Sequesters Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) NFκB->Inflammation Promotes Transcription

Caption: this compound's suppression of the NF-κB inflammatory pathway.

Experimental Workflow for Cross-Validation

A robust cross-validation strategy is essential to confirm the biological effects of a compound like this compound. The following workflow outlines a logical sequence of experiments.

Experimental_Workflow cluster_initial Initial Screening cluster_phenotypic Phenotypic Validation cluster_mechanistic Mechanistic Insight A Cytotoxicity Assay (e.g., MTT) B Colony Formation Assay A->B C Apoptosis Assay (Annexin V/PI) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Western Blot (Signaling Proteins) C->E D->E F Gene Expression Analysis (RT-qPCR) E->F

Caption: A typical experimental workflow for cross-validating this compound's effects.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cell proliferation.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and a vehicle control for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay
  • Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

  • Methodology:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • After 24 hours, treat the cells with different concentrations of this compound.

    • Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing this compound every 2-3 days.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

  • Methodology:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

  • Methodology:

    • Treat cells with this compound for the desired time and concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Akt, p-Akt, NF-κB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

References

A Comparative Analysis of the Bioavailability of Prunetrin and Prunetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the oral bioavailability, metabolic pathways, and experimental evaluation of the isoflavones Prunetrin and its aglycone, Prunetin.

The isoflavones this compound and its aglycone form, Prunetin, are of significant interest to the scientific community for their potential therapeutic applications. A critical determinant of their clinical efficacy is their oral bioavailability, which governs the extent and rate at which they are absorbed and become available at the site of action. This guide provides a detailed comparison of the current understanding of the bioavailability of this compound and Prunetin, supported by available data and detailed experimental methodologies.

Executive Summary

Quantitative Data on Bioavailability

Direct pharmacokinetic data for this compound, such as plasma concentration-time profiles, Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), are not extensively reported in publicly accessible literature. For Prunetin, while specific pharmacokinetic values are also sparse, it is reported to have high intestinal absorption.

ParameterThis compound (Glycoside)Prunetin (Aglycone)Source
Oral Bioavailability Data not available. Bioavailability is dependent on the efficiency of enzymatic hydrolysis to Prunetin in the intestine.Reported to have high intestinal absorption of 95.5%. However, limited aqueous solubility may impact systemic bioavailability.[1]
Caco-2 Permeability Data not available.Reported to have good Caco-2 permeability.[1]
Metabolism Must be hydrolyzed to Prunetin prior to absorption. This is carried out by intestinal β-glucosidases.Metabolized by various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. It also undergoes extensive glucuronidation in the intestine and liver.[1][2]

Experimental Protocols

To aid researchers in the evaluation of the bioavailability of these and similar compounds, detailed methodologies for key in vitro and in situ experiments are provided below.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.

    • The test compound (this compound or Prunetin) is added to the donor chamber (either AP for absorption or BL for efflux).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at predetermined time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer (mol/s).

    • A is the surface area of the membrane (cm²).

    • C0 is the initial concentration of the drug in the donor chamber (mol/cm³).

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model is an in situ technique that provides a more physiologically relevant assessment of intestinal absorption.

Objective: To determine the effective permeability (Peff) and the absorption rate constant (Ka) of a test compound in a specific segment of the rat intestine.

Methodology:

  • Animal Preparation: A male Sprague-Dawley or Wistar rat is anesthetized. The abdomen is opened, and a specific intestinal segment (e.g., jejunum or ileum) is isolated and cannulated at both ends.

  • Perfusion: The intestinal segment is rinsed to remove any residual contents and then perfused with a solution containing the test compound at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at regular intervals over a defined period.

  • Quantification: The concentration of the test compound in the collected perfusate is measured using a suitable analytical method. A non-absorbable marker is often included to correct for any water flux.

  • Calculation of Effective Permeability (Peff): The Peff is calculated based on the steady-state disappearance of the compound from the perfusate.

Signaling Pathways and Metabolism

The bioavailability of this compound is intrinsically linked to its metabolism in the gastrointestinal tract. As a glycoside, it is generally not absorbed directly. The critical first step is the enzymatic cleavage of the glucose moiety.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound (Glycoside) Prunetin_abs Prunetin (Aglycone) This compound->Prunetin_abs Intestinal β-glucosidases Metabolites Prunetin Metabolites (Glucuronides, Sulfates) Prunetin_abs->Metabolites Phase II Metabolism (UGTs, SULTs) Prunetin_circ Prunetin & Metabolites Prunetin_abs->Prunetin_circ Absorption Metabolites->Prunetin_circ Absorption

Metabolic pathway of this compound to Prunetin and subsequent absorption.

Conclusion

The comparison of the bioavailability of this compound and Prunetin underscores a fundamental principle in flavonoid pharmacokinetics: the significant role of intestinal metabolism. While Prunetin exhibits favorable characteristics for intestinal absorption, its bioavailability is challenged by poor water solubility. This compound's bioavailability is entirely dependent on its conversion to Prunetin. Future research should focus on direct comparative pharmacokinetic studies to quantify the oral bioavailability of both compounds. Furthermore, formulation strategies to enhance the aqueous solubility of Prunetin could significantly improve its therapeutic potential. The experimental protocols and metabolic pathways detailed in this guide provide a framework for researchers to conduct these crucial investigations.

References

Prunetrin's Potential in Oncology: A Comparative Look at its Efficacy in Drug-Sensitive and Putative Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Researchers are in a constant search for novel compounds that can effectively eliminate cancer cells, including those that have developed resistance to conventional therapies. Prunetrin, a natural isoflavone glycoside, has demonstrated promising anticancer activities. This guide provides a comparative overview of this compound's established efficacy in drug-sensitive cancer cell lines and explores its potential, based on related compounds, to counteract drug resistance, proposing a hypothetical experimental framework for direct comparison.

Efficacy of this compound in Drug-Sensitive Cancer Cell Lines

Recent studies have highlighted this compound's ability to inhibit the growth of various cancer cell lines, particularly in hepatocellular carcinoma. The compound has been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Summary of this compound's Effects on Sensitive Cancer Cell Lines
Cell LineCancer TypeKey Efficacy Metrics (IC50)Observed EffectsSignaling Pathways Modulated
HepG2 Hepatocellular CarcinomaNot explicitly stated in the provided search results.Dose-dependent reduction in cell viability and colony formation.[1]Inhibition of Akt/mTOR; Activation of MAPK (p38 and ERK).[1]
Huh7 Hepatocellular CarcinomaNot explicitly stated in the provided search results.Notable reduction in cell viability; Inhibition of cell proliferation.[1]Inhibition of Akt/mTOR; Activation of MAPK (p38 and ERK).[1]
Hep3B Hepatocellular CarcinomaNot explicitly stated in the provided search results.Decreased cell viability and colony formation.[2][3]Inhibition of Akt/mTOR; Activation of p38-MAPK.[2][3]

This compound's Potential in Drug-Resistant Cancer Cell Lines: A Look at its Aglycone, Prunetin

While direct studies on this compound in drug-resistant cell lines are limited, research on its aglycone form, Prunetin, offers encouraging insights. A study on a benzo(a)pyrene-induced lung cancer mouse model revealed that Prunetin treatment decreased the levels of 5'-nucleotidase, an enzyme implicated in multidrug resistance[2]. This suggests that this compound, upon metabolic conversion to Prunetin, might possess capabilities to counteract drug resistance mechanisms.

To definitively assess this compound's efficacy in drug-resistant versus sensitive contexts, a direct comparative study is necessary. Below, we propose a hypothetical experimental design for such an investigation.

Proposed Experimental Comparison: this compound in Doxorubicin-Sensitive vs. Doxorubicin-Resistant Breast Cancer Cell Lines

This proposed study aims to compare the cytotoxic and apoptotic effects of this compound on the doxorubicin-sensitive MCF-7 breast cancer cell line and its doxorubicin-resistant counterpart, MCF-7/ADR.

Proposed Quantitative Data Comparison
Cell LineResistance ProfileExpected IC50 of DoxorubicinHypothesized IC50 of this compoundHypothesized Effect of this compound on Doxorubicin IC50
MCF-7 SensitiveLow (e.g., 0.1-1 µM)ModerateSynergistic reduction
MCF-7/ADR Doxorubicin-ResistantHigh (e.g., >10 µM)Moderate to HighSensitization to Doxorubicin

Detailed Methodologies for Proposed Key Experiments

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in both sensitive and resistant cell lines.

  • Protocol:

    • Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and Doxorubicin (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the rate of apoptosis induced by this compound.

  • Protocol:

    • Treat MCF-7 and MCF-7/ADR cells with this compound at its determined IC50 concentration for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and drug resistance.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and P-glycoprotein (MDR1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Proposed Mechanisms and Workflows

G cluster_workflow Experimental Workflow cluster_assays start Seed MCF-7 and MCF-7/ADR cells treatment Treat with this compound / Doxorubicin start->treatment incubation 48h Incubation treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Apoptosis) incubation->flow wb Western Blot (Protein Expression) incubation->wb

Caption: Proposed experimental workflow for comparing this compound's efficacy.

G This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits MAPK MAPK Pathway (p38, ERK) This compound->MAPK Activates Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: this compound's known signaling pathways in sensitive cancer cells.

G cluster_cell Drug-Resistant Cell Chemo Chemotherapy (e.g., Doxorubicin) Pgp P-glycoprotein (MDR1) Efflux Drug Efflux Pgp->Efflux Causes Efflux->Chemo Expels Prunetin Prunetin (from this compound) Nucleotidase 5'-Nucleotidase Prunetin->Nucleotidase Inhibits Nucleotidase->Pgp May Upregulate

References

Prunetrin: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin, a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a compound of interest in oncological research.[1][2] This guide provides a comparative analysis of the effects of this compound on normal versus cancer cells, supported by experimental data. The evidence suggests that this compound exhibits selective cytotoxicity towards cancer cells while remaining largely non-toxic to normal cells, making it a promising candidate for further investigation in cancer therapy.[3][4]

Comparative Efficacy: Cytotoxicity and Proliferation

This compound has demonstrated a significant dose-dependent inhibitory effect on the viability and proliferation of various cancer cell lines, particularly those of hepatocellular carcinoma.[3][5] In contrast, it shows a notable lack of cytotoxicity towards non-cancerous human cells.[3][4]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on different cell lines as determined by MTT and colony formation assays.

Cell LineCell TypeAssayKey FindingsReference
HepG2 Hepatocellular CarcinomaMTT AssayDose-dependent reduction in cell viability.[3]
Huh7 Hepatocellular CarcinomaMTT AssayDose-dependent reduction in cell viability.[3]
Hep3B Hepatocellular CarcinomaMTT AssayCell viability below 50% at concentrations from 20 µM to 50 µM.[1]
AGS Gastric AdenocarcinomaNot SpecifiedCytotoxic effects observed.[2]
HaCaT Human Keratinocytes (Normal)MTT AssayExhibited non-toxicity.[3]
HepG2, Huh7, Hep3B Hepatocellular CarcinomaColony FormationSignificant, dose-dependent reduction in colony formation.[1][3]
HaCaT Human Keratinocytes (Normal)Colony FormationNo discernible impact on cell proliferation.[6]

Mechanism of Action: A Tale of Two Cell Types

The differential response of normal and cancer cells to this compound lies in its targeted modulation of key cellular signaling pathways that govern cell cycle progression and apoptosis (programmed cell death).

Effects on Cancer Cells

In cancer cells, this compound orchestrates a multi-pronged attack leading to cell cycle arrest and apoptosis.[1][3]

  • Cell Cycle Arrest: this compound induces a G2/M phase arrest in the cell cycle.[1][3] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1][3]

  • Induction of Apoptosis: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This is evidenced by the increased cleavage of PARP and caspases-3 and -9, and an increased expression of the pro-apoptotic protein Bak, alongside a decreased expression of the anti-apoptotic protein Bcl-xL.[1][2]

Effects on Normal Cells

The current body of research primarily focuses on the effects of this compound on cancer cells, with limited data on its specific molecular interactions within normal cells. The observed non-toxicity suggests that this compound does not significantly interfere with the critical cellular processes of normal cells at concentrations that are cytotoxic to cancer cells.[3][4] Further research is required to elucidate the precise molecular signaling pathways in normal cells upon this compound exposure.

Signaling Pathway Modulation

The anti-cancer effects of this compound are attributed to its influence on the Akt/mTOR and MAPK signaling pathways.

In Cancer Cells:
  • Inhibition of Akt/mTOR Pathway: this compound inhibits the Akt/mTOR signaling pathway in a concentration-dependent manner.[1][3] This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation.

  • Activation of MAPK Pathway: this compound activates the p38 MAPK and ERK pathways.[1][3] The activation of the p38 MAPK pathway is linked to the induction of cell cycle arrest.[1][2]

In Normal Cells:

As of the latest available research, the specific effects of this compound on the Akt/mTOR and MAPK signaling pathways in normal human cells have not been extensively studied and reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Culture
  • Cell Lines:

    • Hepatocellular carcinoma: HepG2, Huh7, Hep3B

    • Normal human keratinocytes: HaCaT

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 µM) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells) in each well.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, cleaved PARP, p-Akt, p-mTOR, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Prunetrin_Cancer_Cell_Signaling This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR MAPK MAPK Pathway (p38, ERK) This compound->MAPK Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound's mechanism in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer vs. Normal) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Colony_Formation Colony Formation Assay (Proliferation) Treatment->Colony_Formation Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cytotoxicity Comparative Cytotoxicity MTT->Cytotoxicity Colony_Formation->Cytotoxicity Mechanism Mechanism of Action Western_Blot->Mechanism Signaling Signaling Pathway Modulation Western_Blot->Signaling

Caption: Workflow for comparing this compound's effects.

References

Confirming Prunetrin's Mechanism: A Comparative Guide Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prunetrin's effects on wild-type versus hypothetical gene knockout cancer cell models. While studies have elucidated this compound's mechanism in cancer cell lines, the use of gene knockout models provides definitive evidence of the key signaling pathways involved. This document outlines the established effects of this compound and presents a proposed experimental framework using CRISPR-Cas9 technology to confirm its mechanism of action.

This compound's Established Mechanism of Action

This compound, a glycosyloxyisoflavone, has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells, such as Hep3B and HepG2.[1][2][3] The primary mechanisms identified are the inhibition of the Akt/mTOR survival pathway and the activation of the p38-MAPK pro-apoptotic pathway.[1][2] This dual action leads to a halt in cell proliferation and programmed cell death.

Comparative Analysis: Wild-Type vs. Hypothetical Gene Knockout Models

To definitively establish the roles of the Akt/mTOR and p38-MAPK pathways in this compound-induced apoptosis, a comparison with gene knockout models is proposed. The following tables summarize existing data from studies on wild-type HCC cells and present the expected outcomes of this compound treatment on hypothetical p38 and Akt1 knockout (KO) cell lines.

Table 1: Effect of this compound on Cell Viability
Cell LineThis compound Concentration (µM)Cell Viability (% of Control)Expected Outcome Rationale
Hep3B (Wild-Type) 20< 50%[1]This compound effectively reduces cell viability.
40Significantly lower than 20 µM[1]Dose-dependent cytotoxicity.
HepG2 (Wild-Type) 25 (IC50)~50%This compound is cytotoxic to HepG2 cells.
p38 KO HepG2 (Hypothetical) 25> 75%Knockout of p38 is expected to confer resistance to this compound-induced cell death, as p38 activation is a key pro-apoptotic signal.
Akt1 KO HepG2 (Hypothetical) 25< 50%Knockout of the pro-survival protein Akt1 may sensitize cells to this compound, potentially leading to a greater reduction in cell viability compared to wild-type.
Table 2: Effect of this compound on Apoptosis
Cell LineThis compound Concentration (µM)Total Apoptotic Cells (%)Expected Outcome Rationale
Hep3B (Wild-Type) 40~27% (Early + Late Apoptosis)[1]This compound induces significant apoptosis.
HepG2 (Wild-Type) 30~25%[4]This compound triggers apoptosis in a dose-dependent manner.
p38 KO HepG2 (Hypothetical) 30< 10%The absence of p38 would likely abrogate the pro-apoptotic signaling cascade initiated by this compound, leading to a significant reduction in apoptosis.
Akt1 KO HepG2 (Hypothetical) 30> 30%The lack of the anti-apoptotic signal from Akt1 could enhance the pro-apoptotic effects of this compound.
Table 3: Effect of this compound on Key Signaling Proteins (based on Western Blot densitometry)
Cell LineThis compound Treatmentp-p38 Levels (Fold Change)p-Akt Levels (Fold Change)Cleaved Caspase-3 (Fold Change)Expected Outcome Rationale
Hep3B (Wild-Type) 40 µMIncreased[1]Decreased[1]Increased[1]This compound activates p38 and inhibits Akt, leading to caspase activation.
HepG2 (Wild-Type) 30 µMIncreased[3]Decreased[3]IncreasedConsistent mechanism across HCC cell lines.
p38 KO HepG2 (Hypothetical) 30 µMN/A (No p38 protein)DecreasedNo significant increaseWithout p38, a key activator of the intrinsic apoptotic pathway is absent, thus preventing significant caspase-3 cleavage.
Akt1 KO HepG2 (Hypothetical) 30 µMIncreasedN/A (No Akt1 protein)Increased (potentially higher than WT)The pro-apoptotic signal from p38 activation would be unopposed by Akt1's survival signaling, potentially leading to more robust caspase-3 activation.

Experimental Protocols

Proposed Protocol for Generating p38 and Akt1 Knockout HepG2 Cell Lines using CRISPR-Cas9

This protocol outlines the key steps for creating knockout cell lines to validate this compound's mechanism.

  • gRNA Design and Synthesis:

    • Design at least two single guide RNAs (sgRNAs) targeting early exons of the MAPK14 (p38α) and AKT1 genes to induce frameshift mutations.

    • Use online CRISPR design tools to minimize off-target effects.

    • Synthesize the designed sgRNAs.

  • CRISPR-Cas9 Plasmid Preparation:

    • Clone the synthesized sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection of HepG2 Cells:

    • Culture HepG2 cells to 70-80% confluency.

    • Transfect the cells with the Cas9-sgRNA plasmids using a suitable transfection reagent.

    • Include a control plasmid (e.g., expressing only Cas9 and GFP) for monitoring transfection efficiency.

  • Single-Cell Sorting and Clonal Expansion:

    • 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells into individual wells of a 96-well plate.

    • Culture the single cells to allow for clonal expansion.

  • Screening and Validation of Knockout Clones:

    • Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones. PCR amplify the target region and sequence the amplicons to identify clones with insertions or deletions (indels) that result in a frameshift.

    • Western Blotting: Confirm the absence of p38 or Akt1 protein expression in the identified knockout clones.

Protocol for Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment:

    • Seed wild-type, p38 KO, and Akt1 KO HepG2 cells in 6-well plates.

    • Once attached, treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle control (DMSO) for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizing the Pathways and Workflow

This compound's Signaling Pathway

Prunetrin_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Activates Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Promotes Bcl2_family Bcl-2 Family (e.g., Bcl-xL↓, Bak↑) p38_MAPK->Bcl2_family Modulates Cell_Cycle G2/M Arrest (Cyclin B1↓, CDK1↓) p38_MAPK->Cell_Cycle Induces Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Caspases Caspase Cascade (Caspase-9, -3) Bcl2_family->Caspases Activates Caspases->Apoptosis Executes Cell_Cycle->Apoptosis Leads to

Caption: this compound's dual mechanism of action.

Experimental Workflow for Gene Knockout Confirmation

Knockout_Workflow start Design sgRNAs for p38 & Akt1 transfect Transfect HepG2 cells with CRISPR-Cas9 plasmids start->transfect sort FACS sort for single, transfected cells transfect->sort expand Clonal Expansion sort->expand screen Screen clones for knockout (PCR & WB) expand->screen treat Treat WT and KO cells with this compound screen->treat analyze Analyze Cell Viability, Apoptosis, & Protein Expression treat->analyze confirm Confirm Mechanism analyze->confirm

Caption: Workflow for confirming this compound's mechanism.

Logical Relationship in Mechanism Confirmation

Logic_Diagram This compound This compound Treatment p38_activation p38 Activation This compound->p38_activation causes no_apoptosis Reduced Apoptosis This compound->no_apoptosis (in KO cells) apoptosis Apoptosis p38_activation->apoptosis leads to p38_ko p38 Knockout p38_ko->p38_activation prevents p38_ko->no_apoptosis results in

References

Safety Operating Guide

Proper Disposal of Prunetrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Prunetrin, a naturally occurring isoflavonoid.

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] This classification informs the recommended disposal procedures, which prioritize safety and environmental responsibility.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C22H22O10[1][2][3]
Molecular Weight 446.4 g/mol [2][3]
CAS Number 154-36-9[2][4][5]
Appearance Solid[2]
Storage Temperature -20°C[5]

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated materials in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Standard laboratory coat

  • Safety glasses

  • Nitrile gloves

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial for safe and compliant disposal.

  • Unused or Expired this compound:

    • For small quantities, treat as non-hazardous chemical waste.

    • Collect in a designated, clearly labeled waste container. The label should include "Non-hazardous Chemical Waste" and the name "this compound."

    • Do not mix with hazardous waste streams.

  • Contaminated Materials:

    • Items such as gloves, pipette tips, and absorbent paper that have come into contact with this compound should be collected in a separate, sealed bag or container.

    • Label the container as "Non-hazardous laboratory waste contaminated with this compound."

Step 3: Spill Management

In the event of a small spill of this compound powder:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Ventilation: Ensure adequate ventilation in the area.

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material, such as a spill pillow or absorbent granules, to avoid generating dust.

    • Carefully sweep up the absorbed material and place it into a sealed container for disposal.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol) to remove any remaining residue.

    • Place the cleaning materials in the designated container for contaminated waste.

Step 4: Final Disposal
  • Non-hazardous Waste Stream: Dispose of the labeled containers for unused this compound and contaminated materials through your institution's established non-hazardous waste stream.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for non-hazardous chemical waste disposal. Regulations can vary by location.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound in a laboratory setting.

Prunetrin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Disposal Required assess_ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->assess_ppe segregate_waste Segregate Waste Streams assess_ppe->segregate_waste unused_this compound Unused/Expired this compound segregate_waste->unused_this compound contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) segregate_waste->contaminated_materials collect_unused Collect in Labeled 'Non-hazardous Chemical Waste' Container unused_this compound->collect_unused collect_contaminated Collect in Sealed Bag/Container Labeled 'Contaminated Waste' contaminated_materials->collect_contaminated spill_check Spill Occurred? collect_unused->spill_check collect_contaminated->spill_check spill_cleanup Follow Spill Management Protocol spill_check->spill_cleanup Yes final_disposal Dispose via Institutional Non-hazardous Waste Stream spill_check->final_disposal No spill_cleanup->final_disposal consult_ehs Consult Institutional EHS Guidelines final_disposal->consult_ehs end End: Disposal Complete consult_ehs->end

Caption: Logical workflow for the safe management and disposal of this compound waste.

This compound Signaling Pathway (Illustrative)

For informational purposes, the following diagram illustrates a simplified, hypothetical signaling pathway involving a compound like this compound, based on its known biological activities.

Prunetrin_Signaling_Pathway Illustrative this compound Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effects) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Essential Safety and Logistical Information for Handling Prunetrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal plans for Prunetrin, ensuring a secure laboratory environment.

Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀PubChem[1][2]
Molecular Weight 446.4 g/mol PubChem[1][2]
Physical Description SolidPubChem[1]
Melting Point 181 °CPubChem[1]
Solubility Soluble in DMSO. To increase solubility in other solvents, heating to 37°C and ultrasonication may be employed.GlpBio[3]
Storage Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.GlpBio[3]
Personal Protective Equipment (PPE) for Handling this compound

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

1. Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn to protect against accidental splashes or airborne particles.

  • Goggles: For procedures with a higher risk of splashing, chemical splash goggles are recommended for more complete protection.

2. Hand Protection:

  • Gloves: Disposable nitrile gloves are recommended for handling this compound. It is crucial to inspect gloves for any tears or perforations before use. If contact with the substance occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.

3. Body Protection:

  • Laboratory Coat: A standard laboratory coat should be worn to protect skin and personal clothing from potential contamination.

  • Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory in a laboratory setting to prevent injuries from spills or dropped objects.

4. Respiratory Protection:

  • Under normal handling conditions with adequate ventilation, respiratory protection is not required. If the material is being handled in a way that generates significant dust, a dust mask or respirator may be considered.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure safety and experimental integrity.

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that all necessary PPE is readily available and in good condition.

  • Have a designated waste container for this compound-contaminated materials.

2. Weighing and Transfer:

  • Handle this compound in a well-ventilated area.

  • When weighing the solid, use a chemical fume hood or a balance with a draft shield to minimize the potential for airborne dust.

  • Use appropriate tools, such as a spatula or weighing paper, for transfer. Avoid creating dust.

3. Dissolving:

  • When preparing solutions, add the solid this compound to the solvent slowly.

  • If heating is required to aid dissolution, use a water bath or a controlled heating block. Avoid open flames.

Emergency Procedures

In the event of accidental exposure or a spill, the following steps should be taken immediately.

1. Skin Contact:

  • Wash the affected area with soap and water for at least 15 minutes.

  • Remove any contaminated clothing.

  • If irritation persists, seek medical attention.

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

4. Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

5. Spill Cleanup:

  • For a small spill of solid this compound, gently sweep up the material, avoiding the generation of dust. A damp paper towel can be used to wipe the area after the bulk of the material has been removed.

  • Place all contaminated materials into a sealed container for proper disposal.

  • Ensure the area is decontaminated after cleanup.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste should follow institutional guidelines for non-hazardous chemical waste.

  • Solid Waste: Unused this compound and any materials contaminated with it (e.g., weighing paper, gloves) should be placed in a designated, sealed container and disposed of as non-hazardous solid waste.

  • Liquid Waste: Solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on the solvent used and local regulations. Always consult your institution's environmental health and safety office for specific guidance on liquid waste disposal. Empty containers should be thoroughly rinsed before being discarded.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation - Clean workspace - Verify PPE - Prepare waste container ppe Don Personal Protective Equipment - Lab Coat - Safety Glasses/Goggles - Nitrile Gloves prep->ppe handling Handling this compound - Weighing in ventilated area - Transfer with appropriate tools - Dissolve with care ppe->handling use Experimental Use handling->use emergency Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spill Cleanup handling->emergency disposal Disposal - Segregate solid and liquid waste - Follow institutional guidelines use->disposal use->emergency cleanup Workspace Cleanup - Decontaminate surfaces - Wash hands thoroughly disposal->cleanup

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。